Ethyl 4-(benzyloxy)-3-oxobutanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUTWLTWGKEWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431075 | |
| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67354-34-1 | |
| Record name | Ethyl 4-(benzyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate: Properties, Synthesis, and Applications
Introduction
Ethyl 4-(benzyloxy)-3-oxobutanoate, a versatile β-keto ester, serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive β-dicarbonyl system and a benzyl ether protecting group, makes it a valuable building block for a range of complex molecules, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthetic protocol, and an exploration of its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is a colorless to light yellow liquid or solid, depending on purity and ambient temperature.[1] Its core structure consists of a four-carbon butanoate chain with a ketone at the C-3 position and a benzyloxy group at the C-4 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67354-34-1 | [2][3] |
| Molecular Formula | C₁₃H₁₆O₄ | [2][4] |
| Molecular Weight | 236.26 g/mol | [2][4] |
| IUPAC Name | ethyl 3-oxo-4-(phenylmethoxy)butanoate | [2] |
| Synonyms | Ethyl 4-(benzyloxy)-3-oxobutyrate | [5] |
| Appearance | Colorless to light yellow liquid or solid | [1][6] |
| Boiling Point | 113-115 °C at 0.05 Torr | [4][7] |
| Density (Predicted) | 1.115 ± 0.06 g/cm³ | [4][7] |
| pKa (Predicted) | 9.85 ± 0.46 | [3][4] |
| Storage Temperature | 2-8°C | [4][8] |
Spectroscopic Profile
A thorough understanding of the spectroscopic characteristics of this compound is essential for reaction monitoring and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear signature of the molecule's structure. A representative spectrum in CDCl₃ would exhibit the following key signals[9]:
-
δ 7.39-7.29 (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.
-
δ 4.59 (s, 2H): A singlet for the two benzylic protons (-O-CH₂ -Ph).
-
δ 4.17-4.24 (q, 2H): A quartet representing the two protons of the ethyl ester's methylene group (-O-CH₂ -CH₃).
-
δ 4.14 (s, 2H): A singlet for the two protons at the C-4 position (BnO-CH₂ -C=O).
-
δ 3.53 (s, 2H): A singlet corresponding to the active methylene protons at the C-2 position (-C(=O)-CH₂ -C(=O)O-).
-
δ 1.31-1.22 (t, 3H): A triplet for the three methyl protons of the ethyl ester group (-O-CH₂-CH₃ ).
¹³C NMR Spectroscopy (Predicted)
Based on the structure, the predicted ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms. Key expected chemical shifts include:
-
~201 ppm: Ketone carbonyl carbon (C-3).
-
~167 ppm: Ester carbonyl carbon (C-1).
-
~137 ppm: Quaternary aromatic carbon of the benzyl group.
-
~128.5, 128.0, 127.8 ppm: Aromatic CH carbons of the benzyl group.
-
~73 ppm: Benzylic carbon (-O-C H₂-Ph).
-
~61 ppm: Ethyl ester methylene carbon (-O-C H₂-CH₃).
-
~49 ppm: Methylene carbon at C-4 (BnO-C H₂-C=O).
-
~45 ppm: Active methylene carbon at C-2 (-C(=O)-C H₂-C(=O)O-).
-
~14 ppm: Ethyl ester methyl carbon (-O-CH₂-C H₃).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl groups.
-
~1745 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretching.
-
~1720 cm⁻¹: Strong absorption from the ketone carbonyl (C=O) stretching.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2980 cm⁻¹: Aliphatic C-H stretching.
-
~1100 cm⁻¹: C-O stretching of the ether and ester groups.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 236. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 191) and the benzyl group (-CH₂Ph, m/z = 145), as well as the stable benzyl cation at m/z = 91.
Synthesis and Purification
The synthesis of this compound is reliably achieved through the Williamson ether synthesis, a cornerstone of organic chemistry. This method involves the reaction of an alkoxide with a primary alkyl halide.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Causality: This protocol leverages the high basicity of sodium hydride to quantitatively deprotonate benzyl alcohol, forming the nucleophilic sodium benzyl oxide. This alkoxide then displaces the chloride from Ethyl 4-chloro-3-oxobutanoate in an Sₙ2 reaction. The choice of THF as a solvent is critical as it is aprotic and effectively solvates the sodium cation.
-
Alkoxide Formation: To a stirred solution of sodium hydride (NaH, 3.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add benzyl alcohol (1.0 eq.) dropwise.[9]
-
Reaction Initiation: After the addition is complete, stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium benzyl oxide.
-
Nucleophilic Substitution: Add Ethyl 4-chloro-3-oxobutanoate (1.0 eq.) portionwise to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to ambient temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5:1 mixture of petroleum ether and ethyl acetate as the eluent.[9]
-
Workup: Upon completion, carefully pour the reaction mixture into a 2M HCl solution to neutralize excess NaH and adjust the pH to ~6.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (from 30:1 to 5:1) to yield the pure product as a colorless oil (typical yield: ~88.5%).[9]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its β-dicarbonyl moiety.
Keto-Enol Tautomerism
A key characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers.[1][2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The acidic α-protons (at C-2) are readily removed by a base to form a resonance-stabilized enolate, which is a potent nucleophile.
Caption: Keto-enol tautomerism and enolate formation.
Application in the Synthesis of Amino Alcohols
This compound is a documented reactant for the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives.[3][5][7][10] These cyclobutane-containing amino acids are valuable building blocks in medicinal chemistry, often used as constrained dipeptide mimics in peptidomimetics.[11]
The synthesis likely proceeds through an initial reaction at the active methylene (C-2) position, followed by a series of transformations to construct the cyclobutane ring and introduce the amino and hydroxyl functionalities. The benzyloxy group serves as a stable protecting group for the hydroxymethyl side chain precursor, which can be deprotected in the final stages of the synthesis via catalytic hydrogenation.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[8]
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C.[4][7][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate with well-defined chemical and physical properties. Its utility is centered on the reactivity of its β-keto ester functionality, which allows for the formation of new carbon-carbon bonds and the construction of complex molecular frameworks. The robust synthetic protocol and clear spectroscopic profile outlined in this guide provide researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chembk.com [chembk.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | 67354-34-1 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 67354-34-1|this compound|BLD Pharm [bldpharm.com]
- 11. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
Ethyl 4-(benzyloxy)-3-oxobutanoate molecular weight.
An In-Depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate: A Key Intermediate in Pharmaceutical Synthesis
Introduction
This compound is a pivotal chemical intermediate, widely recognized for its utility as a versatile building block in advanced organic synthesis and medicinal chemistry. As a functionalized β-keto ester, its unique structural arrangement, featuring both a ketone and an ester group, allows for a diverse range of chemical transformations. This reactivity is fundamental to its role in the construction of complex molecular architectures, particularly those found in active pharmaceutical ingredients (APIs). This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, and applications, grounded in established scientific principles.
IUPAC Name: ethyl 3-oxo-4-(phenylmethoxy)butanoate[1] Common Synonyms: Ethyl 4-(benzyloxy)-3-oxobutyrate, 4-Benzyloxyacetoacetic acid ethyl ester[1][2] CAS Number: 67354-34-1[1][2][3][4][5]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental protocols. The benzyl protecting group and the β-dicarbonyl system define its chemical behavior and analytical profile.
Quantitative Data Summary
The key properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₄ | [1][2][4] |
| Molecular Weight | 236.26 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Boiling Point | 113-115 °C (at 0.05 Torr) | [4][5] |
| Density | ~1.115 g/cm³ (Predicted) | [3][5] |
| pKa | 9.85 ± 0.46 (Predicted) | [2][3][5] |
| Storage Condition | 2-8°C, Refrigerator | [3][5] |
Spectroscopic Analysis
Spectroscopic characterization is critical for verifying the identity and purity of this compound after synthesis or before its use in subsequent reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural confirmation. A representative ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals: a triplet around 1.2-1.3 ppm for the ethyl ester's methyl protons, a quartet around 4.1-4.2 ppm for the ethyl ester's methylene protons, a singlet at approximately 3.5 ppm for the C2 methylene protons, a singlet around 4.1 ppm for the C4 methylene protons adjacent to the benzyloxy group, a singlet near 4.6 ppm for the benzylic methylene protons, and a multiplet in the 7.3-7.4 ppm region corresponding to the five protons of the phenyl ring.[6]
-
Mass Spectrometry (MS): In mass spectrometry, the monoisotopic mass of this compound is 236.1049 Da.[1] Electron ionization (EI) would likely lead to fragmentation patterns characteristic of β-keto esters. Expected fragment ions would include the loss of the ethoxy group (•OCH₂CH₃), the entire ethoxycarbonyl group (•COOCH₂CH₃), and cleavage yielding the benzyl or tropylium cation at m/z 91. The presence and relative abundance of these fragments provide a fingerprint for structural confirmation.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands would include strong C=O stretching vibrations for the ketone (around 1720 cm⁻¹) and the ester (around 1740 cm⁻¹), C-O stretching bands, and signals corresponding to the aromatic ring.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the O-alkylation of an ethyl acetoacetate enolate or a related derivative with benzyl bromide or a similar benzylating agent. A well-documented procedure involves the reaction of benzyl alcohol with a strong base to form an alkoxide, which then displaces a leaving group on an ethyl 4-halo-3-oxobutanoate substrate.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[6][8]
-
Reaction Setup: To a stirred solution of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0°C, slowly add benzyl alcohol.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas indicates the formation of sodium benzyl alkoxide.
-
Alkylation: Add ethyl 4-chloro-3-oxobutanoate portionwise to the reaction mixture. Allow the mixture to warm to ambient temperature and stir for an additional 12 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a petroleum ether:ethyl acetate solvent system (e.g., 5:1).
-
Work-up: Upon completion, carefully pour the reaction mixture into a cold 2M HCl solution to quench the reaction and adjust the pH to ~6. Extract the aqueous solution three times with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (e.g., starting from 30:1) to yield the pure product as a colorless oil.[6]
Causality and Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the benzyl alcohol to form the corresponding alkoxide without competing in the subsequent substitution reaction.
-
Solvent Selection: Anhydrous THF is an excellent aprotic polar solvent that can solvate the sodium cation of the alkoxide intermediate, enhancing its reactivity, while being inert to the reaction conditions.
-
Purification Method: Column chromatography is necessary to separate the desired product from unreacted starting materials, byproducts, and residual mineral oil from the NaH dispersion, ensuring high purity essential for subsequent applications in drug synthesis.[9]
Applications in Drug Development and Organic Synthesis
The synthetic value of this compound lies in the reactivity of its β-keto ester system. This functional group is a precursor to a vast array of molecular scaffolds.
-
Core Reactivity: The methylene protons between the two carbonyl groups (C2) are acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.
-
Synthon for Complex Molecules: It is explicitly cited as a useful reactant for the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives.[3][4][5] These cyclobutane motifs are considered valuable "small-ring" scaffolds in medicinal chemistry, often imparting conformational rigidity and unique pharmacological profiles to drug candidates.
-
Gateway to Heterocycles: Like its simpler analog, ethyl acetoacetate, this compound is a powerful precursor for synthesizing heterocyclic compounds, which form the core of a majority of pharmaceuticals.[10] Condensation reactions with hydrazines, ureas, or amidines can lead to the formation of pyrazoles, pyrimidines, and other important ring systems. The benzyloxy group provides a protected hydroxymethyl equivalent that can be deprotected in later synthetic steps.
Logical Relationship Diagram
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions are imperative when handling this compound.
-
GHS Hazard Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][11]
-
Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to maintain its stability and prevent degradation.[5]
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern drug discovery and organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists. The ability to leverage its β-keto ester functionality as a handle for constructing complex carbocyclic and heterocyclic systems underscores its importance as a strategic building block for developing novel therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
- 1. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 67354-34-1 [chemicalbook.com]
- 5. This compound CAS#: 67354-34-1 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | CAS#:67354-34-1 | Chemsrc [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 67354-34-1 [sigmaaldrich.com]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-(benzyloxy)-3-oxobutanoate
Foreword: The Logic of Molecular Interrogation
In the realm of drug development and synthetic chemistry, a molecule's identity is its most fundamental attribute. Before we can explore its function, toxicity, or therapeutic potential, we must unequivocally know its structure. The process of structure elucidation is not a linear checklist but a logical interrogation, where each analytical technique poses a specific question to the molecule. The answers, when synthesized, reveal the complete atomic arrangement.
This guide focuses on Ethyl 4-(benzyloxy)-3-oxobutanoate, a β-keto ester.[1][2] Its structure, while seemingly straightforward, presents a classic chemical challenge—keto-enol tautomerism—making it an excellent subject for demonstrating a robust, multi-technique elucidation strategy.[3][4][5] We will proceed not by a rigid template, but by a workflow that mirrors the scientific process: beginning with foundational data, proceeding through detailed spectroscopic analysis, and culminating in the integration of all evidence to confirm the structure.
Part 1: Foundational Analysis - Defining the Molecular Boundaries
The first step in any structural investigation is to determine the elemental composition and the degree of unsaturation.[6] This foundational data provides the molecular formula—the list of atoms we have to work with—and an initial clue about the presence of rings or multiple bonds.
Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the calculation of a unique elemental composition.
For this compound, the expected molecular formula is C₁₃H₁₆O₄.[7][8][9] An HRMS analysis would yield a precise mass that corresponds only to this combination of atoms.
Table 1: Molecular Formula and Mass Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₄ | [8] |
| Molecular Weight | 236.26 g/mol | [8] |
| Monoisotopic Mass | 236.1049 Da |[8] |
Index of Hydrogen Deficiency (IHD)
The IHD, or degree of unsaturation, reveals the total number of rings and/or π-bonds within the structure. It is calculated from the molecular formula.
For C₁₃H₁₆O₄: IHD = C + 1 - (H/2) IHD = 13 + 1 - (16/2) = 14 - 8 = 6
An IHD of 6 is a significant clue. A benzene ring accounts for four degrees of unsaturation (one ring and three π-bonds). This leaves two additional degrees, which strongly suggest the presence of two double bonds, most likely the two carbonyl (C=O) groups of the keto and ester functions. This initial hypothesis, derived from the molecular formula alone, will guide our spectroscopic analysis.
Part 2: The Spectroscopic Interrogation
With the molecular formula established, we employ a suite of spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to piece together the molecular puzzle.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[6] It works by detecting the vibrational frequencies of chemical bonds.
Causality of Experimental Choice: We use IR spectroscopy first to get a quick "snapshot" of the types of bonds present. The presence or absence of strong, characteristic absorptions in the carbonyl and C-O regions provides immediate confirmation of the ester and ketone functionalities hypothesized from the IHD calculation.
Table 2: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Ester | ~1740 | Strong, Sharp |
| C=O Stretch | Ketone | ~1720 | Strong, Sharp |
| C-H Stretch | Aromatic (sp²) | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | ~1600, ~1450 | Medium-Weak |
| C-O Stretch | Ester & Ether | 1000 - 1300 | Strong, often multiple bands |
Note: The presence of the enol tautomer would introduce a broad O-H stretch (~3200 cm⁻¹) and shift the ketone C=O to a lower frequency due to conjugation (~1650 cm⁻¹).[3][10]
Protocol: Acquiring a Liquid Film IR Spectrum
-
Sample Preparation: If the sample is a liquid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Background Scan: Perform a background scan using the empty salt plates. This is crucial for removing any instrumental or atmospheric artifacts from the final spectrum.
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule.[11] It provides detailed information about the chemical environment, number, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Causality of Experimental Choice: While IR confirms what functional groups exist, NMR reveals how they are connected. By analyzing chemical shifts, integration (for ¹H), and coupling patterns, we can assemble the molecular fragments into a complete structure.
The ¹H NMR spectrum provides a proton-by-proton view of the molecule. For the dominant keto tautomer, we expect to see five distinct signals.
Table 3: Predicted ¹H NMR Data for this compound (Keto Form) in CDCl₃
| Label | Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
|---|---|---|---|---|---|
| a | -O-CH₂-CH₃ | ~1.25 | 3H | Triplet (t) | Shielded methyl group coupled to 2 adjacent 'b' protons. |
| b | -O-CH₂ -CH₃ | ~4.20 | 2H | Quartet (q) | Deshielded by ester oxygen, coupled to 3 adjacent 'a' protons. |
| c | -CO-CH₂ -CO- | ~3.55 | 2H | Singlet (s) | "Active methylene" protons between two deshielding carbonyls. |
| d | Bn-O-CH₂ - | ~4.60 | 2H | Singlet (s) | Benzylic protons deshielded by adjacent ether oxygen. |
| e | C₆H₅ - | ~7.35 | 5H | Multiplet (m) | Standard aromatic protons of a monosubstituted benzene ring. |
Note: Published data confirms these assignments: δ 7.39-7.29 (m, 5H), 4.59 (s, 2H), 4.24-4.17 (q, 2H), 3.53 (s, 2H), 1.31-1.22 (t, 3H).[7]
The Tautomerism Question: The keto-enol equilibrium is dynamic.[5] In the ¹H NMR, the presence of the enol form would be evident by the disappearance of the active methylene singlet (c) and the appearance of a new vinyl proton signal (~5.0 ppm) and a very broad enolic hydroxyl proton (~12 ppm). The ratio of the keto to enol forms is highly dependent on the solvent.[4][12][13]
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Data for this compound (Keto Form) in CDCl₃
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Ketone C =O | ~202 | Typical chemical shift for a ketone carbonyl. |
| Ester C =O | ~167 | Typical chemical shift for an ester carbonyl. |
| Aromatic C -H & C -ipso | 127 - 136 | Standard range for benzene ring carbons. |
| Bn-O-C H₂- | ~73 | Benzylic carbon attached to an ether oxygen. |
| -O-C H₂-CH₃ | ~61 | Methylene carbon of the ethyl ester. |
| -CO-C H₂-CO- | ~50 | Active methylene carbon between two carbonyls. |
| -O-CH₂-C H₃ | ~14 | Methyl carbon of the ethyl ester. |
Protocol: Acquiring an NMR Spectrum
-
Sample Preparation: Accurately weigh 5-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ 0.00 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. The sample is then "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D experiments like COSY (H-H correlation) or HSQC (H-C correlation) can be run to definitively assign connectivity.[3][14]
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
Mass spectrometry bombards the molecule with energy, causing it to ionize and break apart into characteristic fragments. This provides both the molecular weight and clues about the molecule's structure.[15][16]
Causality of Experimental Choice: MS serves two critical roles. First, its high-resolution mode provides the molecular formula (as discussed in Part 1). Second, the fragmentation pattern acts as a molecular fingerprint. The masses of the fragments correspond to the masses of stable pieces of the molecule, allowing us to validate the proposed connectivity from NMR.
Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 236 | [C₁₃H₁₆O₄]⁺ | Molecular Ion ([M]⁺) |
| 191 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |
| 163 | [M - •CO₂CH₂CH₃]⁺ | Loss of the ethoxycarbonyl radical. |
| 145 | [BnOCH₂CO]⁺ | α-cleavage between the carbonyls. |
| 91 | [C₇H₇]⁺ | Formation of the very stable benzyl cation. This is often a base peak for benzyl-containing compounds. |
| 43 | [CH₃CO]⁺ | While not directly present, rearrangement can lead to an acetyl cation, a common fragment. A more likely fragment is [C₂H₅O]⁺ at m/z 45. |
Note: The fragmentation of β-keto esters is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[15][16][17]
Part 3: Data Synthesis and Final Structure Confirmation
No single technique provides the full picture. The power of this analytical workflow lies in the integration of complementary data to build an undeniable case for the structure.[18]
Workflow for Integrated Structure Elucidation
Caption: Integrated workflow for structure elucidation.
The Final Confirmation:
-
HRMS provides the exact molecular formula C₁₃H₁₆O₄ and an IHD of 6, suggesting a benzene ring and two C=O bonds.
-
IR Spectroscopy confirms the presence of the key functional groups: an ester (~1740 cm⁻¹), a ketone (~1720 cm⁻¹), C-O bonds, and an aromatic ring.
-
¹³C NMR shows the correct number of carbon signals, including two distinct carbonyl carbons (~202 and ~167 ppm), corroborating the IR data.
-
¹H NMR is the definitive piece of evidence, showing the specific spin systems for the ethyl group and the connectivity of the benzyloxy group and the active methylene bridge. The chemical shifts and coupling patterns are all consistent with the proposed structure of this compound.
-
Mass Spectrometry fragmentation patterns, especially the presence of the molecular ion at m/z 236 and the characteristic benzyl cation at m/z 91, validate the overall structure and key subunits.
Conclusion
The structure elucidation of this compound is a clear demonstration of a foundational analytical principle: the synergistic use of multiple, complementary techniques. By systematically moving from the broad (molecular formula) to the specific (atomic connectivity), we build a self-validating case for the molecule's identity. This rigorous, evidence-based approach is paramount in research and drug development, ensuring that all subsequent biological and chemical studies are built upon the solid ground of a confirmed molecular structure.
References
- 1. This compound | 67354-34-1 [chemicalbook.com]
- 2. This compound | CAS#:67354-34-1 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. global.oup.com [global.oup.com]
Ethyl 4-(benzyloxy)-3-oxobutanoate synonyms and alternative names.
An In-Depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate: Nomenclature, Properties, and Synthetic Applications
Executive Summary: this compound is a key organic intermediate whose value in the synthesis of complex molecules is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of this β-keto ester, focusing on its nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and its applications as a versatile building block. Particular emphasis is placed on providing a clear and consolidated reference for its various synonyms and identifiers, which can often be a point of confusion in literature and chemical databases.
Chemical Identity: Nomenclature and Identifiers
Precise identification of a chemical entity is paramount for reproducible research. This compound is known by several names across various databases and publications. This section clarifies its nomenclature.
Table 1: Synonyms and Alternative Names
| Type | Name |
|---|---|
| Primary Name | This compound[1][2][3][4] |
| IUPAC Name | ethyl 3-oxo-4-(phenylmethoxy)butanoate[1][2][5] |
| Common Synonyms | Ethyl 4-(Benzyloxy)-3-oxobutyrate[2][5] |
| Butanoic acid, 3-oxo-4-(phenylmethoxy)-, ethyl ester[5][6] |
| | ethyl 4-benzyloxy-3-oxo-butanoate[1] |
A consistent set of identifiers is crucial for database searches and regulatory submissions.
Table 2: Key Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 67354-34-1[1][2][3][5][6][7] |
| Molecular Formula | C13H16O4[1][2][3][5][6][7] |
| Molecular Weight | 236.26 g/mol [1][3][5][6][7] |
| PubChem CID | 9813448[1][2] |
| InChI Key | DXUTWLTWGKEWJA-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | CCOC(=O)CC(=O)COCC1=CC=CC=C1[2][7] |
Physicochemical and Safety Profile
Understanding the physical properties and handling requirements of a reagent is a prerequisite for its safe and effective use in a laboratory setting.
Table 3: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Pale-yellow to orange to brown liquid or solid | |
| Boiling Point | 113-115 °C at 0.05 Torr | [6] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 9.85 ± 0.46 (Predicted) | [2][6] |
| Storage | Sealed in a dry, room temperature environment. Keep in a dark place under an inert atmosphere. |[7] |
Safety Information
A review of the Globally Harmonized System (GHS) classification provides essential safety data.
-
Pictogram : GHS07 (Exclamation mark)
-
Signal Word : Warning
-
Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Mechanistic Insight
The preparation of this compound is typically achieved via a nucleophilic substitution reaction. The protocol detailed below is a robust method that proceeds with high yield.
Synthetic Strategy: The "Why"
The chosen method is a variation of the Williamson ether synthesis. It involves the reaction of sodium benzoxide, a potent nucleophile, with an electrophilic β-keto ester, namely Ethyl 4-chloroacetoacetate.
-
Choice of Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates benzyl alcohol to form the sodium benzoxide salt. This prevents side reactions and drives the initial acid-base reaction to completion.
-
Choice of Solvent: Anhydrous Tetrahydrofuran (THF) is an ideal solvent. Its aprotic polar nature effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide. It is also relatively unreactive under the basic conditions.
-
Reaction Mechanism: The core of the synthesis is an SN2 reaction. The benzoxide anion performs a backside attack on the carbon atom bearing the chlorine atom in Ethyl 4-chloroacetoacetate. The chlorine atom, a good leaving group, is displaced, forming the desired carbon-oxygen bond.
Caption: Proposed two-step reaction mechanism.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis and has a reported yield of 88.5%.[8]
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Alcohol (BnOH)
-
Ethyl 4-chloroacetoacetate
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Petroleum Ether (PE)
Procedure:
-
Nucleophile Preparation: To a stirred solution of NaH (21.8 g, 912 mmol) in THF (300 mL) under a nitrogen atmosphere at 0°C, add Benzyl Alcohol (32.8 g, 304.0 mmol) dropwise.
-
Scientist's Note: The use of an ice bath controls the exothermic reaction between NaH and the alcohol. A nitrogen atmosphere is critical to prevent NaH from reacting with atmospheric moisture.
-
-
Stirring: Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium benzoxide.
-
Addition of Electrophile: Add Ethyl 4-chloroacetoacetate (63.5 g, 304.0 mmol) portionwise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to ambient temperature and stir for 12 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of PE:EtOAc = 5:1.
-
-
Quenching: Carefully pour the reaction mixture into a 2M HCl solution until the pH is approximately 6.
-
Scientist's Note: This step neutralizes the excess NaH and the basic alkoxide, protonating any enolate to ensure the product is in its keto form. This must be done slowly and cautiously as quenching NaH is highly exothermic and produces hydrogen gas.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 200 mL).
-
Drying and Concentration: Combine the organic phases and dry over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (from 30:1 to 5:1) to yield the final product as a colorless oil (46 g, 88.5% yield).[8]
Caption: High-level experimental workflow diagram.
Applications in Drug Discovery and Development
This compound is not an end product but a valuable scaffold. Its bifunctional nature—containing both a ketone and an ester—allows for a wide range of subsequent chemical transformations.
-
Synthesis of Cyclic Amino Acids: It is a documented reactant for the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives.[5][6] These non-proteinogenic amino acids are of high interest as constrained scaffolds in peptide and protein mimics to enhance biological activity and metabolic stability.
-
Building Block for Protein Degraders: The compound is classified within the family of "Protein Degrader Building Blocks".[3] This suggests its utility in constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cellular machinery to destroy specific disease-causing proteins.
Caption: Role as an intermediate in synthetic pathways.
Conclusion
This compound is a versatile and highly valuable reagent for synthetic chemists. A clear understanding of its various names and identifiers, coupled with a reliable synthetic protocol, empowers researchers to incorporate this building block into their synthetic strategies efficiently. Its demonstrated utility in the creation of complex scaffolds for medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, ensures its continued relevance in the pursuit of novel therapeutics.
References
- 1. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CAS#:67354-34-1 | Chemsrc [chemsrc.com]
- 5. This compound | 67354-34-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 67354-34-1|this compound|BLD Pharm [bldpharm.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Physical properties of Ethyl 4-(benzyloxy)-3-oxobutanoate.
An In-depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate
Abstract
This compound is a keto-ester of significant interest in synthetic organic chemistry, particularly as a versatile building block for more complex molecules. Its chemical structure, incorporating an ethyl ester, a ketone, and a benzyl ether, provides multiple reaction sites for strategic molecular modifications. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and purification, and critical safety information pertinent to its handling in a laboratory setting. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for its effective application.
Chemical Identity and Structure
This compound is identified by the CAS Number 67354-34-1.[1][2][3] Its molecular structure is characterized by a four-carbon butanoate chain with an oxo group at the C-3 position and a benzyloxy group at the C-4 position.
-
IUPAC Name: ethyl 3-oxo-4-(phenylmethoxy)butanoate[2]
-
Synonyms: Ethyl 4-(benzyloxy)-3-oxobutyrate, Butanoic acid, 3-oxo-4-(phenylmethoxy)-, ethyl ester[3][6]
Physicochemical Properties
The physical state of this compound can vary, appearing as a colorless to light yellow liquid or a pale-yellow to brown solid.[1][4][7][8] Its properties are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid; can also be a light yellow to brown or light red to brown solid. | [1][4][7][8] |
| Boiling Point | 113-115 °C at 0.05 Torr | [1][3][4] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [1][3][4] |
| pKa | 9.85 ± 0.46 (Predicted) | [1][4][6] |
| Storage Temperature | 2-8°C or refrigerator; should be sealed in a dry environment. | [1][3][4][7][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of this compound. Proton Nuclear Magnetic Resonance (¹H NMR) data is particularly informative.
¹H NMR (CDCl₃): A representative ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows the following characteristic peaks:
-
δ 7.39-7.29 (m, 5H): A multiplet corresponding to the five protons of the phenyl group on the benzyl moiety.
-
δ 4.59 (s, 2H): A singlet for the two benzylic protons (-O-CH₂-Ph).
-
δ 4.17-4.24 (q, 2H): A quartet representing the two methylene protons of the ethyl ester group (-O-CH₂-CH₃).
-
δ 4.14 (s, 2H): A singlet for the two protons on the C-4 carbon (-CO-CH₂-O-).
-
δ 3.53 (s, 2H): A singlet corresponding to the two protons on the C-2 carbon (-CO-CH₂-CO-).
-
δ 1.31-1.22 (t, 3H): A triplet for the three methyl protons of the ethyl ester group (-O-CH₂-CH₃).[5]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of benzyl alcohol with an appropriate starting material in the presence of a strong base. The following protocol provides a proven method for its preparation.[5]
Causality: The choice of sodium hydride (NaH) as a base is crucial as it is a strong, non-nucleophilic base that effectively deprotonates the benzyl alcohol, forming the sodium benzoxide intermediate. This alkoxide then acts as a nucleophile. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its stability under the reaction conditions. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with the alcohol.
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of Sodium Hydride (NaH, 3.0 eq.) in Tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add Benzyl Alcohol (1.0 eq.).[5]
-
Alkoxide Formation: Stir the mixture for 30 minutes at 0°C to allow for the formation of sodium benzoxide.[5]
-
Nucleophilic Substitution: Add the starting keto-ester (e.g., Ethyl 4-chloro-3-oxobutanoate, 1.0 eq.) portionwise to the reaction mixture.[5]
-
Reaction: Allow the mixture to warm to ambient temperature and stir for 12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of petroleum ether:EtOAc = 5:1.[5]
-
Quenching: Carefully pour the reaction mixture into a 2M HCl solution to adjust the pH to approximately 6.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[5]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
Purification
The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard and effective method.
Causality: Silica gel is a polar stationary phase. The mobile phase, a mixture of petroleum ether and ethyl acetate, is less polar. By gradually increasing the polarity of the mobile phase (from a 30:1 to a 5:1 ratio of PE:EtOAc), compounds are eluted based on their polarity. The less polar impurities elute first, followed by the desired product, resulting in effective separation.
Caption: Purification workflow via flash column chromatography.
Step-by-Step Methodology:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with petroleum ether.
-
Loading: Dissolve the crude residue in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of petroleum ether (PE) and ethyl acetate (EtOAc), starting with a PE:EtOAc ratio of 30:1 and gradually increasing the polarity to 5:1.[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.[5]
Safety and Handling
Proper safety precautions are mandatory when handling this compound. It is classified with specific hazards that require appropriate personal protective equipment (PPE) and handling procedures.[10]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]
-
Handling Recommendations: Work should be conducted in a well-ventilated fume hood. A complete suit protecting against chemicals, along with inspected gloves and safety glasses, is essential.[10] In case of exposure, consult the Safety Data Sheet (SDS) and seek medical advice.[10][11]
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its primary documented application is as a reactant for the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives.[1][3][4] These cyclobutane structures are of interest in medicinal chemistry as they can act as constrained bioisosteres of natural amino acids or other pharmacologically relevant motifs. The presence of both a ketone and an ester functional group allows for a wide range of subsequent chemical transformations, making it a key starting material for building molecular complexity.
Conclusion
This compound is a well-characterized chemical intermediate with defined physical properties, established synthetic routes, and clear safety protocols. Its utility, particularly in the synthesis of complex organic derivatives, makes it a compound of interest for researchers in synthetic and medicinal chemistry. This guide consolidates the essential technical information required for its safe and effective use in a professional research and development environment.
References
- 1. This compound CAS#: 67354-34-1 [m.chemicalbook.com]
- 2. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 67354-34-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 67354-34-1 [sigmaaldrich.com]
- 8. This compound | 67354-34-1 [sigmaaldrich.com]
- 9. a2bchem.com [a2bchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Physicochemical Characterization of Ethyl 4-(benzyloxy)-3-oxobutanoate
Introduction
Ethyl 4-(benzyloxy)-3-oxobutanoate, a substituted β-keto ester, is a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and development. As with any active pharmaceutical ingredient (API) precursor or intermediate, a thorough understanding of its fundamental physicochemical properties is paramount. These properties, including boiling point and density, are critical for process development, purification, quality control, and ensuring batch-to-batch consistency.
This technical guide provides an in-depth overview of the boiling point and density of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying scientific principles and detailed experimental protocols for their accurate determination. The methodologies described herein are robust and designed to ensure self-validation and reproducibility, which are cornerstones of Good Laboratory Practice (GLP).
Core Physicochemical Properties
The key physical properties of this compound are summarized below. It is important to note that the boiling point is reported at reduced pressure, a common practice for high molecular weight organic compounds to prevent decomposition at elevated temperatures.
| Property | Value | Source(s) |
| Boiling Point | 113-115 °C at 0.05 Torr | [1][2] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage | 2-8°C | [1][2] |
Experimental Determination of Boiling Point at Reduced Pressure
For compounds like this compound, which have relatively high boiling points at atmospheric pressure, determination under vacuum is essential to prevent thermal degradation. The Siwoloboff method is a reliable micro-scale technique for this purpose.[3]
Principle of the Siwoloboff Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[4][5] In a vacuum, the external pressure is lowered, thus reducing the temperature required for the liquid to boil.[6][7] The Siwoloboff method involves heating a small sample of the liquid in a tube containing an inverted capillary. As the liquid is heated, the air trapped in the capillary expands and is replaced by the vapor of the substance. Upon cooling, the vapor pressure inside the capillary drops. When the external pressure (of the vacuum system) equals the vapor pressure of the liquid, the liquid is drawn up into the capillary tube. The temperature at which this occurs is the boiling point at that specific pressure.[3][8]
Experimental Protocol
-
Apparatus Setup :
-
Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire.
-
Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Position the thermometer and test tube assembly within the distillation flask so that the bulb of the thermometer is level with the side arm leading to the condenser.
-
Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
-
-
Measurement :
-
Evacuate the system to the desired pressure (e.g., 0.05 Torr).
-
Begin heating the distillation flask gently using a heating mantle or oil bath.
-
Observe the capillary tube. A fine stream of bubbles will emerge as the trapped air and then the substance's vapor escapes.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[3] Record this temperature and the corresponding pressure from the manometer.
-
Repeat the measurement at least twice to ensure reproducibility.
-
Workflow for Boiling Point Determination
Caption: Workflow for determining boiling point under vacuum.
Experimental Determination of Density
The density of a liquid is a fundamental property defined as its mass per unit volume.[9] For high-purity liquids like intermediates in drug development, a pycnometer provides a highly accurate method for density determination.[10][11]
Principle of the Pycnometer Method
A pycnometer is a glass flask with a precisely known volume.[10] The method involves weighing the pycnometer empty, then filled with a reference liquid of known density (typically deionized water), and finally filled with the sample liquid. By knowing the mass of the water and its density at a specific temperature, the exact volume of the pycnometer can be calculated. This calibrated volume is then used with the mass of the sample liquid to determine its density.[12]
Experimental Protocol
-
Calibration of the Pycnometer :
-
Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).
-
Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_empty).
-
Fill the pycnometer with deionized water that has been equilibrated to a constant temperature (e.g., 20°C).
-
Insert the stopper, ensuring any excess water is expelled through the capillary. Carefully dry the outside of the pycnometer.
-
Weigh the water-filled pycnometer (m_water_filled).
-
Record the temperature of the water.
-
Calculate the mass of the water (m_water = m_water_filled - m_empty).
-
Using the known density of water at the recorded temperature (ρ_water), calculate the precise volume of the pycnometer (V = m_water / ρ_water).
-
-
Measurement of Sample Density :
-
Empty, clean, and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound that has been equilibrated to the same temperature as the water.
-
Insert the stopper, expel excess liquid, and dry the exterior.
-
Weigh the sample-filled pycnometer (m_sample_filled).
-
Calculate the mass of the sample (m_sample = m_sample_filled - m_empty).
-
Calculate the density of the sample (ρ_sample = m_sample / V).
-
Perform the measurement in triplicate and report the average value.
-
Workflow for Density Determination
Caption: Workflow for determining density using a pycnometer.
Significance in a Drug Development Context
-
Boiling Point : The boiling point at reduced pressure is a critical parameter for designing purification protocols such as vacuum distillation. It allows for the separation of the desired compound from impurities with different volatilities while minimizing the risk of thermal decomposition. This data is essential for scaling up the synthesis from laboratory to pilot plant and manufacturing scales.[4][13]
-
Density : Density is a key specification for quality control of raw materials and intermediates.[9] A deviation from the expected density can indicate the presence of impurities or a change in the material's composition. In formulation development, density is important for dose calculations, especially for liquid formulations, and for understanding the bulk properties of materials.
Handling and Storage
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a refrigerator at 2-8°C to maintain its stability and prevent degradation.[1][2]
Conclusion
The accurate determination of the boiling point and density of this compound is a fundamental requirement for its effective use in research and drug development. The protocols outlined in this guide, based on the Siwoloboff and pycnometer methods, provide a robust framework for obtaining reliable and reproducible data. A thorough characterization of these physicochemical properties ensures process control, supports quality assurance, and ultimately contributes to the successful development of new therapeutic agents.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 4. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. che.utah.edu [che.utah.edu]
- 11. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Boiling point: Significance and symbolism [wisdomlib.org]
Technical Guide: Optimal Storage and Handling of Ethyl 4-(benzyloxy)-3-oxobutanoate for Maximum Chemical Integrity
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis and scientifically grounded recommendations for the storage and handling of Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS No. 67354-34-1). Adherence to these protocols is critical for researchers, scientists, and drug development professionals to ensure the compound's purity, stability, and reactivity, thereby guaranteeing the validity and reproducibility of experimental outcomes.
Executive Summary: The Criticality of a Controlled Environment
This compound is a valuable bifunctional reagent, featuring a β-keto ester moiety and a benzyl ether protecting group. This specific combination of functional groups makes it a versatile building block, particularly in the synthesis of complex heterocyclic systems and derivatives of 1-amino-1-hydroxymethylcyclobutane.[1][2] However, these same functional groups render the molecule susceptible to specific degradation pathways if not stored under optimal conditions. Improper storage can lead to hydrolysis, decarboxylation, and oxidation, compromising sample integrity and leading to inconsistent results in sensitive synthetic applications. This document outlines the chemical rationale behind the recommended storage conditions and provides actionable protocols for both long-term and short-term storage.
Core Storage Recommendations
The primary goal of a proper storage protocol is to mitigate the influence of external factors that can initiate degradation. The key parameters are temperature, atmosphere, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Slows kinetic rates of all potential degradation reactions.[1][2][3] |
| Atmosphere | Inert & Dry (e.g., Argon, Nitrogen) | Prevents moisture-induced hydrolysis and oxidation.[4] |
| Light | Protect from Light | Minimizes risk of photochemical degradation. |
| Container | Tightly Sealed Amber Glass Vial/Bottle | Provides a chemically inert barrier and protection from UV light. |
The Scientific Basis for Recommended Storage: Understanding Degradation Pathways
The molecular structure of this compound dictates its stability profile. The two primary points of vulnerability are the ester linkage and the active methylene group, compounded by the presence of the benzyl ether.
Primary Degradation Pathway: Hydrolysis and Decarboxylation
The most significant threat to the integrity of any β-keto ester is the two-step degradation process of hydrolysis followed by decarboxylation.[5][6]
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis upon exposure to moisture. This reaction, which can be catalyzed by trace acidic or basic impurities, cleaves the ester bond to yield the corresponding β-keto acid (4-(benzyloxy)-3-oxobutanoic acid) and ethanol.
-
Decarboxylation: The resulting β-keto acid is inherently unstable. When heated or in the presence of acid, it readily undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂) to form 1-(benzyloxy)propan-2-one.[6]
This cascade is irreversible and results in a significant impurity that can interfere with subsequent reactions. Storing the compound in a dry, inert atmosphere is the most effective countermeasure.[4]
Caption: The primary degradation cascade for this compound.
Secondary Risks: Oxidation and Protecting Group Stability
-
Oxidation: The benzylic C-H bond in the benzyl ether group is a potential site for slow oxidation, especially over long-term storage if exposed to atmospheric oxygen. While less rapid than hydrolysis, this can lead to the formation of benzaldehyde and other impurities. An inert atmosphere mitigates this risk.
-
Benzyl Group Cleavage: The benzyl ether is a robust protecting group but can be cleaved under specific conditions, most notably catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][8] It is imperative to ensure that the compound is not stored in proximity to or handled with materials contaminated by catalytic metals, which could compromise the protecting group.
Experimental Protocols for Storage and Handling
To maintain the highest purity, different protocols should be employed for long-term archival and short-term, in-use storage.
Protocol for Long-Term Storage (Archival)
This protocol is designed for unopened containers or aliquots intended for storage longer than six months.
-
Container Preparation: Ensure the compound is in a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere Application: In a glove box or using a Schlenk line, carefully flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial cap. For an additional barrier against moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Refrigeration: Place the sealed vial in a refrigerator maintained at 2–8°C. Ensure the storage area is free from acidic or basic vapors.
Protocol for Short-Term Storage and Use (Working Aliquot)
This protocol is for material that will be accessed repeatedly over days or weeks.
-
Temperature Equilibration: Crucially, before opening the container for the first time, remove it from the refrigerator and allow it to equilibrate to ambient room temperature for at least 30-45 minutes. This prevents atmospheric moisture from condensing onto the cold surface of the compound.
-
Dispensing: Open the container in an area with low humidity. Use only clean, dry spatulas or syringes to remove the desired amount of material. Minimize the time the container is open.
-
Resealing: Before resealing, it is best practice to flush the headspace with an inert gas. Tightly close the cap.
-
Return to Storage: Promptly return the container to the 2–8°C refrigerator.
Caption: Recommended workflow for safely accessing the stored reagent.
Material Compatibility
This compound should be stored in chemically resistant containers.
-
Recommended: Borosilicate glass (Type 1), PTFE.
-
Avoid: Contact with strong acids, strong bases, oxidizing agents, and reactive metals. Ensure that storage containers and handling tools are free from residual catalysts, especially palladium.
Conclusion
The chemical stability of this compound is fundamentally dependent on its storage environment. By implementing a storage strategy centered on refrigeration (2–8°C) , a dry, inert atmosphere , and protection from light , researchers can effectively prevent degradation via hydrolysis and subsequent decarboxylation. The handling protocols, particularly the mandatory temperature equilibration step before opening, are a critical defense against moisture contamination. Strict adherence to these guidelines will ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound | 67354-34-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 67354-34-1 [m.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aklectures.com [aklectures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Benzyl Ethers [organic-chemistry.org]
The Versatile Synthon: A Technical Guide to the Applications of Ethyl 4-(benzyloxy)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-(benzyloxy)-3-oxobutanoate, a β-keto ester bearing a strategic benzyloxy protecting group, has emerged as a valuable synthon, offering a unique combination of reactivity and stability. This in-depth technical guide provides a comprehensive review of the applications of this compound, drawing from peer-reviewed literature and patent filings to offer field-proven insights for researchers and drug development professionals.
Foundational Properties and Synthesis
This compound (CAS No: 67354-34-1) is a pale-yellow to orange or light-red to brown liquid or solid with a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol .[1] Its structure, featuring a reactive β-keto ester moiety and a readily cleavable benzyloxy group, makes it an ideal precursor for a variety of chiral and achiral molecules.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of benzyl alcohol with a suitable 4-haloacetoacetate, such as ethyl 4-bromoacetoacetate.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Step 1: Alkoxide Formation. To a stirred solution of sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), benzyl alcohol is added dropwise at a reduced temperature (e.g., 0 °C). The mixture is stirred for a short period (e.g., 30 minutes) to allow for the formation of sodium benzoxide. The use of a strong base like NaH is crucial for the complete deprotonation of the alcohol, forming the highly nucleophilic alkoxide.
-
Step 2: Nucleophilic Substitution. Ethyl 4-bromoacetoacetate is then added portionwise to the reaction mixture. The reaction is allowed to warm to ambient temperature and stirred for an extended period (e.g., 12 hours) to ensure complete substitution of the bromine atom by the benzoxide nucleophile.
-
Step 3: Work-up and Purification. The reaction is quenched by the addition of a weak acid (e.g., 2M HCl) to neutralize any remaining base. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound. A typical reported yield for this procedure is around 88.5%.[2]
| Reagent/Solvent | Molar Ratio (relative to Benzyl Alcohol) | Key Function |
| Sodium Hydride (NaH) | 3.0 eq. | Strong base for alkoxide formation |
| Benzyl Alcohol | 1.0 eq. | Nucleophile precursor |
| Ethyl 4-bromoacetoacetate | 1.0 eq. | Electrophilic substrate |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
| 2M Hydrochloric Acid | - | Neutralizing agent |
| Ethyl Acetate | - | Extraction solvent |
Table 1. Key Reagents and Their Roles in the Synthesis of this compound.
Figure 1. Workflow for the synthesis of this compound.
Applications in the Synthesis of Chiral Building Blocks
A primary application of this compound lies in its conversion to valuable chiral building blocks, particularly chiral β-hydroxy esters. The strategic placement of the benzyloxy group allows for stereoselective reduction of the ketone, followed by deprotection to reveal a versatile di-functionalized molecule.
Synthesis of Chiral β-Hydroxy Esters via Asymmetric Reduction
The asymmetric reduction of the β-keto group in this compound is a key transformation that introduces a stereocenter, leading to the formation of enantiomerically enriched ethyl (R)- or (S)-4-(benzyloxy)-3-hydroxybutanoate. While specific protocols for the asymmetric reduction of this exact substrate are not extensively detailed in readily available literature, the well-established methodologies for the asymmetric reduction of the analogous ethyl 4-chloro-3-oxobutanoate provide a strong predictive framework.[3][4] Both chemical and enzymatic methods are viable approaches.
Chemical Asymmetric Reduction:
Catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on Ruthenium-BINAP systems, is a powerful tool for the enantioselective reduction of β-keto esters.[5][6] The choice of the chiral ligand dictates the stereochemical outcome of the reaction.
Enzymatic Asymmetric Reduction:
Biocatalysis using ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes, often from yeast or bacteria, can exhibit exquisite enantioselectivity.[7] The reduction typically requires a cofactor such as NADPH, which is often regenerated in situ using a coupled enzymatic system (e.g., glucose dehydrogenase).
Proposed Experimental Protocol: Asymmetric Reduction of this compound (based on analogous reductions)
-
Step 1: Catalyst/Enzyme Preparation. For chemical reduction, a chiral Ruthenium catalyst is prepared in situ. For enzymatic reduction, a whole-cell biocatalyst or an isolated ketoreductase is suspended in a suitable buffer.
-
Step 2: Reaction Setup. this compound is dissolved in an appropriate solvent. For enzymatic reactions, a biphasic system (e.g., water-organic solvent) may be employed to improve substrate stability and facilitate product extraction.[8]
-
Step 3: Reduction. For chemical reduction, the reaction is carried out under a hydrogen atmosphere. For enzymatic reduction, a cofactor and a regeneration system are added, and the reaction is incubated at a controlled temperature and pH.
-
Step 4: Work-up and Analysis. After completion, the reaction mixture is worked up by extraction. The enantiomeric excess (ee) of the resulting chiral β-hydroxy ester is determined by chiral HPLC or GC analysis.
| Method | Catalyst/Enzyme | Key Advantages | Expected Outcome |
| Chemical Reduction | Chiral Ru-diphosphine complexes | Broad substrate scope, high turnover numbers | High yield and enantioselectivity (typically >95% ee) |
| Enzymatic Reduction | Ketoreductases (KREDs) | High enantioselectivity, mild reaction conditions, environmentally friendly | Excellent enantioselectivity (often >99% ee) |
Table 2. Comparison of Asymmetric Reduction Methods for β-Keto Esters.
Figure 2. Pathways for the asymmetric reduction of this compound.
Synthesis of δ-Ketal-β-Hydroxy Esters
This compound serves as a precursor for the synthesis of δ-ketal-β-hydroxy esters, which are valuable intermediates in the synthesis of statin side chains.[9] The synthesis involves the protection of the β-keto group as a ketal, followed by asymmetric hydrogenation.
Experimental Protocol: Synthesis of a δ-Ketal-β-Hydroxy Ester [9]
-
Step 1: Ketalization. this compound is reacted with an appropriate diol (e.g., ethylene glycol) in the presence of an acid catalyst to form the corresponding δ-ketal-β-keto ester.
-
Step 2: Asymmetric Hydrogenation. The resulting ketal is then subjected to asymmetric hydrogenation using a chiral catalyst, such as a Ru-(S)-SunPhos complex, to stereoselectively reduce the keto group. This step yields the desired δ-ketal-β-hydroxy ester with high enantioselectivity.
The benzyloxy group in the starting material is crucial as it allows for the subsequent deprotection to reveal a primary alcohol, a key functional handle for further elaboration in the synthesis of complex molecules like statins.
Application in the Synthesis of Amino Acid Derivatives
This compound has been identified as an effective reactant for the synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives.[5] These constrained amino acid analogues are of significant interest in medicinal chemistry due to their ability to induce specific conformations in peptides and peptidomimetics.
The synthesis likely proceeds through a multi-step sequence involving the reaction of the β-keto ester with a suitable nitrogen source and a cyclization precursor. The benzyloxy group can be deprotected at a later stage to provide the final hydroxymethyl functionality.
Potential Applications in Drug Development
While direct, detailed examples of the use of this compound in the synthesis of specific, marketed drugs are not abundant in the public domain, its structural motifs and reactivity patterns suggest its potential as a key intermediate in various drug development programs. The patent literature contains numerous references to compounds with similar structural features, indicating the relevance of this class of molecules in pharmaceutical research and development.[10][11]
The chiral β-hydroxy ester and δ-ketal-β-hydroxy ester derivatives obtained from this compound are particularly valuable. For instance, chiral β-hydroxy esters are key components of the side chains of widely prescribed statin drugs, which are HMG-CoA reductase inhibitors used to lower cholesterol.
Conclusion
This compound is a versatile and valuable building block in organic synthesis with significant applications in the preparation of chiral intermediates for the pharmaceutical industry. Its utility stems from the presence of a reactive β-keto ester functionality and a strategically placed benzyloxy protecting group. The ability to undergo stereoselective reduction to form chiral β-hydroxy esters makes it a key precursor for the synthesis of complex molecules, including the side chains of statin drugs and constrained amino acid analogues. The synthetic protocols outlined in this guide, derived from established literature, provide a solid foundation for researchers and drug development professionals to harness the full potential of this important synthon. As the demand for efficient and stereoselective synthetic methods continues to grow, the applications of this compound are poised to expand further, solidifying its role as a cornerstone in the toolbox of modern organic chemists.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate: A Versatile Building Block in Modern Organic Synthesis
Foreword: The Strategic Value of a Multifunctional Synthon
In the intricate landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. An ideal synthetic building block, or synthon, offers a confluence of desirable traits: versatile reactivity, inherent structural motifs that map onto complex targets, and reliable scalability. Ethyl 4-(benzyloxy)-3-oxobutanoate stands as an exemplar of such a synthon. Its architecture, featuring a reactive β-keto ester system and a stable, yet readily cleavable, benzyl ether protecting group, provides a powerful platform for constructing a diverse array of molecular frameworks. This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles that make it an indispensable tool for researchers, scientists, and drug development professionals. We will delve into its synthesis, its multifaceted reactivity, and its application in the stereocontrolled synthesis of high-value molecules.
Core Characteristics of this compound
This compound (CAS No. 67354-34-1) is a bifunctional molecule that marries the reactivity of a β-keto ester with the utility of a benzyl-protected primary alcohol.[1][2] This unique combination is the cornerstone of its synthetic value. The β-keto ester moiety is a classic C-C bond-forming precursor, susceptible to both alkylation at the α-carbon and a wide range of condensation reactions. Simultaneously, the ketone can be selectively targeted for reduction, often with high stereocontrol, to generate valuable chiral alcohol intermediates.[3] The benzyloxy group serves as a robust protecting group for the C4-hydroxyl, stable to a variety of reaction conditions but readily removed via catalytic hydrogenation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67354-34-1 | [1][4][5][6] |
| Molecular Formula | C₁₃H₁₆O₄ | [1][4][5][6] |
| Molecular Weight | 236.26 g/mol | [1][4][5][6] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 113-115 °C (at 0.05 Torr) | [1][5] |
| Density | ~1.115 g/cm³ (Predicted) | [1][5] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][5] |
Synthesis: Establishing the Foundation
The reliable and scalable synthesis of this compound is critical for its widespread use. A prevalent and efficient method involves the Williamson ether synthesis, reacting the sodium salt of benzyl alcohol with an ethyl 4-haloacetoacetate, such as ethyl 4-bromoacetoacetate or ethyl 4-chloroacetoacetate.[4][5]
The causality behind this choice of methodology is rooted in efficiency and atom economy. Benzyl alcohol is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the sodium benzoxide nucleophile. This highly reactive alkoxide then readily displaces the halide from the C4 position of the ethyl acetoacetate derivative. The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.
Diagram: General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Self-Validating Experimental Protocol: Synthesis from Benzyl Alcohol and Ethyl 4-bromoacetoacetate
This protocol is designed to be self-validating through in-process controls (TLC monitoring) and definitive final-product characterization.
-
Reactor Preparation & Reagent Charging:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Anhydrous tetrahydrofuran (THF, 300 mL) is added, followed by sodium hydride (NaH, 60% dispersion in mineral oil, 21.8 g, ~912 mmol). The suspension is cooled to 0°C in an ice bath.
-
Causality: An inert atmosphere is critical as NaH and the intermediate alkoxide are highly reactive with atmospheric moisture and oxygen. Cooling prevents an uncontrolled exothermic reaction.
-
-
Formation of Sodium Benzoxide:
-
Benzyl alcohol (32.8 g, 304.0 mmol) is added dropwise to the stirred NaH suspension at 0°C over 30 minutes.
-
The mixture is stirred for an additional 30 minutes at 0°C to ensure complete deprotonation.
-
Expertise: Slow addition is key to managing hydrogen gas evolution. The 30-minute stir ensures the complete formation of the nucleophile before the electrophile is introduced, preventing side reactions.
-
-
Nucleophilic Substitution:
-
Ethyl 4-bromoacetoacetate (63.5 g, 304.0 mmol) is added portionwise to the reaction mixture.
-
The ice bath is removed, and the mixture is allowed to warm to ambient temperature and stirred for 12 hours.
-
Trustworthiness: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (5:1) mobile phase. The disappearance of the starting materials validates reaction completion.[4]
-
-
Work-up and Extraction:
-
The reaction is carefully quenched by pouring the mixture into a 2M HCl solution until the pH is ~6. This neutralizes excess NaH and protonates any remaining alkoxide.
-
The aqueous solution is extracted with ethyl acetate (3 x 200 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[4]
-
Causality: Extraction isolates the organic product from inorganic salts. Drying with Na₂SO₄ removes residual water, which is crucial for obtaining a pure product after solvent evaporation.
-
-
Purification and Characterization:
-
The crude residue is purified by column chromatography on silica gel using a gradient of petroleum ether:ethyl acetate (from 30:1 to 5:1).[4]
-
Fractions containing the pure product (as determined by TLC) are combined and concentrated to yield a colorless oil.
-
Authoritative Grounding: The structure and purity of the final product (yields typically 85-90%) are confirmed by ¹H NMR and ¹³C NMR spectroscopy, comparing the spectra to established literature data.[4]
-
Core Application: A Gateway to Chiral Alcohols
One of the most powerful applications of this compound is in the synthesis of chiral building blocks, particularly chiral 1,3-diols. The asymmetric reduction of the C3-ketone is a key transformation that establishes a stereocenter, which can then guide subsequent reactions.
Biocatalytic Asymmetric Reduction
The enantioselective reduction of β-keto esters is a well-established field where biocatalysis excels. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity (often >99% e.e.) and under mild, environmentally benign conditions (aqueous media, room temperature).[3]
The reduction of a related substrate, ethyl 3,5-dioxo-6-(benzyloxy)hexanoate, to the corresponding (3R,5S)-dihydroxy ester using cell suspensions of Acinetobacter calcoaceticus demonstrates the power of this approach for creating key chiral intermediates for cholesterol-lowering drugs like Atorvastatin and Rosuvastatin.[3] Similarly, enzymes can be screened for the highly selective reduction of this compound to either the (R)- or (S)-ethyl 4-(benzyloxy)-3-hydroxybutanoate.
Diagram: Asymmetric Reduction Workflow
Caption: Pathways for the asymmetric reduction of the keto group.
Protocol: Biocatalytic Reduction of this compound
This protocol provides a general framework. Specific enzyme, cofactor regeneration system, and conditions must be optimized based on screening.
-
Bioreactor Setup:
-
A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared in a temperature-controlled reaction vessel.
-
A cofactor regeneration system is added. A common choice is glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP⁺.
-
Expertise: The cofactor is expensive, so an in situ regeneration system is essential for economic viability and to drive the reaction equilibrium towards the product.
-
-
Enzyme and Substrate Addition:
-
The selected ketoreductase (as a lyophilizate or whole-cell preparation) is added to the buffer.
-
This compound is added, often dissolved in a water-miscible co-solvent like DMSO to improve solubility. Substrate concentrations are typically in the 10-50 g/L range.[3]
-
-
Reaction and Monitoring:
-
The reaction is stirred at a controlled temperature (e.g., 30°C).
-
Trustworthiness: The reaction is monitored for substrate conversion and enantiomeric excess (e.e.) of the product. Samples are periodically withdrawn, extracted with an organic solvent (e.g., ethyl acetate), and analyzed by chiral HPLC or GC. This provides real-time validation of the enzyme's performance.
-
-
Product Isolation:
-
Once the reaction reaches completion (>95% conversion), the mixture is extracted with ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield the crude chiral alcohol.
-
Purification is performed via column chromatography if necessary.
-
Table 2: Representative Data for Asymmetric Reductions
| Substrate Analogue | Catalyst System | Product | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Ethyl 4-chloro-3-oxobutanoate | Burkholderia gladioli Reductase | (R)-CHBE | >99% | >99.9% |
| 3,5-Dioxo-6-(benzyloxy) hexanoic acid, ethyl ester | Acinetobacter calcoaceticus | (3R,5S)-dihydroxy ester | >95% | >99.4% |
| Aromatic Ketone | (S)-Sulfoxide Auxiliary + Organometallic Reagent | Tertiary Benzylic Alcohol | 72-95% | >98% (as a single diastereomer) |
(Data adapted from analogous systems reported in literature to illustrate typical performance).[3][7][8]
Further Applications in Complex Synthesis
The utility of this compound extends beyond chiral alcohols.
-
Heterocyclic Synthesis: The 1,3-dicarbonyl system is a classic precursor for forming five- and six-membered heterocycles. For example, reaction with hydrazine derivatives can yield pyrazoles, while reaction with amidines can produce pyrimidines, both of which are privileged scaffolds in medicinal chemistry.
-
Synthesis of Cyclobutane Derivatives: It has been reported as a useful reactant for synthesizing 1-amino-1-hydroxymethylcyclobutane derivatives, which are valuable, conformationally restricted amino acid analogues.[1][5][9]
-
Natural Product Synthesis: Its structural features make it an attractive starting point in total synthesis. For example, it has been cited in the context of synthesizing (+/-)-bakkenolide-A, a sesquiterpenoid lactone.[6]
Conclusion: A Cornerstone of Synthetic Strategy
This compound is far more than a simple chemical reagent; it is a strategic asset in the synthetic chemist's toolkit. Its value is derived from the predictable and versatile reactivity of its β-keto ester core, combined with the robust protection afforded by the benzyl ether. This allows for the sequential and controlled manipulation of the molecule to build complexity. From the creation of high-value chiral alcohols via asymmetric reduction to its role in constructing heterocyclic systems and natural products, this building block provides a reliable and efficient pathway to diverse and complex molecular targets. The robust protocols for its synthesis and transformation, grounded in sound chemical principles and validated by modern analytical techniques, ensure its continued prominence in both academic research and industrial drug development.
References
- 1. This compound | 67354-34-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. a2bchem.com [a2bchem.com]
- 7. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 67354-34-1 [m.chemicalbook.com]
An In-Depth Technical Guide to the Fundamental Reactivity of the β-Keto Ester Functional Group
Abstract
The β-keto ester moiety is a cornerstone of modern organic synthesis, prized for its versatile reactivity that enables the construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of this functional group. We will dissect the structural features that give rise to its unique chemical behavior, with a particular focus on the acidity of the α-proton and the phenomenon of keto-enol tautomerism. Key transformations, including enolate formation, alkylation, acylation, and decarboxylation, will be examined in detail, supported by mechanistic insights and field-proven experimental protocols. Furthermore, this guide will illuminate the role of β-keto esters as pivotal intermediates in several named reactions that have become indispensable tools for synthetic chemists in academia and industry, particularly in the realms of pharmaceutical and materials science.
graph Keto_Enol_Tautomerism { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Keto-Enol Tautomerism in β-Keto Esters.
Workflow for the Alkylation of β-Keto Esters.
Experimental Protocol: Acetoacetic Ester Synthesis
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. Cool the solution to room temperature. Addition of β-Keto Ester: Add the β-keto ester (e.g., ethyl acetoacetate) dropwise to the sodium ethoxide solution with stirring. The formation of the sodium enolate is an exothermic process. Alkylation: Add the desired alkyl halide dropwise to the enolate solution. The reaction mixture is then typically heated to reflux to drive the SN2 reaction to completion.[5] The reaction time will vary depending on the reactivity of the alkyl halide. Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude α-alkylated β-keto ester. Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Mechanism of β-Keto Acid Decarboxylation.
Experimental Protocol: Decarboxylation of an Alkylated Acetoacetic Ester
Hydrolysis: The alkylated β-keto ester is heated at reflux with an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid) to hydrolyze the ester to the corresponding carboxylate salt or carboxylic acid. Acidification: If basic hydrolysis was performed, the reaction mixture is cooled and then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and form the β-keto acid. Decarboxylation: The acidic solution containing the β-keto acid is gently heated.[23] Carbon dioxide gas will evolve, and the decarboxylation can be monitored by the cessation of gas evolution. Isolation: The resulting ketone can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent. The ketone can then be purified by distillation or chromatography.
References
- 1. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. aklectures.com [aklectures.com]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Japp-Klingemann_reaction [chemeurope.com]
- 18. fiveable.me [fiveable.me]
- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. fiveable.me [fiveable.me]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. youtube.com [youtube.com]
- 30. Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pharmaxchange.info [pharmaxchange.info]
- 32. researchgate.net [researchgate.net]
- 33. m.youtube.com [m.youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. vanderbilt.edu [vanderbilt.edu]
- 36. mcat-review.org [mcat-review.org]
- 37. chem.libretexts.org [chem.libretexts.org]
Discovery and history of Ethyl 4-(benzyloxy)-3-oxobutanoate.
An In-Depth Technical Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate: Synthesis, Properties, and Applications
Abstract
This compound is a significant β-keto ester that serves as a versatile intermediate in advanced organic synthesis. Its value is derived from the dual functionality of the keto and ester groups, which allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the historical and chemical foundations of β-keto esters, details the specific synthesis and properties of this compound, presents a detailed experimental protocol, and discusses its applications within research and drug development. By grounding the specific attributes of this molecule within the broader context of β-keto ester chemistry, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.
The Foundational Chemistry of β-Keto Esters
The utility and reactivity of this compound are best understood by first examining the fundamental chemistry of its parent class, the β-keto esters. These compounds are characterized by a ketone functional group located on the carbon atom beta to an ester group.[1] This specific arrangement confers unique reactivity that has been exploited by chemists for over a century.
Historical Context: The Claisen Condensation
The primary route to β-keto esters was established in 1887 by Rainer Ludwig Claisen.[2] The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to produce a β-keto ester.[2][3] This reaction represented a major advance in synthetic chemistry, providing access to a class of compounds that would become indispensable building blocks. The key to the reaction's success is the formation of a highly resonance-stabilized enolate anion, which serves as the thermodynamic driving force.[3]
The General Mechanism of β-Keto Ester Synthesis
The Claisen condensation proceeds through a well-understood, multi-step mechanism that highlights the core principles of ester reactivity.
-
Enolate Formation : A strong base, typically an alkoxide like sodium ethoxide (NaOEt), removes an acidic α-proton from an ester molecule, creating a nucleophilic enolate ion.[4] The choice of base is critical; it must be sterically hindered or identical to the ester's alkoxy group to prevent unwanted side reactions like transesterification or saponification.[4][5]
-
Nucleophilic Attack : The newly formed enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[5]
-
Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide as a leaving group.[2]
-
Deprotonation (Driving Force) : The newly formed β-keto ester has protons on the central α-carbon that are significantly more acidic (pKa ≈ 11) than the starting ester's α-protons. The alkoxide base present in the reaction mixture rapidly deprotonates this position, forming a resonance-stabilized enolate. This final, essentially irreversible acid-base step drives the equilibrium toward the product.[2] An acidic workup is required in a separate final step to neutralize the base and protonate the enolate to yield the final β-keto ester.[2]
The Acetoacetic Ester Synthesis: The Power of the Active Methylene Group
The synthetic power of β-keto esters comes from the high acidity of the protons on the carbon between the two carbonyl groups (the active methylene group). This allows for easy deprotonation to form a stable enolate, which is a potent nucleophile. The "Acetoacetic Ester Synthesis" is a classic method that exploits this reactivity to form substituted methyl ketones through a sequence of alkylation, hydrolysis, and decarboxylation.[6] This versatility makes β-keto esters, including this compound, highly valuable precursors in organic synthesis.
This compound: A Specific Case Study
This compound (CAS 67354-34-1) is a derivative of the classic ethyl acetoacetate structure, featuring a benzyloxy group that introduces both steric bulk and potential for further chemical modification (e.g., debenzylation).[7][8]
Compound Profile
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 67354-34-1 | [7][8][9] |
| Molecular Formula | C₁₃H₁₆O₄ | [7][8][9] |
| Molecular Weight | 236.26 g/mol | [7][9] |
| Appearance | Colorless to light yellow liquid or solid | [8][10] |
| IUPAC Name | ethyl 3-oxo-4-(phenylmethoxy)butanoate | [7] |
| Synonyms | Ethyl 4-(benzyloxy)-3-oxobutyrate | [8][11] |
| Boiling Point | 113-115 °C @ 0.05 Torr | [8] |
| Density | ~1.115 g/cm³ (Predicted) | [8][10] |
Synthesis and Mechanism
While related to the Claisen condensation, a common modern synthesis of this compound involves the reaction of benzyl alcohol with an appropriate starting material in the presence of a strong base.[9] A representative procedure involves the use of sodium hydride (NaH) and benzyl alcohol in an aprotic solvent like tetrahydrofuran (THF).[9]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base. Its role is to deprotonate benzyl alcohol to form the sodium benzyloxide nucleophile. Using a non-nucleophilic base is crucial to prevent side reactions with the ester functionality of the starting material or product.[9]
-
Tetrahydrofuran (THF): THF is used as an anhydrous aprotic solvent. It is essential to use a dry, aprotic solvent because NaH reacts violently with water, and protic solvents would quench the base and the reactive intermediates.
-
Reaction Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction between NaH and benzyl alcohol. The subsequent reaction is then allowed to warm to ambient temperature to ensure it proceeds to completion.[9]
-
Aqueous Acidic Workup: The reaction is quenched by pouring it into a dilute acid solution (e.g., 2M HCl). This step serves two purposes: it neutralizes any remaining NaH or alkoxide base and protonates the enolate of the final product to yield the neutral β-keto ester.[9]
Experimental Protocols
The following sections provide a detailed methodology for the synthesis and characterization of this compound, based on established literature procedures.
Detailed Synthesis of this compound
This protocol is adapted from a documented synthesis and should be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.[9]
Materials and Reagents:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Alcohol (BnOH)
-
Ethyl 4-chloroacetoacetate (or a similar reactive precursor)
-
Anhydrous Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether (PE)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add Sodium Hydride (3.0 eq.) suspended in anhydrous THF under a nitrogen atmosphere.
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add Benzyl Alcohol (1.0 eq.) dropwise to the stirred suspension.
-
Scientific Rationale: This step generates the sodium benzyloxide nucleophile in situ. The low temperature helps to manage the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Addition of Electrophile: Add the starting keto-ester (e.g., Ethyl 4-chloroacetoacetate, 1.0 eq.) portionwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to ambient temperature and stir for 12 hours.
-
Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), using a mobile phase such as 5:1 Petroleum Ether:Ethyl Acetate, to observe the consumption of the starting material and the appearance of the product spot.[9]
-
-
Workup: Carefully pour the reaction mixture into a beaker containing 2M HCl solution until the pH is approximately 6.
-
Safety Note: Quenching NaH reactions should be done slowly and cautiously in a well-ventilated fume hood as flammable hydrogen gas is produced.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Sodium Sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of Petroleum Ether:Ethyl Acetate (e.g., from 30:1 to 5:1) to yield the pure product as a colorless oil.[9]
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by identifying the characteristic peaks for the benzylic protons, the methylene groups of the butanoate chain, the ethyl ester protons, and the aromatic protons of the benzyl group.[9]
-
Thin-Layer Chromatography (TLC): As mentioned, TLC is a rapid and effective method for monitoring the reaction's progress and assessing the purity of the final product.[9][12]
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.
Applications in Research and Drug Development
The value of this compound lies in its utility as a synthetic intermediate. The active methylene group can be readily deprotonated and alkylated or acylated, while the ester can be hydrolyzed, and the benzyl group can be removed via hydrogenolysis, providing multiple avenues for constructing more complex molecular architectures.
Role as a Versatile Building Block
This compound is a documented reactant for the synthesis of complex organic molecules. For instance, it is used in the preparation of 1-amino-1-hydroxymethylcyclobutane derivatives, which are structural motifs of interest in medicinal chemistry.[8][10] Its application has also been noted in the total synthesis of natural products like (+/-)-bakkenolide-A.[13]
Broader Context: The Importance of β-Keto Esters in Medicinal Chemistry
β-Keto esters are foundational building blocks in the pharmaceutical industry.[14] Their ability to participate in condensation reactions makes them ideal precursors for the synthesis of a wide range of heterocyclic compounds, such as pyridines, pyrazoles, and pyrroles, which are core scaffolds in many active pharmaceutical ingredients (APIs).[14] Compounds like Ethyl 4-methoxy-3-oxobutanoate, a close analog, are critical intermediates in the synthesis of major drugs like the HIV medication Dolutegravir.[15] The chemical reactivity inherent in this compound places it within this valuable class of intermediates, poised for use in the discovery and development of new therapeutics.
Conclusion
This compound, while a specific chemical entity, represents the enduring legacy of the Claisen condensation and the broader field of β-keto ester chemistry. Its synthesis, grounded in fundamental principles of acid-base and nucleophilic chemistry, provides a robust intermediate for further synthetic elaboration. For researchers and drug development professionals, understanding the history, synthesis, and reactivity of this compound provides insight into a powerful tool for constructing the complex molecular architectures required for next-generation therapeutics.
References
- 1. fiveable.me [fiveable.me]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 67354-34-1 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. This compound | CAS#:67354-34-1 | Chemsrc [chemsrc.com]
- 12. maths.tcd.ie [maths.tcd.ie]
- 13. a2bchem.com [a2bchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate from Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the conversion of benzyl alcohol to benzyl bromide, a more reactive electrophile. The subsequent step involves the O-alkylation of ethyl acetoacetate with the synthesized benzyl bromide under basic conditions, proceeding via a Williamson ether synthesis mechanism. This document outlines the reaction mechanisms, provides detailed, step-by-step experimental protocols, and includes critical safety information for handling the reagents involved.
Introduction: Strategic Approach to Synthesis
This compound is a key building block in the synthesis of various biologically active molecules and complex organic structures.[1][2] Its synthesis from readily available starting materials is of significant interest to the research and drug development community. A direct reaction between benzyl alcohol and ethyl acetoacetate is not feasible due to the poor leaving group ability of the hydroxyl group in benzyl alcohol. Therefore, a two-step synthetic strategy is employed.
First, benzyl alcohol is converted to benzyl bromide. This transformation is crucial as the bromide ion is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic attack.[3] Several methods exist for this conversion, including the use of phosphorus tribromide (PBr₃) or hydrobromic acid.[4][5][6] The second step is the reaction of benzyl bromide with the enolate of ethyl acetoacetate. This reaction, a classic example of the Williamson ether synthesis, forms the desired carbon-oxygen bond to yield the final product.[7][8][9]
This guide will focus on a robust and reproducible two-step synthesis, providing detailed protocols for both the synthesis of benzyl bromide from benzyl alcohol and the subsequent synthesis of this compound.
Reaction Schematics and Mechanisms
Step 1: Synthesis of Benzyl Bromide from Benzyl Alcohol
The conversion of benzyl alcohol to benzyl bromide can be efficiently achieved using phosphorus tribromide (PBr₃). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is converted into a good leaving group.[3]
Mechanism:
-
The oxygen atom of the benzyl alcohol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion.
-
The resulting intermediate is a protonated phosphite ester.
-
The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon in an SN2 fashion and displacing the phosphite leaving group to form benzyl bromide.[10]
Step 2: Synthesis of this compound
This step involves the reaction of benzyl bromide with the enolate of ethyl acetoacetate, which is generated in situ using a strong base such as sodium hydride (NaH). This is an example of the Williamson ether synthesis.[8][11]
Mechanism:
-
Sodium hydride, a strong base, deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two electron-withdrawing carbonyl groups, forming a resonance-stabilized enolate.[12][13]
-
The resulting enolate anion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction.[8]
-
The bromide ion is displaced as the leaving group, resulting in the formation of this compound.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Supplier/Specifications |
| Benzyl alcohol | ACS grade, ≥99% |
| Phosphorus tribromide (PBr₃) | ≥98% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade |
| Ethyl acetoacetate | ≥99% |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |
| Hydrochloric acid (HCl) | 2 M aqueous solution |
| Ethyl acetate (EtOAc) | ACS grade |
| Hexane | ACS grade |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Reflux condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Thin-layer chromatography (TLC) plates | Silica gel coated |
Step-by-Step Protocol: Synthesis of Benzyl Bromide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzyl alcohol (10.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (9.0 mL, 0.035 mol, 1.05 eq of Br) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.[14]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of ice-cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude benzyl bromide. The product is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[4]
Step-by-Step Protocol: Synthesis of this compound
-
Preparation of the Enolate: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol) to 150 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise to the stirred suspension over 30 minutes.[15]
-
Formation of the Enolate: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the crude benzyl bromide (from the previous step, ~0.1 mol) dissolved in 50 mL of anhydrous THF dropwise to the enolate solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (eluent: 5:1 petroleum ether/ethyl acetate).[15]
-
Quenching and Work-up: Carefully pour the reaction mixture into 200 mL of 2 M HCl solution to adjust the pH to ~6. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[15]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., from 30:1 to 5:1) to afford this compound as a colorless oil.[15]
Visualization of the Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Safety and Handling
Benzyl Bromide:
-
Hazards: Benzyl bromide is a lachrymator, corrosive, and toxic. It can cause severe skin burns and eye damage.[16][17][18][19]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19] Avoid inhalation of vapors.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and oxidizing agents.[19]
Sodium Hydride:
-
Hazards: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It can cause severe skin and eye burns.
-
Precautions: Handle under an inert atmosphere (e.g., nitrogen or argon). Use in a fume hood away from water and other protic solvents. Wear appropriate PPE.
-
Quenching: Unreacted sodium hydride should be quenched carefully by the slow addition of isopropanol or ethanol before aqueous work-up.
Characterization Data
This compound:
-
Appearance: Colorless oil.[15]
-
Molecular Formula: C₁₃H₁₆O₄[20]
-
Molecular Weight: 236.26 g/mol [20]
-
¹H NMR (CDCl₃): δ 7.39-7.29 (m, 5H), 4.59 (s, 2H), 4.17-4.24 (q, 2H), 4.14 (s, 2H), 3.53 (s, 2H), 1.31-1.22 (t, 3H).[15]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 6. chegg.com [chegg.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]
- 13. vanderbilt.edu [vanderbilt.edu]
- 14. reddit.com [reddit.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. westliberty.edu [westliberty.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. Page loading... [guidechem.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate, a valuable β-keto ester intermediate in pharmaceutical and fine chemical development.[1][2] The primary synthetic route detailed herein involves the formation of a sodium benzoxide nucleophile followed by its reaction with ethyl 4-chloro-3-oxobutanoate. This guide is structured to provide researchers with not only a step-by-step procedure but also the underlying chemical principles, safety imperatives, and characterization data necessary for successful execution and validation. We delve into the causality behind experimental choices, offering insights to empower researchers to troubleshoot and adapt the methodology.
Introduction and Scientific Context
This compound is a key organic building block characterized by its β-keto ester functionality. This structural motif is exceptionally useful in organic synthesis, as the methylene protons situated between the two carbonyl groups are acidic, allowing for easy formation of a stabilized enolate.[3] This enolate can then be used in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations, making it a versatile precursor for more complex molecular architectures.[4][5] Its applications include the synthesis of heterocyclic compounds and derivatives used in drug discovery.[1][2]
The protocol described here follows a robust and high-yielding pathway analogous to a Williamson ether synthesis, where a potent nucleophile, sodium benzoxide, displaces a halide on an electrophilic substrate.
Reaction Principle and Mechanism
The synthesis proceeds in two primary stages, executed as a one-pot reaction:
-
Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group of benzyl alcohol. This irreversible acid-base reaction generates sodium benzoxide, a powerful alkoxide nucleophile, and flammable hydrogen gas. The reaction is performed at 0 °C to safely manage the initial exotherm and the evolution of hydrogen gas.
-
Nucleophilic Substitution: The generated sodium benzoxide then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in ethyl 4-chloro-3-oxobutanoate. This occurs via an SN2 mechanism, displacing the chloride leaving group to form the desired C-O bond and yield the final product, this compound.
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Materials and Reagents
Proper preparation and accurate measurement of all materials are critical for the success and reproducibility of this synthesis.
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 14.6 g | 364.8 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 300 mL | - | - |
| Benzyl Alcohol | 100-51-6 | 108.14 | 13.2 g (12.7 mL) | 121.6 | 1.0 |
| Ethyl 4-chloro-3-oxobutanoate | 638-07-3 | 164.59 | 20.0 g (17.3 mL) | 121.6 | 1.0 |
| 2M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~600 mL | - | - |
| Petroleum Ether (PE) | 8032-32-4 | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
| Silica Gel (200-300 mesh) | 7631-86-9 | 60.08 | As needed | - | - |
Critical Health and Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.
-
Sodium Hydride (NaH): Extremely reactive and corrosive. It reacts violently with water and moisture to produce hydrogen gas, which is highly flammable and can auto-ignite.[6][7] Handle exclusively under an inert atmosphere (Nitrogen or Argon). Use only dry solvents and glassware. A Class D fire extinguisher (for combustible metals) or dry sand should be readily accessible. Do NOT use water or a CO₂ extinguisher on a hydride fire. [7][8]
-
Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon storage. Always use anhydrous THF from a freshly opened container or a solvent purification system.
-
Ethyl 4-chloro-3-oxobutanoate: A lachrymator and irritant. Avoid inhalation and contact with skin and eyes.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care to avoid skin and eye burns. The neutralization step is exothermic and should be performed slowly in an ice bath.
Detailed Experimental Workflow
The following diagram provides a high-level overview of the entire experimental process from setup to final product analysis.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Protocol
5.1. Preparation of Sodium Benzoxide (Nucleophile Formation)
-
Ensure all glassware is oven-dried and assembled hot under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
-
To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (14.6 g of 60% dispersion, 364.8 mmol).
-
Add 300 mL of anhydrous THF to the flask to suspend the NaH.
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Slowly add benzyl alcohol (13.2 g, 121.6 mmol) dropwise via the dropping funnel over 30 minutes. Causality Note: This slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the sodium benzoxide. The mixture will appear as a thick white slurry.
5.2. Nucleophilic Substitution Reaction
-
While maintaining the temperature at 0 °C, add ethyl 4-chloro-3-oxobutanoate (20.0 g, 121.6 mmol) dropwise to the reaction mixture over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to ambient temperature.
-
Let the mixture stir at room temperature for 12 hours.
5.3. Reaction Monitoring
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate using silica gel and a mobile phase of 5:1 Petroleum Ether:Ethyl Acetate.
-
Spot the starting material (ethyl 4-chloro-3-oxobutanoate) and the reaction mixture. The disappearance of the starting material spot indicates the reaction is complete.
5.4. Work-up and Extraction
-
Upon completion, cool the reaction mixture back down to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a separate beaker containing 500 mL of cold (0 °C) 2M HCl with vigorous stirring. Expert Insight: This step quenches any unreacted NaH and neutralizes the sodium benzoxide. The acidic pH also ensures the β-keto ester product is in its neutral keto-enol form for efficient extraction. The pH of the aqueous layer should be adjusted to approximately 6.
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
5.5. Purification
-
Purify the crude oil by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate, starting from 30:1 and gradually increasing polarity to 5:1.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a colorless oil. An expected yield is approximately 80-90%.[9]
Characterization and Expected Results
The identity and purity of the final product should be confirmed by spectroscopic analysis.
-
Physical Appearance: Colorless oil.[9]
-
Molecular Formula: C₁₃H₁₆O₄[2]
-
Molecular Weight: 236.26 g/mol [2]
-
¹H NMR Spectroscopy: The proton NMR spectrum should be acquired in CDCl₃. The product exists as a mixture of keto and enol tautomers, but the major keto form should exhibit the following characteristic peaks[9]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.39 – 7.29 | multiplet | 5H | Aromatic protons (C₆H₅ -) |
| 4.59 | singlet | 2H | Benzylic ether protons (Ph-CH₂ -O-) |
| 4.24 – 4.17 | quartet | 2H | Ethyl ester methylene (-O-CH₂ -CH₃) |
| 3.53 | singlet | 2H | Methylene protons alpha to ketone (-O-CH₂ -C=O) |
| 3.45 (approx.) | singlet | 2H | Methylene protons alpha to ester (-C=O-CH₂ -COOEt) |
| 1.31 – 1.22 | triplet | 3H | Ethyl ester methyl (-O-CH₂-CH₃ ) |
Note: The original literature report from ChemicalBook[9] lists two singlets at 4.14 and 3.53 ppm. The assignment here has been adjusted for clarity based on typical chemical shifts for β-keto esters. The exact positions can vary, but the pattern of two distinct singlets for the non-equivalent methylene groups in the backbone is expected for the keto tautomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NaH due to moisture exposure. | Use fresh NaH from a sealed container. Ensure all glassware and solvents are scrupulously dry. |
| Peroxides in THF inhibiting the reaction. | Use fresh, anhydrous THF. Test for peroxides and purify if necessary. | |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Product loss during aqueous work-up. | Ensure the pH is correct before extraction. Perform multiple, thorough extractions. Avoid vigorous shaking that can lead to emulsions. | |
| Impure Product after Column | Co-eluting impurities. | Optimize the solvent gradient for column chromatography. Try a less polar starting solvent system. |
| Product decomposition on silica. | β-keto esters can be slightly acid-sensitive. Neutralize the silica gel by pre-treating with a triethylamine/solvent mixture if decomposition is suspected. |
References
- 1. chembk.com [chembk.com]
- 2. This compound | 67354-34-1 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. aklectures.com [aklectures.com]
- 6. fishersci.com [fishersci.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 1-amino-1-hydroxymethylcyclobutane Derivatives Utilizing Ethyl 4-(benzyloxy)-3-oxobutanoate
For: Researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of Constrained Amino Alcohols in Medicinal Chemistry
In the landscape of modern drug discovery, the design and synthesis of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups are of paramount importance. 1-amino-1-hydroxymethylcyclobutane derivatives represent a class of conformationally restricted amino alcohols that have garnered significant interest. The cyclobutane ring imparts a degree of rigidity to the molecule, which can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] The presence of both an amino and a hydroxymethyl group provides key pharmacophoric features and versatile handles for further chemical modification, making these compounds valuable building blocks in the synthesis of complex pharmaceutical agents.[1]
This guide provides a comprehensive overview and detailed protocols for a rational synthetic approach to 1-amino-1-hydroxymethylcyclobutane derivatives, commencing from the versatile β-keto ester, Ethyl 4-(benzyloxy)-3-oxobutanoate. The strategic selection of this starting material allows for a convergent and efficient synthesis, which will be elaborated upon in the subsequent sections.
Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold
The synthesis of 1-amino-1-hydroxymethylcyclobutane from this compound is envisioned through a three-stage process. This strategy is designed to first construct the core cyclobutane ring, followed by the introduction of the amino and hydroxymethyl functionalities.
Stage 1: Cyclobutanone Formation. The initial step involves the formation of a substituted cyclobutanone. This is achieved through the reaction of this compound with a suitable one-carbon (C1) electrophile, such as 1,3-dibromopropane, in the presence of a base. This double alkylation reaction first forms a cyclized intermediate which upon subsequent workup yields the desired cyclobutanone.
Stage 2: α-Aminonitrile Synthesis via Strecker Reaction. The resulting cyclobutanone is then subjected to a Strecker synthesis.[2][3][4][5] This classical reaction introduces both the amino and nitrile functionalities in a single step by treating the ketone with an ammonia source and a cyanide salt. The resulting α-aminonitrile is a key intermediate en route to the target molecule.
Stage 3: Reductive Conversion to the Final Product. The final stage involves the simultaneous reduction of the nitrile and ester groups of the α-aminonitrile intermediate. A powerful reducing agent, such as Lithium Aluminum Hydride (LAH), is typically employed for this transformation, yielding the desired 1-amino-1-hydroxymethylcyclobutane derivative.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall synthetic workflow.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercially Available | ≥95% | Store under inert atmosphere |
| 1,3-Dibromopropane | Commercially Available | ≥98% | Corrosive, handle with care |
| Sodium Ethoxide | Commercially Available | ≥96% | Moisture sensitive |
| Ammonium Chloride | Commercially Available | ACS Reagent Grade | |
| Potassium Cyanide | Commercially Available | ≥97% | Highly Toxic! Use with extreme caution |
| Lithium Aluminum Hydride | Commercially Available | 1.0 M in THF | Highly Flammable! Reacts violently with water |
| Diethyl Ether (anhydrous) | Commercially Available | DriSolv® | |
| Tetrahydrofuran (anhydrous) | Commercially Available | DriSolv® | |
| Dichloromethane | Commercially Available | ACS Reagent Grade | |
| Ethyl Acetate | Commercially Available | ACS Reagent Grade | |
| Hydrochloric Acid | Commercially Available | 37% | Corrosive |
| Sodium Bicarbonate | Commercially Available | ACS Reagent Grade | |
| Sodium Sulfate (anhydrous) | Commercially Available | ACS Reagent Grade |
Safety Precautions: This synthesis involves highly toxic and reactive reagents. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Potassium cyanide is a potent poison and should be handled with extreme care. Lithium aluminum hydride reacts violently with water and protic solvents.
Protocol 1: Synthesis of Ethyl 3-(benzyloxy)-1-oxocyclobutane-1-carboxylate
This protocol is adapted from general procedures for the synthesis of cyclobutanone derivatives from β-keto esters.
Reaction Scheme:
Caption: Cyclobutanone formation.
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of anhydrous ethanol.
-
Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
To the resulting sodium ethoxide solution, add this compound (23.6 g, 100 mmol) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, add 1,3-dibromopropane (20.2 g, 100 mmol) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with 1 M hydrochloric acid until the pH is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Ethyl 3-(benzyloxy)-1-oxocyclobutane-1-carboxylate.
Expected Yield: 60-70%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-Amino-3-(benzyloxy)cyclobutane-1-carbonitrile (Strecker Synthesis)
This protocol is based on the well-established Strecker synthesis for the conversion of ketones to α-aminonitriles.[2][3][4][5]
Reaction Scheme:
Caption: Strecker aminonitrile synthesis.
Procedure:
-
In a 250 mL round-bottom flask, dissolve Ethyl 3-(benzyloxy)-1-oxocyclobutane-1-carboxylate (13.1 g, 50 mmol) in 100 mL of a 1:1 mixture of ethanol and water.
-
Add ammonium chloride (5.35 g, 100 mmol) to the solution and stir until dissolved.
-
Caution! Potassium cyanide is highly toxic. In a well-ventilated fume hood, carefully add potassium cyanide (6.5 g, 100 mmol) to the reaction mixture in portions.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 1-Amino-3-(benzyloxy)cyclobutane-1-carbonitrile. This crude product is often used in the next step without further purification.
Expected Yield: 75-85% (crude)
Protocol 3: Synthesis of 1-Amino-1-hydroxymethyl-3-(benzyloxy)cyclobutane
This protocol utilizes Lithium Aluminum Hydride to reduce both the nitrile and the ester functionalities.[6][7][8]
Reaction Scheme:
Caption: Reduction to the final product.
Procedure:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add Lithium Aluminum Hydride (LAH) (1.0 M solution in THF, 150 mL, 150 mmol) to the flask.
-
Dissolve the crude 1-Amino-3-(benzyloxy)cyclobutane-1-carbonitrile (from Protocol 2, ~50 mmol) in 100 mL of anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction mixture back to 0 °C.
-
Caution! The following workup is highly exothermic and generates hydrogen gas. Carefully and slowly quench the excess LAH by the dropwise addition of water (5.7 mL), followed by 15% aqueous sodium hydroxide (5.7 mL), and then water again (17.1 mL). This is known as the Fieser workup.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography, to yield the pure 1-Amino-1-hydroxymethyl-3-(benzyloxy)cyclobutane.
Expected Yield: 50-60% over two steps.
Mechanism and Rationale
The choice of this compound is strategic. The β-keto ester functionality provides the necessary reactivity for the initial cyclization. The benzyloxy group serves as a protecting group for the hydroxyl functionality that will be present in the final product, preventing it from interfering with the preceding reactions. This protecting group can be removed in a subsequent step if the free hydroxyl group is desired.
The Strecker synthesis proceeds through the initial formation of an imine from the cyclobutanone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile.[4] The subsequent reduction with LAH is a powerful method to convert both nitriles and esters to primary amines and alcohols, respectively, in a single step.[8]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low yield in Protocol 1 | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Increase reflux time. Check the quality of the base. |
| Formation of multiple products in Protocol 2 | Competing side reactions. | Control the temperature carefully. Ensure slow addition of cyanide. |
| Incomplete reduction in Protocol 3 | Insufficient LAH or deactivation of the reagent. | Use a fresh solution of LAH. Ensure all reagents and solvents are anhydrous. Increase the amount of LAH. |
| Difficult purification | Presence of polar impurities. | Perform an acid-base extraction to purify the final amine product. |
Conclusion
The synthetic route detailed herein provides a reliable and adaptable method for the preparation of 1-amino-1-hydroxymethylcyclobutane derivatives, which are valuable building blocks in medicinal chemistry. By leveraging the reactivity of this compound, this multi-step synthesis offers a logical and efficient pathway to these important constrained amino alcohols. The provided protocols are intended to serve as a foundational guide for researchers, with the understanding that optimization may be necessary for specific substrates and scales.
References
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: A Guide to the Claisen Condensation Reaction Mechanism for β-Keto Ester Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the Claisen condensation reaction for synthesizing β-keto esters. This document delves into the reaction's mechanistic underpinnings, offers detailed experimental protocols, and provides insights for successful execution and troubleshooting.
I. Introduction: The Significance of the Claisen Condensation
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry. It facilitates the synthesis of β-keto esters and β-diketones by reacting two ester molecules or an ester with another carbonyl compound in the presence of a strong base.[1][2] First described by Rainer Ludwig Claisen in 1887, this reaction remains a vital tool for constructing complex molecular architectures prevalent in pharmaceuticals and other functional materials.[1] The resulting β-keto esters are highly versatile synthetic intermediates, valued for their utility in subsequent chemical transformations.
The reaction's efficacy is rooted in the acidity of the α-hydrogens of esters and the ability of a strong base to generate a nucleophilic enolate.[2][3] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, leading to the formation of the characteristic β-keto ester structure.[4]
II. Mechanistic Deep Dive: The Stepwise Path to β-Keto Esters
The Claisen condensation proceeds through a series of reversible steps, culminating in an irreversible deprotonation that drives the reaction to completion.[5] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The entire process requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product consumes the base.[1][6]
The five key steps are:
-
Enolate Formation: A strong base, typically an alkoxide, abstracts an acidic α-hydrogen from an ester molecule, forming a resonance-stabilized enolate ion.[2][3][7] This initial deprotonation is an equilibrium step, and the concentration of the enolate at any given moment is typically low.[5][8]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. This results in the formation of a tetrahedral alkoxide intermediate.[4][7][9]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group.[4] This step is a nucleophilic acyl substitution and yields the desired β-keto ester.[10][11]
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has α-hydrogens that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25).[10] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the β-keto ester, forming a highly resonance-stabilized enolate.[4][5] This step is the thermodynamic driving force of the reaction, pulling the preceding equilibria toward product formation.[5][7]
-
Protonation (Acidic Workup): In a final, separate step, an aqueous acid (such as sulfuric or phosphoric acid) is added to neutralize the reaction mixture.[1][3] This protonates the enolate of the β-keto ester, yielding the final, neutral product.[2][9]
Caption: The five-step mechanism of the Claisen condensation.
III. Experimental Protocol: Synthesis of Ethyl Acetoacetate
This protocol details the classic Claisen condensation of ethyl acetate to form ethyl acetoacetate, a widely used β-keto ester.[12]
A. Reagents and Materials
| Reagent/Material | Quantity | Properties |
| Ethyl Acetate (anhydrous) | 55.5 mL (50 g) | FW: 88.11 g/mol , bp: 77.1°C |
| Sodium Metal | 5 g | FW: 22.99 g/mol , mp: 97.8°C |
| Acetic Acid (glacial) | 14 mL | |
| Deionized Water | 16 mL | |
| Saturated Sodium Chloride (Brine) | As needed | |
| Saturated Sodium Bicarbonate | As needed | |
| Anhydrous Magnesium Sulfate | As needed |
B. Equipment
-
250 mL Round-bottom flask
-
Reflux condenser with drying tube
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (simple and vacuum)
C. Step-by-Step Procedure
-
Reaction Setup:
-
Reaction Execution:
-
Gently heat the mixture to reflux using a heating mantle.[12] A slow, steady release of hydrogen gas should be observed.[12]
-
Continue heating until all the sodium metal has dissolved, which may take approximately 3 hours.[12] The reaction mixture will typically turn orange.[13]
-
Note: The presence of a small amount of ethanol in the ethyl acetate is often necessary to initiate the reaction by forming sodium ethoxide in situ.[13]
-
-
Workup and Isolation:
-
After the sodium has completely reacted, turn off the heat and allow the mixture to cool slightly.
-
While the mixture is still warm, cautiously add a solution of 14 mL of acetic acid in 16 mL of water.[12] Add this acidic solution slowly with occasional swirling until the mixture is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and add an equal volume of cold, saturated brine solution.[14]
-
Separate the layers. The upper organic layer contains the desired ethyl acetoacetate along with unreacted ethyl acetate.[12]
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by another wash with brine.[12]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
First, perform a simple distillation at atmospheric pressure to remove the lower-boiling ethyl acetate.[14]
-
The remaining residue is then purified by vacuum distillation to obtain pure ethyl acetoacetate.[12][14] The boiling point of ethyl acetoacetate is dependent on the vacuum achieved (e.g., 74°C at 14 mmHg).[12]
-
IV. Key Considerations and Troubleshooting
A. Choice of Base:
The selection of the base is critical for a successful Claisen condensation. The base must be strong enough to deprotonate the ester but should not participate in side reactions like nucleophilic substitution or addition.[1][3]
-
Ideal Base: The conjugate alkoxide of the alcohol that would be formed as a byproduct is the ideal base (e.g., sodium ethoxide for ethyl esters).[1][5][15] This prevents transesterification, a side reaction where the alkoxy group of the ester is exchanged with the alkoxide base.[5]
-
Stoichiometry: A full equivalent of the base is required because it is consumed in the final, irreversible deprotonation step that drives the reaction to completion.[4][6][11]
B. Substrate Requirements:
-
α-Hydrogens: The ester acting as the nucleophile must have at least two α-hydrogens.[4][7] One is removed to form the enolate, and the second is abstracted from the β-keto ester product to drive the reaction forward.[4][5] Esters with only one α-hydrogen will not undergo a successful Claisen condensation.[5]
C. Reaction Conditions:
-
Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions. Any water present will react with the strong base and can also hydrolyze the ester starting material.
-
Temperature Control: While the reaction is often run at reflux, excessive heat for prolonged periods can lead to decreased yields.[12]
D. Variations of the Claisen Condensation:
-
Crossed Claisen Condensation: This variation involves two different esters. To obtain a single product, one ester should be non-enolizable (lacking α-hydrogens), such as an aromatic ester or a carbonate.[2]
-
Dieckmann Condensation: This is an intramolecular Claisen condensation where a molecule with two ester groups reacts to form a cyclic β-keto ester, typically a 5- or 6-membered ring.[1][2][10]
Caption: Critical factors for a successful Claisen condensation.
V. Conclusion
The Claisen condensation is a powerful and reliable method for the synthesis of β-keto esters, which are pivotal intermediates in drug development and organic synthesis. A thorough understanding of its mechanism, particularly the role of the base and the irreversible deprotonation step, is paramount for experimental success. By carefully controlling reaction conditions and adhering to established protocols, researchers can effectively leverage this classic reaction to build molecular complexity.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. chemistry-online.com [chemistry-online.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 15. echemi.com [echemi.com]
Application of Ethyl 4-(benzyloxy)-3-oxobutanoate in pharmaceutical intermediate synthesis.
An In-Depth Guide to the Application of Ethyl 4-(benzyloxy)-3-oxobutanoate in Pharmaceutical Intermediate Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a highly versatile C4 building block, and its critical role in the synthesis of advanced pharmaceutical intermediates. We will delve into its core reactivity, provide validated protocols for key transformations, and explain the scientific rationale behind its application, offering researchers and drug development professionals a practical guide to leveraging this valuable synthon.
Introduction: The Strategic Value of this compound
This compound (CAS No. 67354-34-1) is a β-ketoester distinguished by a benzyloxy group at the C4 position.[1] This specific arrangement of functional groups—an ester, a ketone, an active methylene group, and a benzyl-protected primary alcohol—makes it an exceptionally strategic precursor in multi-step organic synthesis.
The benzyl ether serves as a robust protecting group, stable to a wide range of reaction conditions used to modify the β-ketoester moiety, yet readily removable under standard hydrogenolysis conditions. This allows for the selective unmasking of a primary hydroxyl group late in a synthetic sequence. The 1,3-dicarbonyl system is the molecule's reactive hub, enabling three primary classes of transformations that are fundamental to pharmaceutical synthesis: stereoselective ketone reduction, heterocycle formation through condensation, and C-C bond formation via alkylation of the active methylene position.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 67354-34-1 |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| Appearance | Pale-yellow to orange liquid or solid |
| Storage | Sealed in dry, room temperature conditions[4] |
| Key Functional Groups | Ethyl Ester, Ketone, Benzyl Ether |
Core Application I: Synthesis of Chiral β-Hydroxy Esters
Chiral β-hydroxy esters are ubiquitous structural motifs in a vast array of pharmaceuticals, including antibiotics, anti-cancer agents, and cholesterol-lowering drugs. The stereoselective reduction of the C3 ketone in this compound provides a direct and efficient route to these valuable chiral building blocks.
Scientific Rationale & Mechanistic Insight
The transformation from a prochiral ketone to a chiral secondary alcohol is a cornerstone of modern asymmetric synthesis. The choice of catalyst—whether a chemical reagent or an enzyme—is paramount as it dictates the stereochemical outcome.
-
Biocatalysis: Enzyme-catalyzed reductions, particularly using ketoreductases (KREDs), have become the preferred industrial method.[5] These enzymes, often used as whole-cell biocatalysts, exhibit near-perfect enantioselectivity (>99% ee) and operate under mild, environmentally benign aqueous conditions. The stereochemical outcome is determined by the specific enzyme used (many are commercially available for either the (R) or (S) alcohol) and the substrate's fit within the enzyme's active site, often rationalized by Prelog's rule. The cofactor NADPH or NADH, which provides the hydride for reduction, is continuously recycled in-situ, making the process highly efficient.[6]
-
Chemo-catalysis: Asymmetric hydrogenation using chiral metal catalysts (e.g., Ru-BINAP) or reduction with chiral borane reagents can also provide high enantioselectivity. However, these methods often require anhydrous organic solvents, inert atmospheres, and costly, sometimes toxic, heavy metal catalysts.
The benzyloxy group at C4 does not typically interfere with the reduction but plays a crucial role in the subsequent synthetic steps, where the newly formed chiral center directs further transformations.
Workflow for Asymmetric Bioreduction
Caption: Workflow for enzymatic reduction of β-ketoesters.
Protocol 1: Enantioselective Bioreduction of this compound
This protocol is adapted from established procedures for the bioreduction of similar ketones using whole-cell catalysts.[5]
-
Materials and Reagents:
-
This compound (100 mg, 0.42 mmol)
-
Lyophilized yeast cells (e.g., Candida parapsilosis) (200 mg)
-
Tris-HCl buffer (25 mM, pH 7.0)
-
2-Propanol (IPA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a 10 mL vial, suspend 200 mg of lyophilized yeast cells in 4.0 mL of Tris buffer.
-
Add 200 µL of 2-propanol (co-substrate for cofactor recycling).
-
Prepare a 1 M stock solution of this compound in DMSO. Add 420 µL of this stock solution to the cell suspension.
-
Seal the vial and place it in an orbital shaker at 30°C and 700 rpm for 24 hours.
-
Monitor the reaction progress by taking a small aliquot (100 µL), extracting with ethyl acetate, and analyzing by GC.
-
-
Workup and Purification:
-
Once the reaction reaches completion, transfer the mixture to a separation funnel and extract three times with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral ethyl 4-(benzyloxy)-3-hydroxybutanoate.
-
-
Characterization:
-
Confirm conversion using GC-MS.
-
Determine the enantiomeric excess (% ee) using chiral HPLC analysis.
-
-
Expert Insight: The primary challenge in synthesizing β-hydroxy esters is preventing dehydration to the corresponding α,β-unsaturated ester during workup.[7] Using a mild buffer for the reaction and avoiding strong acids or high temperatures during purification is critical to preserving the desired product.
Core Application II: Synthesis of Heterocyclic Scaffolds for Antivirals
The 1,3-dicarbonyl motif is an ideal electrophilic partner for reactions with dinucleophiles, enabling the construction of a wide variety of heterocyclic systems that form the core of many drugs. A prominent example is the synthesis of the pyridinone core found in the HIV integrase inhibitor, Dolutegravir.
Scientific Rationale & Mechanistic Insight
The synthesis of the core of Dolutegravir involves the construction of a dihydropyridinone ring system. While the exact commercial synthesis may use analogues, the fundamental chemistry relies on the reactivity of a β-ketoester. The general strategy involves reacting the β-ketoester with an amine and another carbonyl source in a multi-component reaction or a stepwise fashion to build the heterocyclic ring.
For instance, a key intermediate for Dolutegravir can be synthesized by reacting an enamine derived from a β-ketoester with an oxalyl chloride derivative, followed by cyclization.[8] The benzyl group on the butanoate starting material serves as a masked hydroxyl group, which is later deprotected to reveal the final drug structure.
Synthetic Pathway to a Dolutegravir-like Pyridinone Core
Caption: Key steps for synthesizing a pyridinone core.[8]
Protocol 2: Synthesis of a Pyridinone Intermediate
This protocol is a representative example of a Lewis-acid promoted cyclization to form a key Dolutegravir intermediate, based on published literature.[8]
-
Materials and Reagents:
-
This compound derived enamine precursor
-
Magnesium Bromide (MgBr₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Precursor Synthesis: The acyclic precursor is first synthesized through a condensation reaction between this compound, aminoacetaldehyde dimethyl acetal, and subsequent acylation with methyl oxalyl chloride.[8]
-
Cyclization: Dissolve the acyclic precursor (1.0 eq) in anhydrous acetonitrile.
-
Add MgBr₂ (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting pyridinone diester by column chromatography or recrystallization.
-
-
Expert Insight: The choice of Lewis acid is critical for promoting the intramolecular cyclization while minimizing side reactions. MgBr₂ has been shown to be highly effective and selective for this transformation, leading to the desired pyridinone in high yield.[8]
Core Application III: C-Alkylation for Side Chain Introduction
The protons on the C2 carbon of this compound are acidic (pKa ≈ 11) due to their position between two electron-withdrawing carbonyl groups. This allows for easy deprotonation to form a stable enolate, which is a potent nucleophile for C-C bond formation.
Scientific Rationale & Mechanistic Insight
Alkylation of the active methylene group is a classic and powerful method for introducing carbon-based side chains. The reaction proceeds via an Sₙ2 mechanism, where the enolate attacks an electrophilic carbon, typically from an alkyl halide.
The choice of base and solvent is crucial for controlling the reaction. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF ensures complete and irreversible deprotonation, preventing side reactions like O-alkylation or self-condensation.[9] This methodology allows for the synthesis of a diverse library of substituted β-ketoesters, which can then be carried forward to produce complex pharmaceutical targets.
Protocol 3: Synthesis of Ethyl 2-benzyl-4-(benzyloxy)-3-oxobutanoate
This protocol describes a standard C-alkylation reaction.
-
Materials and Reagents:
-
This compound (1.0 g, 4.23 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (186 mg, 4.65 mmol)
-
Benzyl bromide (0.55 mL, 4.65 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add NaH. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and then suspend it in 15 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in 5 mL of THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium enolate is often indicated by the cessation of hydrogen gas evolution.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
-
Workup and Purification:
-
Cool the reaction back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the pure alkylated product.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex molecular architectures. Its unique combination of functional groups enables access to chiral alcohols, diverse heterocyclic systems, and functionalized carbon chains—all critical components of modern pharmaceuticals. The protocols and insights provided herein demonstrate its utility and offer a solid foundation for its application in both academic research and industrial drug development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 67354-34-1|this compound|BLD Pharm [bldpharm.com]
- 5. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Versatility of Ethyl 4-(benzyloxy)-3-oxobutanoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking Heterocyclic Diversity with a Strategic Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast number of pharmaceuticals and biologically active molecules. Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS 67354-34-1) has emerged as a highly valuable and versatile C4 building block for the construction of a wide array of heterocyclic systems.[1][2][3][4][5] Its strategic placement of three key functional groups—a β-ketoester system and a benzyloxy ether—provides a unique combination of reactivity and a latent hydroxyl group, enabling a diverse range of cyclization strategies.
The presence of the 1,3-dicarbonyl moiety allows for classical condensation reactions with a variety of binucleophiles, leading to the formation of five- and six-membered rings.[6][7] The benzyloxy group, on the other hand, serves as a stable protecting group for a primary alcohol, which can be deprotected in later synthetic steps to introduce further functionality or to be a key pharmacophoric feature in the final molecule. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of pyrazoles, pyrimidines, and coumarins, complete with detailed, field-proven protocols.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its effective use.
| Property | Value |
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol [1][3][8][9] |
| Appearance | Light yellow to orange to brown or light red to brown liquid or solid[1] |
| CAS Number | 67354-34-1[1][2][3][4][5][8][9] |
Core Synthetic Applications and Mechanistic Insights
The reactivity of this compound is primarily dictated by the electrophilic nature of its two carbonyl carbons. This allows for nucleophilic attack by a range of binucleophiles, initiating a cascade of condensation and cyclization to yield diverse heterocyclic cores.
Synthesis of Pyrazole Derivatives
Pyrazoles are a prominent class of five-membered, nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][10] The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives is a robust and widely employed strategy.[6][11]
Causality of the Experimental Design: The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of hydrazine onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular condensation and dehydration to furnish the stable aromatic pyrazole ring. The choice of hydrazine (substituted or unsubstituted) allows for diversification at the N1 position of the pyrazole ring.
Caption: Workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of 5-(Benzyloxymethyl)-1H-pyrazol-3-ol
This protocol details a reliable method for the synthesis of a pyrazole derivative, a foundational scaffold for further chemical elaboration.
Materials:
-
This compound
-
Hydrazine hydrate
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.36 g) in absolute ethanol (40 mL).
-
Addition of Hydrazine: To this solution, slowly add hydrazine hydrate (12 mmol, 0.6 mL) at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the resulting solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 5-(benzyloxymethyl)-1H-pyrazol-3-ol as a white solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3.[7] They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in many synthetic drugs.[12] A common and effective method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment such as urea, thiourea, or guanidine.[7]
Causality of the Experimental Design: This reaction, often referred to as a Biginelli-type reaction, involves the acid-catalyzed condensation of the β-ketoester with urea (or its analogue). The mechanism involves the formation of an intermediate that undergoes cyclization and dehydration to form the dihydropyrimidine ring, which can then be oxidized to the aromatic pyrimidine.
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 5-(Benzyloxyacetyl)-4-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a method for a multicomponent reaction to generate a highly functionalized dihydropyrimidine.
Materials:
-
This compound
-
Urea
-
Benzaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5 mmol, 1.18 g), benzaldehyde (5 mmol, 0.53 g), and urea (7.5 mmol, 0.45 g) in ethanol (20 mL).
-
Acid Catalyst: Add a few drops of concentrated HCl as a catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours, with stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC (ethyl acetate:hexane, 7:3).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the desired dihydropyrimidinone.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Coumarin Derivatives
Coumarins (2H-chromen-2-ones) are a class of benzopyrone compounds found widely in nature and possessing a range of biological activities.[13] The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[14]
Causality of the Experimental Design: The reaction is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester, or by the formation of a ketiminium ion which then undergoes an electrophilic attack on the activated phenol ring (Michael addition). Subsequent intramolecular cyclization (transesterification) and dehydration lead to the formation of the coumarin scaffold.
Caption: Workflow for the synthesis of coumarin derivatives.
Experimental Protocol: Synthesis of 3-(Benzyloxyacetyl)-7-hydroxy-4-methyl-2H-chromen-2-one
This protocol outlines the synthesis of a substituted coumarin using the Pechmann condensation.
Materials:
-
This compound
-
Resorcinol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add resorcinol (10 mmol, 1.10 g) and this compound (10 mmol, 2.36 g).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with constant stirring. The mixture will become warm and may change color.
-
Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 12-18 hours. The mixture will likely become thick.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g). A solid precipitate will form.
-
Isolation: Stir the ice-water mixture until all the ice has melted. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Characterization: The structure of the synthesized coumarin should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Conclusion and Future Perspectives
This compound stands out as a powerful and adaptable reagent in the synthesis of heterocyclic compounds. The protocols detailed herein for the synthesis of pyrazoles, pyrimidines, and coumarins provide a solid foundation for researchers to build upon. The true potential of this building block lies in the subsequent chemical manipulations of the resulting heterocyclic scaffolds. The benzyloxy group can be readily deprotected via catalytic hydrogenation to reveal a hydroxymethyl substituent, which can be further oxidized or functionalized to generate libraries of novel compounds for biological screening. This strategic two-step approach—heterocycle formation followed by functional group manipulation—underscores the efficiency and elegance that this compound brings to the field of medicinal chemistry.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 67354-34-1 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:67354-34-1 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. a2bchem.com [a2bchem.com]
- 10. chim.it [chim.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Note: Spectroscopic Characterization of Ethyl 4-(benzyloxy)-3-oxobutanoate
Abstract
This technical guide provides a comprehensive multi-spectroscopic analysis of Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS: 67354-34-1), a key β-keto ester intermediate in synthetic organic chemistry.[1] We present detailed experimental data for ¹H Nuclear Magnetic Resonance (NMR) and supplement this with expertly predicted data for ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, offering field-proven insights for researchers in medicinal chemistry and drug development. This document includes detailed, self-validating protocols for data acquisition to ensure reproducibility and scientific integrity.
Introduction: The Significance of a β-Keto Ester
This compound is a versatile building block, characterized by a β-keto ester moiety. This functional group arrangement is pivotal, as the active methylene protons are acidic, facilitating a wide range of carbon-carbon bond-forming reactions, such as alkylations and acylations.[2] The benzyloxy group provides a stable protecting group for a hydroxyl function, which can be readily removed by hydrogenolysis, further enhancing its synthetic utility.
Molecular Structure and Properties
| Property | Value | Source |
| IUPAC Name | ethyl 3-oxo-4-(phenylmethoxy)butanoate | [3] |
| CAS Number | 67354-34-1 | [4] |
| Molecular Formula | C₁₃H₁₆O₄ | [4] |
| Molecular Weight | 236.26 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Storage Temp. | 2-8°C | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like this compound, which exists predominantly in its keto form in non-polar solvents like CDCl₃, NMR allows for the unambiguous assignment of each proton and carbon.[2]
¹H NMR Spectroscopy Analysis (Experimental Data)
The proton NMR spectrum provides a direct map of the hydrogen atoms in the molecule. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons, and the multiplicity (splitting pattern) shows the number of neighboring protons.
Table 1: Experimental ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| 7.39 - 7.29 | Multiplet | 5H | Ar-H | Protons on the aromatic benzyl ring. |
| 4.59 | Singlet | 2H | Ph-CH₂ -O | Benzylic protons, deshielded by the adjacent oxygen and phenyl ring. |
| 4.24 - 4.17 | Quartet | 2H | O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the ester oxygen and split by the methyl group. |
| 4.14 | Singlet | 2H | C(=O)-CH₂ -O | Methylene protons alpha to a carbonyl and an ether oxygen, highly deshielded. |
| 3.53 | Singlet | 2H | C(=O)-CH₂ -C(=O) | Active methylene protons situated between two electron-withdrawing carbonyl groups. |
| 1.31 - 1.22 | Triplet | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
| Data sourced from a synthesis report.[6] |
¹³C NMR Spectroscopy Analysis (Predicted Data)
While experimental ¹³C NMR data is not available in public repositories, a highly reliable spectrum can be predicted based on established chemical shift increments. The predicted spectrum provides a count of unique carbon environments and their functional group identity.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| 201.5 | C =O (Ketone) | Ketone carbonyls typically resonate in the 200-220 ppm range. |
| 167.1 | C =O (Ester) | Ester carbonyls are found downfield, typically 160-180 ppm. |
| 137.5 | Ar-C (Quaternary) | The ipso-carbon of the benzyl group attached to the CH₂ group. |
| 128.6 | Ar-C H | Aromatic carbons. |
| 128.0 | Ar-C H | Aromatic carbons. |
| 127.8 | Ar-C H | Aromatic carbons. |
| 73.5 | Ph-C H₂-O | Benzylic ether carbon, shifted downfield by the attached oxygen. |
| 68.0 | C(=O)-C H₂-O | Carbon alpha to a carbonyl and an ether oxygen. |
| 61.4 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| 49.5 | C(=O)-C H₂-C(=O) | Active methylene carbon between two carbonyls. |
| 14.1 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
| Note: These are predicted values based on standard chemical shift tables and software; actual experimental values may vary slightly.[7][8] |
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical peak shape for the solvent residual peak.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.[7]
-
-
Data Acquisition:
-
¹H Spectrum: Acquire data using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C Spectrum: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). An extended number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
NMR Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).
Predicted IR Absorption Data
The IR spectrum of this compound is expected to be dominated by strong absorptions from its two distinct carbonyl groups and the C-O bonds of the ether and ester.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3050 | C-H Stretch | Aromatic C-H | Characteristic stretching for sp² C-H bonds on the phenyl ring. |
| 2980-2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations for the various sp³ C-H bonds in the molecule. |
| ~1745 | C=O Stretch | Ester Carbonyl | The ester carbonyl typically absorbs at a higher frequency than a simple ketone.[9] |
| ~1720 | C=O Stretch | Ketone Carbonyl | The ketone carbonyl absorption is a strong, defining peak.[9] |
| ~1600, ~1495 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| ~1200 | C-O Stretch | Ester C-O | Asymmetric C-O-C stretch of the ester group. |
| ~1100 | C-O Stretch | Ether C-O | Asymmetric C-O-C stretch of the benzyl ether. |
| Note: Predicted values are based on standard IR correlation tables. The presence of two carbonyls may lead to peak broadening or overlapping. |
Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR is a convenient method for acquiring IR spectra of liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.
IR Acquisition Workflow
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. For this compound, Electron Ionization (EI) would lead to predictable fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Data
The molecular formula C₁₃H₁₆O₄ gives an exact mass of 236.1049 g/mol .[3] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key pathways include α-cleavage next to carbonyls, McLafferty rearrangements, and cleavage of the benzylic group.[1]
Table 4: Predicted Key Fragment Ions (Electron Ionization)
| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |
| 236 | [C₁₃H₁₆O₄]⁺˙ | Molecular Ion ([M]⁺˙) |
| 191 | [C₁₁H₁₁O₃]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 145 | [C₉H₉O₂]⁺ | Loss of •CH₂COOEt |
| 108 | [C₇H₈O]⁺˙ | Benzyl alcohol radical cation via rearrangement |
| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| Note: The tropylium ion at m/z 91 is predicted to be the base peak due to its high aromatic stability. |
Protocol for GC-MS Data Acquisition
Gas Chromatography (GC) is an ideal method for introducing a pure sample into the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method Setup:
-
Inlet: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method Setup:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Acquisition: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum can be extracted from this peak.
GC-MS Acquisition Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
This application note provides a detailed guide to the spectroscopic characterization of this compound. The experimental ¹H NMR data, combined with robustly predicted ¹³C NMR, IR, and MS data, creates a comprehensive analytical profile. The distinctive signals, including the active methylene protons in NMR, the dual carbonyl stretches in IR, and the characteristic tropylium base peak in MS, serve as reliable identifiers for this compound. The provided protocols offer a standardized methodology for researchers, ensuring data quality and consistency in synthetic and analytical workflows.
References
- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 67354-34-1 [chemicalbook.com]
- 5. This compound CAS#: 67354-34-1 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Purification of crude Ethyl 4-(benzyloxy)-3-oxobutanoate by silica gel column chromatography.
An Application Note and Protocol for Researchers
Purification of Crude Ethyl 4-(benzyloxy)-3-oxobutanoate by Silica Gel Column Chromatography
Abstract: this compound is a valuable β-keto ester intermediate in organic synthesis, notably in the preparation of various heterocyclic compounds and pharmaceutical precursors.[1][2] The purity of this reagent is critical for the success of subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. The guide explains the underlying principles of the separation, offers a step-by-step methodology from eluent selection to product isolation, and includes troubleshooting guidance to ensure a high-purity final product.
Introduction and Scientific Principles
The purification of reaction products is a cornerstone of chemical synthesis. This compound, due to its molecular structure containing both an ester and a ketone functional group, possesses moderate polarity. Synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Silica gel column chromatography is an exceptionally effective and widely used technique for isolating the target compound from such mixtures.[3][4]
The principle of this separation relies on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a less polar mobile phase (the eluting solvent).[3][5] Silica gel is a porous, amorphous form of silicon dioxide (SiO₂) featuring surface silanol groups (-SiOH).[3][6] These groups can form hydrogen bonds and dipole-dipole interactions with polar molecules.[5][6]
-
Weakly Polar Compounds: Have a lower affinity for the silica gel and spend more time in the mobile phase, thus traveling down the column more quickly.
-
Highly Polar Compounds: Adsorb more strongly to the silica gel, spending less time in the mobile phase, and therefore travel down the column more slowly.[5]
By carefully selecting a mobile phase (eluent), a polarity gradient is established that allows for the sequential elution of compounds, separating them into distinct fractions. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically employed to achieve optimal separation.[7]
Physicochemical Properties of this compound
A clear understanding of the target compound's properties is essential for its successful purification and handling.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₄ | [1][8] |
| Molecular Weight | 236.26 g/mol | [1][8] |
| Appearance | Colorless to pale-yellow or light-red liquid or solid | [9] |
| Boiling Point | 113-115 °C at 0.05 Torr | [2] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][2] |
| pKa (Predicted) | 9.85 ± 0.46 | [1][2] |
Materials and Equipment
Reagents & Consumables:
-
Crude this compound
-
Silica Gel (Standard Grade, 60 Å, 70-230 mesh)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Dichloromethane (for sample loading, optional)
-
Deuterated Chloroform (CDCl₃) (for NMR analysis)
-
Tetramethylsilane (TMS) (for NMR analysis)
-
TLC Plates (Silica Gel 60 F₂₅₄)
-
Cotton or Glass Wool
-
Sand (Washed)
Equipment:
-
Glass Chromatography Column (appropriate size for scale, ~20-50 times the sample weight in silica)[10]
-
Separatory Funnel (for eluent reservoir)
-
Beakers and Erlenmeyer Flasks
-
Test Tubes and Rack for fraction collection
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Capillary Tubes for TLC spotting
-
Vacuum Pump
-
Heating Bath for Rotary Evaporator
-
Round-Bottom Flasks
-
NMR Spectrometer
Detailed Experimental Protocol
This protocol is divided into five key stages, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the pure product.
Stage 1: Eluent System Selection via TLC
The success of column chromatography is highly dependent on the choice of the mobile phase. TLC is a rapid and indispensable tool for determining the optimal solvent system.[6] The goal is to find a solvent mixture where the target compound has a Retardation Factor (Rƒ) of approximately 0.3-0.35, which generally provides the best separation on a column.[10]
Procedure:
-
Prepare several eluent mixtures of varying polarity, for example:
-
10% Ethyl Acetate in Hexane (v/v)
-
20% Ethyl Acetate in Hexane (v/v)
-
30% Ethyl Acetate in Hexane (v/v)
-
-
Dissolve a tiny amount of the crude mixture in a few drops of ethyl acetate or dichloromethane.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapors.[6]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the separated spots under a UV lamp. Circle the spots.
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
Select the eluent system that provides good separation between the target compound (usually the major spot) and its impurities, with the target Rƒ value around 0.3. A literature-reported system for a similar compound used a gradient of petroleum ether:ethyl acetate from 30:1 to 5:1.[14]
Stage 2: Column Preparation (Slurry Packing Method)
Properly packing the column is critical to achieving high resolution. The slurry method is preferred as it minimizes the chances of air bubbles and channels forming within the stationary phase.[15]
Procedure:
-
Ensure the column is clean, dry, and vertically clamped to a retort stand in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to gently push it into place.
-
Add a ~1 cm layer of sand on top of the wool plug. This creates a flat base and prevents the silica from washing out.
-
In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).
-
Prepare a slurry by adding the silica gel to a sufficient volume of the selected eluent (from Stage 1). Mix gently with a glass rod until a homogenous, pourable suspension is formed.
-
Open the stopcock of the column and, with the aid of a powder funnel, pour the silica slurry into the column.[10]
-
Continuously tap the side of the column gently to encourage even packing and the release of any trapped air bubbles.[10]
-
As the silica packs, drain the excess solvent from the bottom, but never let the solvent level drop below the top of the silica gel. A dry column will crack and become useless.
-
Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top. This layer protects the silica surface from being disturbed during sample and eluent addition.[10]
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. The column is now ready for loading.
Stage 3: Sample Loading
The goal is to apply the sample to the column in a narrow, concentrated band.
Procedure (Wet Loading):
-
Dissolve the crude this compound in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) to ensure complete dissolution.
-
Using a pipette, carefully add the dissolved sample solution dropwise directly onto the center of the top sand layer. Avoid disturbing the surface.
-
Rinse the sample flask with a very small amount of eluent (1-2 times) and add these rinsings to the column to ensure all the crude product is transferred.
-
Open the stopcock and allow the sample to absorb onto the silica bed, draining the solvent until the liquid level is again just at the top of the sand.
Stage 4: Elution and Fraction Collection
This is the active separation stage.
-
Carefully add the fresh eluent to the top of the column, filling the space above the sand. An addition funnel can be used as a reservoir for larger columns.
-
Open the stopcock to begin the elution. Maintain a steady flow rate (e.g., a few drops per second). Gentle air pressure can be applied to the top of the column (flash chromatography) to speed up the process.[15][16]
-
Begin collecting the eluate in sequentially numbered test tubes. The volume of each fraction should be consistent (e.g., 10-20 mL).
-
Monitor the composition of the collected fractions by TLC. Spot every few fractions on a TLC plate and develop it in the chosen eluent system.
-
Identify the fractions containing the pure target compound. These will show a single spot on the TLC plate corresponding to the Rƒ of your product.
-
Group the pure fractions together in a larger flask. Also, group fractions that are slightly impure, as they can sometimes be re-purified.
Stage 5: Product Isolation and Characterization
The final step is to remove the solvent to obtain the pure compound.
-
Combine the fractions identified as pure into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.[17][18] The water bath temperature should be kept relatively low (~30-40°C) to avoid potential degradation of the product.[11][12]
-
Once the solvent is removed, a colorless to pale yellow oil or solid should remain.[14] Place the flask under high vacuum for a short period to remove any residual solvent.
-
Weigh the flask to determine the mass of the purified product and calculate the yield.
-
Confirm the identity and purity of the compound using analytical methods such as ¹H NMR spectroscopy. As a β-keto ester, expect to see signals for both the keto and enol tautomers.[19][20]
Visualization of the Workflow
The following diagram illustrates the complete purification workflow.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Even with a robust protocol, issues can arise. This table outlines common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cracked/Channeling Silica Bed | Column ran dry; Packing was not uniform; Heat from exothermic adsorption of polar solvents. | Repack the column. Never let the solvent level drop below the top of the silica bed. Ensure gentle, consistent tapping during packing. For very polar solvents, pack with a less polar solvent first, then equilibrate. |
| Poor Separation / Overlapping Bands | Inappropriate eluent system (too polar); Column overloaded with sample; Bands are not level. | Re-evaluate eluent with TLC for better spot separation. Use less crude sample relative to silica (~1:30 to 1:50 ratio). Ensure careful sample loading to maintain a flat, narrow starting band. |
| Compound Won't Elute | Eluent is not polar enough; Compound is strongly acidic/basic and interacting irreversibly with silica. | Gradually increase the polarity of the eluent (gradient elution). If the compound is basic, consider deactivating the acidic silica by adding a small amount (~0.5-1%) of triethylamine to the eluent.[21][22] |
| Product Elutes with Solvent Front | Eluent is too polar. | Start again with a much less polar solvent system (e.g., increase the hexane ratio). |
| "Streaking" on TLC Plate | Sample is too concentrated on TLC spot; Compound is acidic/basic; Sample is degrading on silica. | Dilute the sample before spotting. Add a trace of acid (acetic acid) or base (triethylamine) to the eluent to improve the spot shape for acidic or basic compounds, respectively. |
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 67354-34-1 [m.chemicalbook.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 67354-34-1 [sigmaaldrich.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. cdn.digivac.com [cdn.digivac.com]
- 12. torontech.com [torontech.com]
- 13. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 16. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 17. rocker.com.tw [rocker.com.tw]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Purification [chem.rochester.edu]
- 22. researchgate.net [researchgate.net]
Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Comprehensive Characterization of Ethyl 4-(benzyloxy)-3-oxobutanoate
Abstract
This document provides detailed analytical methodologies for the characterization of Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS: 67354-34-1), a key intermediate in organic synthesis. We present robust protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and quantitative analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity profiling. The causality behind instrumental parameter selection is discussed in depth to empower researchers and quality control scientists to adapt these methods to their specific needs. This guide is designed for researchers, scientists, and drug development professionals requiring reliable analytical characterization of this β-keto ester.
Introduction and Analytical Rationale
This compound is a bifunctional molecule featuring a β-keto ester moiety. Its molecular formula is C₁₃H₁₆O₄ with a molecular weight of 236.26 g/mol [1][2]. The presence of both a keto and an ester group, along with a benzylic ether, dictates its chemical reactivity and analytical behavior. A critical characteristic of β-keto esters is their potential to exist as a mixture of keto and enol tautomers. This equilibrium must be considered during method development, as environmental conditions such as solvent polarity and temperature can influence the tautomeric ratio, potentially leading to peak splitting or broadening in chromatographic analyses[3].
The choice between HPLC and GC-MS for analysis is driven by the specific analytical objective:
-
HPLC-UV is the premier method for non-destructive analysis, making it ideal for purity determination and precise quantification at ambient temperature, which minimizes the risk of thermal degradation or shifts in tautomeric equilibrium. The benzyloxy group contains a phenyl ring, a strong chromophore, which allows for sensitive UV detection.
-
GC-MS is a powerful technique for identity confirmation and the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it invaluable for identifying impurities and confirming the molecular weight. However, the high temperatures used in GC can potentially cause thermal degradation or on-column tautomerization of thermally labile molecules like β-keto esters[3].
This guide provides validated starting points for both techniques, ensuring scientific integrity and reproducible results.
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle and Rationale
This method employs reversed-phase chromatography, which separates analytes based on their hydrophobicity. This compound, with its significant nonpolar character (predicted LogP ≈ 1.7), is well-retained on a nonpolar stationary phase like C18[2][4]. A mobile phase consisting of an aqueous component and a polar organic solvent (acetonitrile) is used to elute the analyte. Isocratic elution is chosen for its simplicity and robustness, providing consistent results for routine purity analysis. UV detection is selected due to the strong absorbance of the phenyl group in the benzyloxy moiety, providing high sensitivity. A wavelength of 254 nm is a common choice for aromatic compounds, though scanning the UV spectrum is recommended to determine the absorbance maximum for optimal sensitivity. The presence of the benzene ring provides a chromophore suitable for UV detection[5].
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid (optional, for mobile phase modification).
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters for sample preparation.
2.2.2. Reagent Preparation
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v). For improved peak shape, 0.1% formic acid can be added to both the aqueous and organic phases. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use. The International Council for Harmonisation (ICH) guidelines recommend validated methods for analytical procedures[6].
-
Sample Diluent: Use the mobile phase as the diluent to ensure sample compatibility and good peak shape.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of ~100 µg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard using the sample diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately nonpolar analytes. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Offers a good balance of elution strength and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Detection Wavelength | 254 nm (or λmax from PDA) | The phenyl group provides strong absorbance in this region. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Data Analysis and Interpretation
-
Purity: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantification: For quantitative analysis, construct a calibration curve using at least five concentrations of the reference standard. Plot the peak area versus concentration and perform a linear regression. The concentration of the unknown sample can then be determined from its peak area using the regression equation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Rationale
This method is designed for the definitive identification of this compound and the detection of volatile or semi-volatile impurities. The sample is vaporized in a heated inlet and separated on a capillary column. A standard, non-polar 5% phenyl-methylpolysiloxane stationary phase is chosen for its versatility and thermal stability. The temperature program is optimized to ensure the elution of the target analyte without causing thermal degradation. The boiling point of 113-115 °C at 0.05 Torr suggests that the compound is sufficiently volatile for GC analysis under vacuum, but atmospheric pressure boiling point will be significantly higher, necessitating a robust temperature program[7].
Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). EI is a hard ionization technique that causes predictable fragmentation of the molecule. The resulting mass spectrum, a unique fingerprint of the compound's structure, can be compared to library spectra or interpreted to confirm the identity. Key expected fragments include the tropylium ion (m/z 91) from the benzyl group and fragments related to the loss of the ethoxy group (M-45) or the ester functionality. The potential for keto-enol tautomer separation on a GC column exists and should be monitored; if two peaks are observed, their mass spectra should be nearly identical[3].
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Consumables
-
GC-MS system with a capillary column-compatible split/splitless inlet.
-
Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
High-purity helium carrier gas.
-
GC vials with septa.
-
GC-MS grade solvents (e.g., Ethyl Acetate, Dichloromethane).
3.2.2. Reagent Preparation
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate) to a final concentration of approximately 100-500 µg/mL. The concentration should be optimized to avoid detector saturation.
3.2.3. Chromatographic and Spectrometric Conditions
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID, 0.25µm | General-purpose column with excellent performance for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without causing degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial temperature allows for solvent focusing, while the ramp ensures elution of the analyte in a reasonable time. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI, balances ionization efficiency and thermal stability. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 40 - 450 | Covers the molecular ion (236.26) and expected fragments. |
| Solvent Delay | 3-4 minutes | Prevents the high-intensity solvent peak from damaging the detector. |
Data Analysis and Interpretation
-
Identity Confirmation: The primary identification is achieved by matching the acquired mass spectrum with a reference spectrum. Key ions to look for include the molecular ion (M⁺) at m/z 236 and characteristic fragment ions such as m/z 91 (C₇H₇⁺, tropylium ion), m/z 145 (M-C₇H₇), and m/z 191 (M-OC₂H₅).
-
Impurity Profiling: Analyze the total ion chromatogram (TIC) for peaks other than the main analyte. The mass spectrum of each impurity peak can be used to tentatively identify the structure, aiding in the investigation of side products or degradants.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General Analytical Workflow for Characterization.
Caption: Decision Logic for Method Selection.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Absorption [Ethyl Benzene] | AAT Bioquest [aatbio.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. This compound CAS#: 67354-34-1 [m.chemicalbook.com]
Application Note: α-Alkylation of Ethyl 4-(benzyloxy)-3-oxobutanoate
Introduction
The α-alkylation of β-keto esters is a cornerstone transformation in synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds. This class of reaction is integral to the synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and advanced materials. Ethyl 4-(benzyloxy)-3-oxobutanoate is a particularly useful building block, as the benzyloxy group offers a versatile protecting group for a hydroxyl functionality, which can be deprotected under mild conditions in later synthetic steps. This application note provides a detailed protocol for the α-alkylation of this compound, delving into the mechanistic underpinnings, practical experimental considerations, and characterization of the final product. The protocols and insights provided herein are curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Mechanistic Overview: The Enolate Pathway
The α-alkylation of a β-keto ester, such as this compound, proceeds through the formation of a resonance-stabilized enolate intermediate.[1][2] The protons on the α-carbon, situated between the two carbonyl groups, exhibit enhanced acidity (pKa ≈ 11-13 in DMSO) due to the electron-withdrawing nature of the adjacent ester and ketone functionalities.[3][4] This increased acidity allows for facile deprotonation by a suitable base to generate the nucleophilic enolate.
The choice of base is critical to the success of the reaction. Strong bases, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), are commonly employed to ensure complete and rapid formation of the enolate.[5][6] Once formed, the enolate acts as a potent nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction.[2][7] This step results in the formation of a new carbon-carbon bond at the α-position.
It is crucial to perform the reaction under anhydrous conditions, as the presence of water or other protic solvents can quench the enolate, leading to the regeneration of the starting material and a reduction in overall yield.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥95% | Sigma-Aldrich | 67354-34-1 |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Alkyl Halide (e.g., Iodomethane) | Reagent | Sigma-Aldrich | 74-88-4 |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | 12125-02-9 |
| Diethyl Ether (Et₂O) | ACS Reagent | Fisher Scientific | 60-29-7 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific | 7487-88-9 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). The flask is flushed with nitrogen to ensure an inert atmosphere.[8][9]
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via syringe. The suspension is cooled to 0 °C using an ice bath.
-
Enolate Formation: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30-60 minutes, during which time the evolution of hydrogen gas should be observed as the enolate is formed.
-
Alkylation: The chosen alkyl halide (1.1-1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted sodium hydride.
-
Work-up and Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure α-alkylated product.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable and water-reactive solid.[10][11] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[8][12] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[8] In case of fire, use a Class D fire extinguisher (dry powder); do not use water or carbon dioxide.[12]
-
Alkyl Halides: Many alkyl halides are toxic and potential carcinogens. They should be handled with care in a well-ventilated fume hood.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Keep away from ignition sources.
Visualization of the Process
The following diagrams illustrate the chemical mechanism and the overall experimental workflow.
Caption: Reaction mechanism of α-alkylation.
Caption: Overall experimental workflow.
Characterization of the Product
The purified α-alkylated product should be characterized by standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the incorporation of the alkyl group at the α-position. The disappearance of the α-proton signal and the appearance of new signals corresponding to the added alkyl group will be indicative of a successful reaction.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, which should correspond to the addition of the alkyl group to the starting material.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the characteristic carbonyl stretches of the β-keto ester.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete enolate formation | Ensure anhydrous conditions. Use a fresh, active batch of sodium hydride. Increase reaction time for enolate formation. |
| Inefficient alkylation | Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). Increase the equivalents of the alkylating agent. | |
| Quenching of the enolate | Ensure all reagents and solvents are strictly anhydrous. Maintain an inert atmosphere throughout the reaction. | |
| Dialkylation | Enolate reacts with a second equivalent of the alkylating agent | Use only a slight excess (1.1-1.2 equivalents) of the alkylating agent. Add the alkylating agent slowly at a low temperature. |
| O-Alkylation | Enolate reacts at the oxygen atom instead of the carbon | This is generally less of an issue with β-keto esters due to the stability of the C-alkylated product. Using less polar, aprotic solvents can favor C-alkylation. |
| Starting material remains | Insufficient base or alkylating agent | Check the purity and activity of the sodium hydride. Ensure the correct stoichiometry of reagents is used. |
| Reaction time too short | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
Conclusion
The α-alkylation of this compound is a robust and reliable method for the synthesis of valuable α-substituted β-keto esters. By carefully controlling the reaction conditions, particularly by maintaining an inert and anhydrous environment, high yields of the desired product can be achieved. The protocol and insights provided in this application note offer a comprehensive guide for researchers to successfully perform this important transformation and to troubleshoot potential challenges. The versatility of the resulting products makes this reaction a key tool in the arsenal of the synthetic organic chemist.
References
- 1. aklectures.com [aklectures.com]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. fishersci.com [fishersci.com]
- 12. alkalimetals.com [alkalimetals.com]
Application Note: Selective Reduction of the Keto Group in Ethyl 4-(benzyloxy)-3-oxobutanoate
Introduction
The selective reduction of β-keto esters to their corresponding β-hydroxy esters is a cornerstone transformation in modern organic synthesis. The resulting products, such as ethyl 4-(benzyloxy)-3-hydroxybutanoate, are highly valuable chiral building blocks. Their bifunctional nature, possessing both a hydroxyl group and an ester moiety, makes them versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals like statins, antibiotics, and other biologically active compounds. The primary challenge in this synthesis lies in the chemoselective reduction of the ketone carbonyl group in the presence of the less reactive ester carbonyl. This guide provides a detailed protocol and scientific rationale for the efficient and selective reduction of ethyl 4-(benzyloxy)-3-oxobutanoate using sodium borohydride, a mild and selective reducing agent.
Pillar 1: Mechanistic Insight & Reagent Selection
The choice of reducing agent is critical for achieving high chemoselectivity. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester, milder reagents offer the required selectivity.
Sodium Borohydride (NaBH₄): The Reagent of Choice
Sodium borohydride is an ideal reagent for this transformation due to its moderate reactivity.[1] It is a source of hydride ions (H⁻), which are nucleophilic. The reduction mechanism proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon of the ketone carbonyl.[2][3] The resulting alkoxide intermediate is then protonated during the workup step to yield the secondary alcohol.[1]
The key to the selectivity of NaBH₄ lies in the relative electrophilicity of the ketone and ester carbonyl groups. Ketones are more reactive towards nucleophiles than esters. This is because the lone pairs on the oxygen atom of the ester's alkoxy group (-OEt) participate in resonance with the carbonyl, delocalizing the positive charge on the carbonyl carbon and making it less electrophilic. Consequently, under controlled conditions, NaBH₄ will readily reduce the ketone while leaving the ester group intact.[1][2]
Reaction Scheme
Caption: Overall reaction for the selective reduction of the keto group.
Pillar 2: Comparative Analysis of Reduction Methods
While NaBH₄ provides a reliable and straightforward method, other techniques exist, particularly when stereocontrol is desired. The choice of method depends on the specific goals of the synthesis, such as yield, cost, scalability, and desired stereochemistry.
| Parameter | Sodium Borohydride Reduction | Biocatalytic Reduction (e.g., Baker's Yeast) |
| Reaction Time | 30 minutes - 2 hours | 24 - 72 hours[4] |
| Temperature | 0 °C to Room Temperature | Room Temperature (approx. 25-30 °C)[5] |
| Typical Yield | High (often >90%) | Moderate to High (59% - 85%)[5] |
| Stereoselectivity | Achiral (produces a racemic mixture) | Chiral (can be highly selective for one enantiomer) |
| Key Reagents | Sodium borohydride, Alcohol (e.g., Ethanol) | Baker's yeast, Sucrose, Water[4][5] |
| Environmental Impact | Use of organic solvents and chemical waste | "Green" method with biodegradable reagents[4] |
| Expertise Required | Basic organic synthesis skills | Requires handling of microbial cultures |
Pillar 3: Detailed Experimental Protocol
This protocol provides a self-validating system for the reduction of this compound. Each step is designed to ensure high yield and purity.
Materials & Reagents
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Experimental Workflow
Caption: Step-by-step experimental workflow for the reduction.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 42.3 mmol) in 100 mL of absolute ethanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.76 g, 46.5 mmol, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.
-
Reaction Quench: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the excess sodium borohydride by the dropwise addition of 1 M HCl until gas evolution ceases and the pH is slightly acidic (pH ~5-6).
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 4:1 to 2:1) to afford ethyl 4-(benzyloxy)-3-hydroxybutanoate as a colorless oil.
Product Characterization
The identity and purity of the final product, ethyl 4-(benzyloxy)-3-hydroxybutanoate (MW: 238.28 g/mol [8]), should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.38-7.28 (m, 5H, Ar-H)
-
δ 4.58 (s, 2H, -OCH₂Ph)
-
δ 4.25-4.15 (m, 1H, -CH(OH)-)
-
δ 4.18 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.60-3.50 (m, 2H, -CH(OH)CH₂O-)
-
δ 2.55-2.45 (m, 2H, -CH₂COO-)
-
δ 1.28 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 172.5, 137.8, 128.6, 127.9, 127.8, 73.5, 72.1, 68.3, 60.9, 41.2, 14.2.
-
-
IR (film, cm⁻¹):
-
Broad peak at ~3450 cm⁻¹ (O-H stretch)
-
~1730 cm⁻¹ (C=O ester stretch)
-
Disappearance of the ketone C=O stretch from the starting material (~1715 cm⁻¹).
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 67354-34-1|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl (R)-4-benzyloxy-3-hydroxybutyrate | C13H18O4 | CID 2733988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the yield of Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis.
An expert guide to optimizing the synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate, complete with troubleshooting and FAQs for researchers.
Technical Support Center: Synthesis of this compound
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound (CAS No. 67354-34-1).[1] This valuable β-keto ester is a key building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[2] This document provides an optimized synthesis protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help you maximize yield and purity.
Part 1: Optimized Synthesis Protocol & Rationale
The most reliable and high-yielding synthesis of this compound proceeds via a Williamson ether synthesis pathway. The protocol described below is based on a method reported to achieve a yield of 88.5%.[3] The reaction involves the deprotonation of benzyl alcohol to form a potent nucleophile, which then displaces a halide from an ethyl acetoacetate backbone.
Reaction Scheme
The overall transformation is a two-stage, one-pot synthesis.
Caption: Overall reaction scheme for the synthesis.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
Benzyl Alcohol (BnOH)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 4-bromoacetoacetate
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Protocol:
-
Preparation (Inert Atmosphere):
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Expertise & Experience: Maintaining an inert, anhydrous atmosphere is critical. Sodium hydride reacts violently with water to produce flammable hydrogen gas and will be consumed, halting the reaction.[4] All glassware must be scrupulously dried, and anhydrous solvents must be used.
-
-
Formation of Sodium Benzylalkoxide:
-
Charge the flask with anhydrous THF (approx. 6 mL per gram of benzyl alcohol).
-
Add Sodium Hydride (3.0 equivalents) to the THF and cool the slurry to 0°C using an ice bath.
-
Slowly add Benzyl Alcohol (1.0 equivalent) dropwise to the stirred NaH slurry.
-
Causality: This exothermic reaction forms sodium benzylalkoxide and hydrogen gas. Adding the alcohol slowly at 0°C controls the rate of H₂ evolution and prevents a dangerous temperature spike. You will observe gas evolution as the reaction proceeds.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Nucleophilic Substitution:
-
While maintaining the inert atmosphere, add Ethyl 4-bromoacetoacetate (1.0 equivalent) portionwise or dropwise to the reaction mixture at 0°C.
-
Once the addition is complete, allow the mixture to warm to ambient temperature and stir for 12 hours.
-
Causality: The benzylalkoxide anion acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction.[5] The β-keto group enhances the electrophilicity of this carbon.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system is a 5:1 mixture of petroleum ether and ethyl acetate.[3] The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.
-
-
Work-up and Extraction:
-
Upon completion, carefully pour the reaction mixture into a beaker containing 2M HCl solution at 0°C until the pH is approximately 6.
-
Expertise & Experience: This step neutralizes any unreacted alkoxide and quenches the reaction. Perform this step slowly and in a well-ventilated fume hood, as quenching excess NaH can be vigorous.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of petroleum ether:ethyl acetate (e.g., from 30:1 to 5:1) as the eluent.[3]
-
The final product, this compound, should be a colorless to pale yellow oil.[2]
-
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
-
Q: My reaction did not proceed, and I recovered only starting materials. What went wrong?
-
A: Probable Cause 1: Inactive Sodium Hydride. NaH is highly sensitive to moisture. If it has been improperly stored, it may be coated with an inactive layer of sodium hydroxide.
-
Solution: Use a fresh bottle of NaH. To use an older bottle, you can carefully wash the NaH dispersion with anhydrous hexane or pentane under an inert atmosphere to remove the mineral oil and any surface hydroxides, then dry it under vacuum before use. Always handle NaH in a glovebox or under a robust inert atmosphere.
-
-
A: Probable Cause 2: Insufficient Deprotonation. The formation of the sodium benzylalkoxide is the key first step.
-
Solution: Ensure you are using a sufficient excess of NaH (at least 1.1 equivalents, though 3.0 is used in the high-yield protocol for driving the reaction to completion).[3] Also, allow the deprotonation reaction to stir for the recommended 30 minutes at 0°C before adding the electrophile.
-
-
A: Probable Cause 3: Degraded Electrophile. Ethyl 4-haloacetoacetates can be unstable and should be handled with care.
-
Solution: Use freshly purchased or distilled ethyl 4-bromoacetoacetate. Store it in a refrigerator under an inert atmosphere.[7] Purity can be checked by NMR before use.
-
-
Issue 2: Complex Mixture of Products and Impurities
-
Q: My TLC plate shows multiple spots, and the final NMR is messy. What are the likely side reactions?
-
A: Probable Cause 1: Self-Condensation. β-keto esters can undergo self-condensation (a Claisen condensation) under basic conditions, especially if the temperature is too high or if the electrophile is added too slowly.[8]
-
Solution: Maintain the reaction temperature at 0°C during the addition of ethyl 4-bromoacetoacetate. Ensure rapid and efficient stirring to quickly incorporate the electrophile into the reaction mixture.
-
-
A: Probable Cause 2: O-alkylation vs. C-alkylation. β-keto esters exist in equilibrium with their enol form. The resulting enolate has two nucleophilic sites (oxygen and the α-carbon). While C-alkylation is a common side reaction in other contexts, in this specific Williamson ether synthesis, the primary reaction is the displacement of the halide by the alkoxide. The more relevant side reaction is self-condensation.[9]
-
Solution: The formation of the benzylalkoxide in a separate first step, followed by the addition of the halo-ester, strongly favors the desired etherification pathway over competing reactions.
-
-
A: Probable Cause 3: Inefficient Purification.
-
Solution: Optimize your column chromatography. Use a narrower column with a higher length-to-diameter ratio for better separation. Employ a slow, shallow gradient of the eluent system. Ensure the crude product is properly loaded onto the column (dry loading is often superior for oils).[10]
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Can I use a different base, like potassium hydride (KH) or sodium ethoxide (NaOEt)?
-
A: Yes, but with considerations. KH is more reactive than NaH and can offer faster deprotonation but is also more hazardous and sensitive. NaOEt is a weaker base than NaH.[5] Using NaOEt would establish an equilibrium with benzyl alcohol, leading to incomplete formation of the benzylalkoxide and potentially promoting transesterification with the ethyl ester, reducing your yield. NaH is ideal because the deprotonation is irreversible (due to the evolution of H₂ gas), driving the reaction forward.
-
-
Q2: Is THF the only solvent option?
-
A: THF is an excellent choice due to its ability to solvate the alkoxide, its appropriate boiling point, and its inertness under these conditions. Other aprotic polar solvents like Dimethylformamide (DMF) could be used and might even accelerate the Sₙ2 reaction. However, DMF has a much higher boiling point, making it more difficult to remove during work-up, and it can be less stable to strong bases. For this protocol, anhydrous THF is highly recommended.
-
-
Q3: How critical is the temperature control?
-
A: It is highly critical. The initial deprotonation at 0°C is for safety and control. Allowing the reaction to proceed at room temperature after the addition of the electrophile provides a good balance between reaction rate and minimizing side reactions. Running the reaction at elevated temperatures could lead to increased byproduct formation.
-
-
Q4: Can I use Ethyl 4-chloroacetoacetate instead of the bromo- version?
-
A: Yes, the chloro- version is a common starting material.[2] However, the C-Cl bond is stronger than the C-Br bond, making the chloride a poorer leaving group. Consequently, the reaction may be slower and require more forcing conditions (e.g., longer reaction time, slightly elevated temperature, or the addition of a catalytic amount of sodium iodide for an in-situ Finkelstein reaction to generate the more reactive iodide).
-
-
Q5: What are the primary safety concerns?
-
A: The main hazard is Sodium Hydride (NaH) . It is a flammable solid that reacts violently with water and acids, releasing flammable hydrogen gas. Always handle NaH under an inert atmosphere and away from any sources of water. Wear fire-resistant clothing and appropriate personal protective equipment.[4] Benzyl alcohol and ethyl acetate are irritants. Handle all chemicals in a well-ventilated fume hood.
-
Part 4: Data Summary & Workflow Visualization
Optimized Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation drives reaction forward. |
| Base Equivalents | 3.0 eq | Ensures complete formation of the nucleophile.[3] |
| Solvent | Anhydrous THF | Good solvation, inert, and easy to remove. |
| Nucleophile Formation | 0°C, 30 min | Controls exothermic reaction and ensures completion. |
| Substitution Reaction | 0°C to RT, 12 h | Balances reaction rate with minimizing side products.[3] |
| Work-up | Mild acidic quench (pH ~6) | Neutralizes base without promoting hydrolysis. |
| Purification | Silica Gel Chromatography | Effective for removing non-polar and polar impurities. |
| Expected Yield | ~88.5% | Based on reported literature.[3] |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- 1. This compound | 67354-34-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Identifying and minimizing byproducts in Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis.
Technical Support Center: Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on the identification and minimization of common byproducts. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and offer practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Reaction Fundamentals
Q1: What is the primary reaction mechanism for synthesizing this compound?
The most common and efficient method is a mixed Claisen condensation .[1][2] This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[1] In this specific synthesis, the enolate of an enolizable ester (like ethyl acetate) acts as a nucleophile, attacking the carbonyl carbon of a non-enolizable ester (such as ethyl benzyloxyacetate). The mechanism proceeds through several key steps, which are crucial to understand for troubleshooting purposes.[3][4]
The overall reaction is: Ethyl benzyloxyacetate + Ethyl acetate --(Base)--> this compound + Ethanol
A critical feature of the Claisen condensation is that it is an equilibrium process. The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester product, which has a highly acidic α-hydrogen between the two carbonyl groups.[4][5] This step is essentially irreversible and requires the use of a stoichiometric amount of base, not a catalytic one.[3][4]
Q2: Why is the choice of base so critical in this synthesis?
The base serves two primary functions: generating the initial ester enolate and driving the reaction equilibrium forward by deprotonating the final product. The choice of base directly impacts yield and byproduct profile.
-
Preventing Transesterification : The base must not interfere with the ester groups. For this reason, the conjugate base of the alcohol corresponding to the ester is often used (e.g., sodium ethoxide for ethyl esters).[1] Using a different alkoxide (e.g., sodium methoxide with ethyl esters) can lead to transesterification, creating a mixture of ethyl and methyl ester products.[6]
-
Ensuring Sufficient Strength : The base must be strong enough to deprotonate the α-carbon of the ester. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed.[7]
-
Minimizing Side Reactions : In mixed Claisen condensations, very strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to selectively and completely form one enolate before introducing the second ester, which minimizes self-condensation byproducts.[1][8]
Byproduct Identification and Minimization
Q3: I'm observing a significant amount of ethyl acetoacetate in my crude product. What is causing this and how can I prevent it?
This is the most common byproduct and results from the self-condensation of ethyl acetate . It occurs when the ethyl acetate enolate attacks another molecule of ethyl acetate instead of the intended ethyl benzyloxyacetate.
Causality:
-
Reaction Kinetics : If the relative concentrations and reactivities are not controlled, the more abundant or kinetically faster reaction (self-condensation) can dominate.
-
Reaction Conditions : Adding all reagents at once at a higher temperature can lead to a mixture of products.[8]
Minimization Strategies:
-
Directed Claisen Condensation : The most effective method is to control which enolate is formed and what it reacts with.
-
Pre-formation of the Enolate : Use a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) to completely convert ethyl acetate to its lithium enolate. Then, slowly add ethyl benzyloxyacetate to this solution. This ensures the enolate only has one electrophile to react with.[8]
-
Slow Addition : Alternatively, add the ethyl acetate slowly to a mixture of the sodium ethoxide base and ethyl benzyloxyacetate. This keeps the instantaneous concentration of the ethyl acetate enolate low, favoring the cross-condensation over self-condensation.
-
Q4: My final product seems to have degraded during purification. What causes this instability?
This compound, like other β-keto esters, is susceptible to decarboxylation (loss of the ester group as CO₂) under harsh conditions.
Causality:
-
Acidic Conditions : Strong acidic conditions during the workup can promote hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.
-
High Temperatures : Attempting distillation at atmospheric pressure or excessive heating during solvent evaporation can cause thermal decomposition.[9]
Minimization Strategies:
-
Mild Acidic Workup : Neutralize the reaction mixture by pouring it into a cold, dilute acid solution (e.g., 2M HCl or chilled ammonium chloride) to protonate the enolate product gently.[7][10]
-
Purification Method : Use column chromatography on silica gel for purification at room temperature.[7][11] If distillation is necessary, it must be performed under high vacuum to lower the boiling point.[9] The reported boiling point is 113-115 °C at 0.05 Torr.[9]
Q5: What are other potential, less obvious byproducts I should be aware of?
Beyond ethyl acetoacetate, several other impurities can arise from suboptimal conditions. The following table summarizes these byproducts and their causes.
| Byproduct Name | Formation Mechanism | Minimization Strategy |
| Benzyl Alcohol | Hydrolysis of the benzyloxy group or cleavage under harsh conditions. | Ensure anhydrous conditions. Use a mild workup. |
| Ethyl 2-(benzyloxy)acetate | Unreacted starting material. | Ensure a slight excess of the ethyl acetate and base; allow sufficient reaction time. |
| Poly-condensation Products | The product enolate reacts further with the electrophilic ester. | Control stoichiometry carefully; use a directed approach (see Q3). |
| Transesterification Products | Mismatch between the alkoxide base and the ester's alcohol moiety.[6] | Match the base to the ester (e.g., NaOEt for ethyl esters).[1] |
Experimental Protocols & Workflows
Protocol 1: Synthesis via Mixed Claisen Condensation
This protocol is a robust method for the lab-scale synthesis of this compound.
Reagents & Equipment:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl alcohol
-
Ethyl 4-chloroacetoacetate (or other suitable starting material)
-
2M Hydrochloric acid
-
Ethyl acetate (for extraction)
-
Brine, Anhydrous Sodium Sulfate
-
Standard glassware for anhydrous reactions (N₂ atmosphere)
Step-by-Step Procedure:
-
Sodium Benzyl Oxide Formation : To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add benzyl alcohol (1.0 eq.).
-
Stirring : Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Addition of Electrophile : Slowly add the second ester component (e.g., ethyl 4-chloroacetoacetate, 1.0 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression : Allow the reaction to warm to ambient temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Carefully pour the reaction mixture into a cold 2M HCl solution until the pH is ~6.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing & Drying : Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude oil by column chromatography on silica gel using a gradient of petroleum ether:ethyl acetate (e.g., 30:1 to 5:1) to yield the pure product as a colorless oil.[7]
Visualization of Key Processes
The following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | 67354-34-1 [chemicalbook.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. rsc.org [rsc.org]
Troubleshooting low conversion rates in reactions with Ethyl 4-(benzyloxy)-3-oxobutanoate.
Technical Support Center: Ethyl 4-(benzyloxy)-3-oxobutanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This versatile β-keto ester is a valuable building block in modern organic synthesis, particularly in the development of complex pharmaceutical intermediates. However, its multifunctional nature can present unique challenges, often leading to lower-than-expected conversion rates.
This guide is designed to move beyond simple procedural lists. It provides a framework for diagnosing and resolving common issues encountered during its use. We will explore the causality behind reaction outcomes, empowering you to optimize your synthetic routes with a deep, mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence its behavior?
Answer: The reactivity of this compound is governed by three key functional areas. Understanding these sites is the first step in troubleshooting. The molecule possesses acidic α-protons, two electrophilic carbonyl carbons, and a labile benzyloxy protecting group.
-
α-Methylene Protons (C2): These protons are flanked by two carbonyl groups, making them significantly acidic (pKa ≈ 9.85)[1]. They are readily abstracted by a base to form a nucleophilic enolate, which is the key intermediate for C-C bond-forming reactions like alkylations, Knoevenagel condensations, and Hantzsch syntheses.
-
Carbonyl Carbons (C1 & C3): The ketone (C3) and ester (C1) carbons are both electrophilic. The ketone is generally more reactive towards nucleophiles than the ester. This site is targeted in reactions like reductions to form β-hydroxy esters.
-
Benzyloxy Group (C4): The benzyl ether serves as a protecting group for the C4 hydroxyl functionality. While robust under many conditions, it is susceptible to cleavage via catalytic hydrogenolysis (e.g., H₂/Pd-C) and can be sensitive to strong oxidizing agents or Lewis acids.
Q2: How should I properly store and handle this reagent to ensure its stability and purity?
Answer: Proper storage is critical for ensuring reagent integrity. This compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen). As a β-dicarbonyl compound, it can exist in equilibrium with its enol tautomer. Exposure to moisture, air, or trace acidic/basic impurities can catalyze degradation or self-condensation over time. Always handle with clean, dry equipment and re-purge the container with inert gas before sealing.
Q3: My reaction is stalling or showing incomplete conversion. What is a universal first check?
Answer: Before optimizing complex parameters, always verify the quality of your starting materials and the reaction environment.
-
Reagent Purity: Confirm the purity of your this compound via ¹H NMR. Impurities can inhibit catalysts or introduce side reactions. Similarly, ensure other reagents, especially aldehydes in condensation reactions, are free from their corresponding carboxylic acids, which can neutralize basic catalysts.
-
Solvent Anhydrousness: Many reactions involving this substrate, particularly those requiring strong bases for enolate formation, are highly sensitive to water. Use freshly distilled, anhydrous solvents or solvents from a solvent purification system. Even trace water can quench bases like NaH or LDA.[2]
-
Inert Atmosphere: Ensure your reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen) if using air- or moisture-sensitive reagents.
Troubleshooting Guide: Reaction-Specific Issues
Scenario 1: Low Yield in Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[3][4]
Problem: My Knoevenagel condensation with an aromatic aldehyde has a low conversion rate, and I'm recovering significant amounts of starting material.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| 1. Inefficient Catalysis | The Knoevenagel reaction requires a base to generate the enolate nucleophile. The choice of base is critical; it must be strong enough to deprotonate the β-keto ester but not so strong that it promotes side reactions. Aldehydes react much faster than ketones.[4] | Optimize the Catalyst System: Piperidine or morpholine, often with a co-catalyst like acetic acid, are standard choices.[5][6] Start with 10 mol% of the base/acid pair. If the reaction is still slow, consider a slightly stronger base or a different solvent system. Ionic liquids have also been shown to be effective green alternatives.[5][6] |
| 2. Reaction Equilibrium | The condensation produces one molecule of water for every molecule of product formed.[3] This reaction is often reversible, and the accumulation of water in the reaction medium can drive the equilibrium back towards the starting materials, stalling the conversion. | Implement Water Removal: Protocol: Set up the reaction with a Dean-Stark apparatus if using a solvent that forms an azeotrope with water (e.g., toluene, benzene). For other solvents, add activated molecular sieves (3Å or 4Å) to the reaction flask to sequester water as it forms.[4] This is a simple and effective way to drive the reaction to completion. |
| 3. Competing Michael Addition | The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. A second molecule of the β-keto ester enolate can act as a nucleophile and add to this product, leading to unwanted byproducts and consuming your starting material. | Control Stoichiometry and Temperature: Use a strict 1:1 stoichiometry of the aldehyde and β-keto ester. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can often disfavor the Michael addition relative to the initial condensation.[3] |
Scenario 2: Poor Performance in Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component reaction between an aldehyde, two equivalents of a β-keto ester, and an ammonia source (like ammonium acetate) to form a 1,4-dihydropyridine (DHP) ring.[7][8]
Problem: My Hantzsch reaction results in a complex mixture of products with a low yield of the desired 1,4-DHP.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| 1. Incorrect Stoichiometry | The Hantzsch mechanism requires the precise assembly of four components.[7] An excess or deficit of any one component will lead to the accumulation of intermediates (e.g., the Knoevenagel adduct or the enamine of the β-keto ester) and reduce the yield of the final cyclized product. | Verify Stoichiometry: The standard molar ratio is 1 equivalent of aldehyde, 2 equivalents of this compound, and at least 1 equivalent of the ammonia source (e.g., ammonium acetate).[9] Ensure accurate weighing and transfer of all reagents. |
| 2. Intermediate Accumulation | The reaction proceeds via two key intermediates: (A) the Knoevenagel adduct from the aldehyde and one equivalent of the β-keto ester, and (B) an enamine from the second equivalent of the β-keto ester and ammonia.[8] If the final cyclization and dehydration steps are slow, these intermediates can build up or react via other pathways. | Optimize Reaction Conditions: Solvent: Ethanol is the classic solvent, but screening other solvents may be beneficial.[8] Catalyst: While the reaction can proceed without a catalyst, various Lewis or Brønsted acids (e.g., zeolite, supported acids) can accelerate the key cyclization step, improving yields and reducing reaction times.[7][10] |
| 3. Aromatization of Product | The 1,4-dihydropyridine product can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative. This can occur during the reaction, workup, or purification, especially if harsh oxidants or prolonged heating are involved. | Control Workup and Purification: Use mild workup conditions. If oxidation is suspected, analyze the crude product for the pyridine byproduct. Aromatization can sometimes be intentionally performed using reagents like iodine in methanol.[11] To avoid it, minimize exposure to air and strong acids during purification. |
Scenario 3: Low Conversion in α-Alkylation
This reaction involves forming the enolate of this compound with a strong base, followed by nucleophilic attack on an alkyl halide.
Problem: My α-alkylation reaction is incomplete, and I observe significant amounts of starting material and potential side products.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| 1. Incomplete Enolate Formation | The success of the alkylation hinges on the near-quantitative conversion of the β-keto ester to its enolate. If the base is not strong enough, is quenched by moisture, or is used in sub-stoichiometric amounts, a significant portion of the starting material will remain unreacted. | Select the Appropriate Base: For complete deprotonation, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common and effective choice.[12] Lithium diisopropylamide (LDA) or lithium tert-butoxide can also be used.[13] Protocol: In an oven-dried, three-neck flask under argon, suspend 1.1 equivalents of NaH (60% dispersion in mineral oil, washed with dry hexanes) in anhydrous THF. Cool to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir for 30-60 minutes at 0°C to ensure complete enolate formation before adding the electrophile. |
| 2. O-Alkylation vs. C-Alkylation | Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, desired) or the enolate oxygen (O-alkylation, undesired). The outcome is heavily influenced by the solvent, the metal counter-ion, and the nature of the electrophile. | Favor C-Alkylation: Use a polar aprotic solvent like THF or DMF. These solvents solvate the metal cation, leaving a "naked" and highly reactive enolate where the carbon atom is the more nucleophilic site. Using sodium (from NaH) or lithium (from LDA) as the counter-ion generally favors C-alkylation. |
| 3. Benzyl Group Cleavage | While generally stable to bases, the benzyloxy group can be sensitive to certain conditions. If your alkylating agent is, for example, an acyl halide used with a Lewis acid catalyst, you risk cleaving the benzyl ether. The benzyl group itself can also be oxidized by strong oxidizing agents.[14] | Assess Reagent Compatibility: Ensure your chosen base and electrophile are compatible with the benzyloxy protecting group. Avoid catalytic hydrogenolysis conditions (H₂, Pd/C) or strong Lewis acids unless deprotection is intended. |
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. ijstm.com [ijstm.com]
- 11. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Strategies to prevent the decomposition of Ethyl 4-(benzyloxy)-3-oxobutanoate during storage.
Welcome to the technical support center for Ethyl 4-(benzyloxy)-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile β-keto ester in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition during storage and ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis. However, as a β-keto ester, it is susceptible to degradation, primarily through hydrolysis and decarboxylation.[1] Understanding the mechanisms of decomposition and the factors that accelerate it is crucial for maintaining the compound's purity and obtaining reliable experimental results. This guide provides practical strategies to mitigate these degradation pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and handling of this compound.
Problem 1: Gradual decrease in purity over time, even when stored in the refrigerator.
-
Possible Cause 1: Moisture Contamination. The presence of water can lead to the hydrolysis of the ester functional group, forming the corresponding β-keto acid. This β-keto acid is often unstable and can readily undergo decarboxylation.[1]
-
Solution:
-
Use of Desiccants: Store the compound in a tightly sealed container with a desiccant, such as silica gel or a molecular sieve, to absorb any ambient moisture.[2][3] Ensure the desiccant is active (e.g., blue for indicating silica gel) and replace it when saturated.
-
Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen before sealing. This displaces moist air and minimizes the risk of hydrolysis.
-
Handling in a Dry Environment: When aliquoting or handling the compound, do so in a glove box or a room with low humidity. Avoid leaving the container open to the atmosphere for extended periods.
-
-
-
Possible Cause 2: Exposure to Acidic or Basic Conditions. Trace amounts of acidic or basic residues on glassware or in the storage container can catalyze hydrolysis.[1]
-
Solution:
-
Use Neutral Glassware: Ensure all storage vials and handling equipment are thoroughly cleaned and rinsed to be free of any acidic or basic residues.
-
Avoid Contamination: Be mindful of potential cross-contamination from other reagents in the laboratory.
-
-
Problem 2: Appearance of a new peak in HPLC analysis, identified as benzyl alcohol.
-
Possible Cause: Cleavage of the Benzyl Ether. While less common than ester hydrolysis, under certain conditions, the benzyloxy group can be cleaved.
-
Solution:
-
Avoid Strong Reducing Agents: Ensure the compound is not stored in proximity to or comes into contact with strong reducing agents.
-
Photostability: Protect the compound from prolonged exposure to high-intensity light, as this can potentially induce photolytic cleavage. Store in an amber vial or a container protected from light.
-
-
Problem 3: Loss of material and pressure build-up in the storage container.
-
Possible Cause: Decarboxylation. The decomposition of the corresponding β-keto acid (formed from hydrolysis) releases carbon dioxide gas, leading to pressure build-up.[2]
-
Solution:
-
Strict Moisture Control: The primary solution is to prevent the initial hydrolysis that leads to the formation of the unstable β-keto acid. Follow the moisture control strategies outlined in Problem 1.
-
Vented Caps (with caution): For larger quantities where some decomposition might be unavoidable over long periods, using a vented cap can prevent dangerous pressure build-up. However, this should be combined with storage in a desiccator to prevent moisture ingress.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light. Storing under an inert atmosphere (argon or nitrogen) and with a desiccant is highly recommended for long-term storage.
Q2: What are the primary degradation products of this compound?
The main degradation pathways lead to the formation of:
-
4-(Benzyloxy)-3-oxobutanoic acid: From the hydrolysis of the ethyl ester.
-
1-(Benzyloxy)propan-2-one: From the decarboxylation of 4-(benzyloxy)-3-oxobutanoic acid.
-
Benzyl alcohol and Ethyl acetoacetate: From the cleavage of the ether linkage, although this is generally a less favored pathway under typical storage conditions.
Q3: How can I monitor the purity of my this compound sample?
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a reliable way to assess purity and detect non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a quantitative assessment of purity and help identify the structure of any degradation products.[4]
Q4: Can I use antioxidants to prevent the decomposition of this compound?
While the primary degradation pathways are hydrolytic and decarboxylative rather than oxidative, the addition of a small amount of a radical scavenger like BHT (butylated hydroxytoluene) could be considered if oxidative degradation is suspected, for instance, due to peroxide formation in the ether linkage. However, the most critical factors to control are moisture and temperature.
Q5: Is this compound sensitive to light?
Aromatic β-ketoesters can be sensitive to light.[5] It is best practice to store the compound in an amber vial or a light-blocking container to prevent potential photodegradation.
Visualizing Decomposition Pathways and Prevention Strategies
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key decomposition pathways and preventative measures.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Obtain a clean, dry amber glass vial with a PTFE-lined cap.
-
Place a small amount of indicating silica gel desiccant at the bottom of a larger, airtight secondary container (e.g., a desiccator or a sealed bag).
-
Transfer the desired amount of this compound into the amber vial.
-
If possible, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Immediately and tightly seal the vial.
-
Place the sealed vial inside the secondary container with the desiccant.
-
Store the entire setup in a refrigerator at 2-8°C.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound. Method optimization may be required.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio (e.g., 60:40 A:B) and ramp up the organic phase (B) to elute the compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Workflow for HPLC purity analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. comm-tec.com [comm-tec.com]
- 3. 9srrqa-40.myshopify.com [9srrqa-40.myshopify.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of Ethyl 4-(benzyloxy)-3-oxobutanoate and solutions.
Technical Support Center: Purification of Ethyl 4-(benzyloxy)-3-oxobutanoate
Welcome to the technical support guide for this compound (CAS: 67354-34-1). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this valuable β-keto ester intermediate. As a key building block in the synthesis of more complex molecules, its purity is paramount.[1][2] This guide provides in-depth, field-proven solutions to common purification issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Part 1: Troubleshooting Guide - Common Purification Problems
This section addresses the most frequent issues observed during the purification of this compound, presented in a direct question-and-answer format.
Question 1: Why am I seeing streaking, tailing, or multiple spots on my TLC plate, even when my NMR spectrum looks relatively clean?
Answer: This is the most common challenge and is almost always attributable to keto-enol tautomerism .[3][4] this compound, like most β-keto esters, exists as a dynamic equilibrium between its keto and enol forms.
-
Underlying Cause: The keto and enol tautomers have different polarities. The enol form can form an intramolecular hydrogen bond, slightly reducing its interaction with the polar stationary phase (silica or alumina) compared to the more polar keto form. On a TLC plate, this equilibrium can result in elongated spots (streaking) or even two distinct, poorly resolved spots, which can be mistaken for impurities.[5][6] The interconversion between forms can happen directly on the plate during chromatography.
-
Expert Insight: Do not immediately assume the presence of multiple compounds. The key is to recognize that you are trying to chromatograph a molecule that is constantly changing its structure. The goal is to either "lock" it into one form or use a system that minimizes the chromatographic effect of this equilibrium.
Question 2: My yield is significantly lower after silica gel column chromatography, and I'm finding new, highly polar impurities in my fractions. What's causing this degradation?
Answer: The likely culprit is the acidic nature of standard silica gel. β-keto esters can be sensitive to acid, leading to degradation during prolonged contact with the stationary phase.[3]
-
Underlying Mechanism: The surface of silica gel is covered with acidic silanol groups (Si-OH). These sites can catalyze the hydrolysis of the ester group, especially if your solvents are not perfectly anhydrous. More critically, they can promote other unforeseen side reactions or decomposition pathways for sensitive molecules like β-keto esters.
-
Diagnostic Test - 2D TLC: A simple and powerful method to confirm on-plate degradation is to run a 2D TLC. If the compound is degrading, you will see new spots appearing off the diagonal axis.[3]
Protocol 1: Diagnostic 2D TLC for Stability Assessment
-
Spotting: On a square TLC plate, lightly spot your crude or partially purified material in one corner, about 1.5 cm from each edge.
-
First Elution: Develop the plate in your chosen eluent system.
-
Drying & Rotation: Carefully dry the plate completely under a stream of nitrogen or in a vacuum desiccator. Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Second Elution: Develop the plate again using the same eluent system.
-
Analysis: Visualize the plate.
-
Stable Compound: A single spot will appear on the diagonal.
-
Unstable Compound: You will observe the original spot on the diagonal, with one or more new spots appearing "off-diagonal," indicating that the compound degraded during its time on the silica.[3]
-
Question 3: My peaks are very broad or show significant tailing during column chromatography, resulting in poor separation and mixed fractions. How can I achieve sharper peaks?
Answer: This issue is also linked to keto-enol tautomerism, compounded by strong interactions with the stationary phase.[3]
-
Underlying Cause: The rapid interconversion between the two tautomers on the column leads to a broadened chromatographic band.[3] Tailing can also occur due to the strong hydrogen bonding interactions between the polar carbonyl groups of your compound and the acidic silanol groups on the silica surface.
-
Solution-Oriented Approach: The most effective solution is to modify the stationary phase to make it less acidic. This suppresses both the unwanted degradation and the strong polar interactions that lead to poor peak shape. The industry-standard method is to use silica gel deactivated with a base, typically triethylamine (TEA).
Part 2: Advanced Solutions & Optimized Protocols
For robust and reproducible purification, we recommend moving away from standard silica gel. The following protocol provides a detailed methodology for purification using deactivated silica.
Protocol 2: Column Chromatography with Deactivated (Neutralized) Silica Gel
This is the most reliable method for purifying acid-sensitive β-keto esters. Neutralizing the acidic sites on the silica gel prevents degradation and significantly improves peak shape.[3]
-
Solvent System Selection: First, determine an appropriate eluent system using TLC. A common starting point for this compound is a mixture of Petroleum Ether (or Hexanes) and Ethyl Acetate (EtOAc). A typical range found in literature is a gradient from 30:1 to 5:1 PE:EtOAc.[7]
-
Slurry Preparation:
-
In a fume hood, measure the required amount of silica gel into a beaker.
-
Add your initial, least polar eluent mixture to the silica to create a slurry.
-
Add triethylamine (TEA) to the slurry, typically 0.5-1% by volume of the total solvent used to pack the column (e.g., 2.5-5 mL of TEA for a 500 mL column volume).
-
Stir the slurry gently for 5-10 minutes to ensure complete neutralization.
-
-
Column Packing: Pour the neutralized slurry into your column and pack as you normally would, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of deactivated silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution: Run the column using your pre-determined gradient. The presence of TEA in the mobile phase is not always necessary but can be beneficial; consider adding 0.1% TEA to your eluent mixtures.
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Data Presentation: Comparison of Stationary Phases
| Stationary Phase | Primary Application | Advantages | Disadvantages |
| Standard Silica Gel | General purpose purification of moderately stable compounds. | Inexpensive, widely available, well-understood. | Acidic surface can cause degradation of sensitive compounds like β-keto esters; may cause peak tailing.[3] |
| Deactivated Silica Gel (TEA) | Purification of acid-sensitive or basic compounds. | Prevents acid-catalyzed degradation; improves peak shape for polar compounds; highly effective for β-keto esters.[3] | Requires an extra preparation step; residual TEA may need to be removed from the final product. |
| Neutral or Basic Alumina | Purification of highly acid-sensitive or basic compounds. | An excellent alternative if silica causes irreversible degradation.[3] | Can have very strong interactions, sometimes making elution difficult; generally more expensive than silica. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What exactly is the keto-enol tautomerism for this molecule?
A1: Tautomers are constitutional isomers that readily interconvert. For this compound, the equilibrium lies between the "keto" form, which contains two carbonyl (C=O) groups, and the "enol" form, which contains a hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C). This interconversion is often catalyzed by trace amounts of acid or base.[8][9]
Caption: Keto-enol equilibrium for the target molecule.
Q2: Are there non-chromatographic methods for purification?
A2: While column chromatography is the most common method cited for this compound[7][10], other techniques could be considered depending on the specific impurities.
-
Distillation: If the main impurities are non-volatile, short-path distillation under high vacuum could be an option. However, β-keto esters can be thermally sensitive, so this must be approached with caution.
-
Recrystallization: The compound is often isolated as an oil, making recrystallization challenging.[7][11] If you are able to obtain a solid, or if the impurities are crystalline while your product is an oil, a carefully chosen solvent system might allow for purification via recrystallization or trituration.
Q3: How should I store the purified this compound to ensure its stability?
A3: Based on supplier safety data sheets and general chemical principles, the purified compound should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and kept refrigerated.[12] This minimizes exposure to atmospheric moisture, which could cause hydrolysis, and slows any potential long-term degradation.
Part 4: Recommended Purification Workflow
The following diagram outlines a logical workflow for tackling the purification of this compound.
Caption: Decision workflow for purification strategy.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. This compound | 67354-34-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 6. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 11. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | 67354-34-1 [sigmaaldrich.com]
Technical Support Center: A Troubleshooting Guide to Improving the Purity of Ethyl 4-(benzyloxy)-3-oxobutanoate
Welcome to the technical support center for the synthesis and purification of Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS No. 67354-34-1). This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common purity issues and optimize their experimental outcomes. As a key intermediate in various synthetic pathways, achieving high purity of this β-keto ester is critical for the success of subsequent reactions.[1][2] This document provides in-depth, experience-driven solutions to common challenges encountered in the laboratory.
Section 1: Overview of Synthesis and Common Purity Challenges
The most prevalent synthesis of this compound involves the Williamson ether synthesis, where benzyl alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form sodium benzoxide. This alkoxide then displaces a leaving group from an ethyl 4-substituted-3-oxobutanoate precursor, typically ethyl 4-chloro-3-oxobutanoate.[3][4]
While the reaction appears straightforward, several factors can lead to an impure final product. The inherent instability of β-keto esters, which are susceptible to decomposition and side reactions, requires careful handling and purification.[5]
Caption: General workflow for the synthesis of this compound.
Common Impurities and Their Sources
| Impurity | Potential Source(s) | Method of Detection |
| Benzyl Alcohol | Incomplete reaction; excess reagent used. | ¹H NMR, TLC |
| Ethyl 4-chloro-3-oxobutanoate | Incomplete reaction; poor quality or insufficient base. | ¹H NMR, TLC, GC-MS |
| Dibenzyl Ether | Side reaction from excess sodium benzoxide reacting with benzyl chloride (if used) or other pathways. | ¹H NMR, GC-MS |
| Ethyl 3-oxobutanoate | Formed via decomposition or side reactions. | ¹H NMR, GC-MS |
| Polymeric/Colored Materials | Product decomposition at elevated temperatures or under harsh pH conditions during workup. | Visual inspection, TLC (baseline material) |
| Residual Solvents (THF, EtOAc) | Incomplete removal during concentration step. | ¹H NMR |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both the chemical reasoning and actionable protocols.
Q1: My final product is a persistent yellow or brown oil, but the literature reports a colorless to light yellow liquid.[2] What causes this discoloration and how can I fix it?
A1: Dark coloration typically indicates the presence of high-molecular-weight byproducts or decomposition products. β-keto esters can be sensitive to heat and both strong acid and base, which can catalyze self-condensation or other degradation pathways.
-
Causality: Overheating the reaction mixture or allowing it to stir for excessively long periods can generate these impurities. Additionally, a harsh acidic quench during the workup can contribute to degradation. The procedure from ChemicalBook specifies a careful quench to pH ~6 with 2M HCl to mitigate this.[3]
-
Troubleshooting Protocol:
-
Activated Charcoal Treatment: Before final purification, dissolve the crude oil in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This can effectively adsorb many colored impurities.
-
Gentle Purification: Avoid high temperatures. If using a rotary evaporator, use a water bath temperature below 40°C. When performing column chromatography, do not let the column run dry or sit packed for extended periods.
-
Check Workup pH: Ensure the pH of the aqueous layer during extraction does not fall into a strongly acidic range. Use a pH meter or pH paper for accuracy.
-
Q2: My ¹H NMR spectrum shows a significant singlet around 4.6 ppm and a broad peak, indicating residual benzyl alcohol. How can I remove it efficiently?
A2: Benzyl alcohol has moderate polarity and can co-elute with the desired product if chromatography is not optimized. Its boiling point is also too high for easy removal by evaporation alone.
-
Causality: This is usually due to using a large excess of benzyl alcohol or an incomplete reaction. While a slight excess can drive the reaction to completion, a large excess complicates purification.
-
Troubleshooting Protocol:
-
Aqueous Wash: A simple and often overlooked step is to wash the organic layer with a 5% sodium bicarbonate solution and then a brine solution during the initial workup.[6] This helps partition the slightly acidic benzyl alcohol into the aqueous phase.
-
Chromatography Optimization:
-
Solvent System: Use TLC to find a solvent system that gives good separation (ΔRf > 0.2) between your product and benzyl alcohol. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether (e.g., starting from 5% EtOAc and gradually increasing).[3]
-
Dry Loading: For difficult separations, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the top of your column. This often results in sharper bands and better resolution than loading the product as a concentrated oil.
-
-
Q3: My reaction seems to stall, and I have a large amount of unreacted ethyl 4-chloro-3-oxobutanoate starting material. What could be the issue?
A3: This points to a problem with the nucleophile generation or its reactivity. The most common culprit is the quality or handling of the sodium hydride.
-
Causality: Sodium hydride (NaH) is extremely reactive with moisture. If it has been improperly stored or handled, its activity will be significantly reduced, leading to incomplete deprotonation of benzyl alcohol.
-
Troubleshooting Protocol:
-
Verify NaH Activity: Use NaH from a freshly opened bottle. A common practice is to wash the NaH dispersion (typically in mineral oil) with anhydrous hexanes under an inert atmosphere (N₂ or Argon) to remove the oil and expose a fresh, reactive surface.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >110°C), and the reaction should be run under a positive pressure of an inert gas.[7] Use anhydrous solvents, such as THF distilled over sodium/benzophenone.
-
Reaction Time/Temperature: The initial deprotonation of benzyl alcohol is often performed at 0°C, followed by warming to room temperature after the addition of the electrophile.[3] Ensure the reaction is stirred for the recommended time (e.g., 12 hours) to allow it to go to completion.
-
Q4: I suspect my product is decomposing during column chromatography or distillation. How can I minimize this?
A4: Product decomposition during purification is a significant challenge due to the lability of the β-keto ester functionality.
-
Causality: Silica gel is slightly acidic and can catalyze decomposition, especially if the product remains on the column for a long time. High temperatures required for atmospheric distillation will almost certainly cause decomposition. The product's boiling point is reported as 113-115 °C at a very low pressure of 0.05 Torr, indicating its thermal sensitivity.[2]
-
Troubleshooting Protocol:
-
Flash Chromatography: Use flash column chromatography rather than slow gravity chromatography to minimize the residence time on the silica.
-
Deactivated Silica: If decomposition on silica is still suspected, you can neutralize the silica gel. Prepare a slurry of silica in your starting eluent containing 1% triethylamine, pack the column, and then flush with several column volumes of the eluent without the amine before loading your product.
-
High-Vacuum Distillation: This is an excellent alternative to chromatography if the impurities are non-volatile. Use a good vacuum pump (capable of <0.1 Torr) and an accurate vacuum gauge. A short-path distillation apparatus is ideal for minimizing the surface area and time the compound spends at high temperature.
-
Caption: Decision tree for selecting the appropriate purification strategy.
Section 3: Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for the purification of a ~5-10 g scale reaction.
-
Slurry Preparation: In a beaker, prepare a slurry of 230-400 mesh silica gel in the starting eluent (e.g., 5% Ethyl Acetate in Hexanes). The amount of silica should be roughly 50-100 times the weight of the crude product.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Open the stopcock to drain the solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Carefully apply the solution to the top of the silica bed. Alternatively, use the dry loading method described in Q2.
-
Elution: Carefully add the eluent to the top of the column. Using positive pressure (flash system or bellows), push the solvent through the column at a flow rate that results in a drop of the solvent level by ~2 inches per minute.
-
Gradient Elution: Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) and collect fractions. Gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc) to elute your product. Monitor the fractions by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporator, T < 40°C).
Protocol 2: High-Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease. Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., dry ice/acetone).
-
Degassing: Place the crude oil in the distillation flask with a magnetic stir bar. Allow the system to pump down to the lowest possible pressure to remove any residual volatile solvents before heating.
-
Heating: Gently heat the distillation flask using an oil bath with vigorous stirring. Place a thermometer in the distillation head to monitor the vapor temperature.
-
Collection: Collect the fraction that distills at the expected temperature and pressure (lit. bp 113-115 °C at 0.05 Torr).[2] The distillation should be clear and colorless. Discard any initial forerun or final high-boiling residue.
Section 4: Reference Data
| Property | Value | Source |
| CAS Number | 67354-34-1 | [2][3] |
| Molecular Formula | C₁₃H₁₆O₄ | [8] |
| Molecular Weight | 236.26 g/mol | [8] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Boiling Point | 113-115 °C (at 0.05 Torr) | [2] |
| Storage Temp. | 2-8°C (Refrigerator) | [2] |
¹H NMR Reference Data (CDCl₃):
-
δ 7.39-7.29 (m, 5H, Ar-H)
-
δ 4.59 (s, 2H, Ph-CH₂-O)
-
δ 4.17-4.24 (q, 2H, O-CH₂-CH₃)
-
δ 4.14 (s, 2H, O-CH₂-C=O)
-
δ 3.53 (s, 2H, C=O-CH₂-C=O)
-
δ 1.31-1.22 (t, 3H, O-CH₂-CH₃) (Note: The signals at 4.14 and 3.53 represent the keto-enol tautomers. The data shown is for the major keto form).[3]
References
- 1. chembk.com [chembk.com]
- 2. This compound | 67354-34-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the stability of Ethyl 4-(benzyloxy)-3-oxobutanoate under different reaction conditions.
Welcome to the comprehensive technical support guide for Ethyl 4-(benzyloxy)-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols related to the stability of this key synthetic intermediate. Our goal is to empower you with the knowledge to anticipate and address stability challenges, ensuring the integrity and success of your experiments.
Introduction to the Stability of this compound
This compound is a versatile β-keto ester widely employed in organic synthesis. Its structure, incorporating both a β-keto ester moiety and a benzyl ether, presents unique stability considerations that are crucial to understand for its effective use and storage. This guide will delve into the potential degradation pathways and provide practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two main degradation pathways stemming from its bifunctional nature:
-
Hydrolysis and Decarboxylation of the β-keto ester: Like other β-keto esters, it can undergo hydrolysis of the ethyl ester to form the corresponding β-keto acid, which is prone to rapid decarboxylation, especially when heated, to yield a ketone and carbon dioxide.[1][2][3] This can occur under both acidic and basic conditions.
-
Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved under various conditions, most notably through catalytic hydrogenolysis.[1] It can also be susceptible to strong acids or Lewis acids, leading to the formation of the corresponding alcohol.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH:
-
Acidic Conditions: Strong acids can catalyze both the hydrolysis of the ester and the cleavage of the benzyl ether.[4] The rate of hydrolysis is dependent on the acid concentration and temperature.
-
Neutral Conditions: The compound is most stable at a neutral pH.
-
Basic Conditions: Basic conditions promote the hydrolysis of the ester (saponification) to form the carboxylate salt of the β-keto acid. While the salt is more stable towards decarboxylation than the free acid, acidification of the mixture will lead to rapid decarboxylation.
Q4: Can I use alcoholic solvents in reactions with this compound?
A4: Caution should be exercised when using alcoholic solvents, especially in the presence of acid or base catalysts, as this can lead to transesterification of the ethyl ester.[5][6] If an alcoholic solvent is necessary, it is best to use ethanol to avoid the formation of mixed esters.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in chemical reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield in alkylation reaction | Degradation of starting material: The β-keto ester may have degraded due to improper storage or handling. | 1. Verify Purity: Check the purity of the this compound by ¹H NMR or HPLC before use. 2. Fresh Reagent: Use a freshly opened or properly stored bottle of the reagent. 3. Anhydrous Conditions: Ensure strictly anhydrous reaction conditions, as moisture can lead to hydrolysis. |
| Side reactions: Competing reactions such as self-condensation (Claisen condensation) or reaction with the solvent.[7][8] | 1. Optimize Base: Use a non-nucleophilic base if self-condensation is an issue. 2. Control Temperature: Add the base and alkylating agent at a low temperature to control the reaction rate. 3. Solvent Choice: Use a non-reactive, aprotic solvent. | |
| Formation of unexpected byproducts | Debenzylation: Cleavage of the benzyl ether protecting group. | 1. Avoid Harsh Acids: If acidic conditions are required, use milder acids or buffer the reaction mixture. 2. Catalyst Poisoning: Be aware that some reagents can poison catalysts used in other steps. |
| Transesterification: Reaction with an alcoholic solvent or impurity.[5] | 1. Use Aprotic Solvents: Whenever possible, use aprotic solvents like THF, DMF, or toluene. 2. Match Alcohol: If an alcohol solvent is unavoidable, use ethanol. | |
| Inconsistent reaction outcomes | Variability in reagent quality: Impurities in the this compound can affect the reaction. | 1. Source a High-Purity Reagent: Purchase from a reputable supplier with a detailed certificate of analysis. 2. Purify if Necessary: If impurities are suspected, purify the reagent by column chromatography or distillation. |
Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound under various stress conditions, following the principles of forced degradation studies.
Protocol 1: Stability Assessment by HPLC
A stability-indicating HPLC method is crucial for monitoring the degradation of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would start at a lower percentage of Solvent B and gradually increase to elute the parent compound and any degradation products. An example gradient is: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 10 µL.
Sample Preparation for Forced Degradation Studies:
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve in acetonitrile for analysis.
-
Photostability: Expose the solid compound to light according to ICH Q1B guidelines, then dissolve in acetonitrile for analysis.
For each condition, take samples at various time points, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration before injection.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to identify and quantify degradation products.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the compound and its potential degradation products are soluble.
-
Internal Standard: Use a stable internal standard with a known concentration and a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
Sample Preparation and Analysis:
-
Prepare a stock solution of this compound in the deuterated solvent.
-
Subject aliquots of the stock solution to the same stress conditions as described in the HPLC protocol.
-
After the specified time, add a known amount of the internal standard to the NMR tube containing the stressed sample.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals of the parent compound and any new signals corresponding to degradation products relative to the integral of the internal standard to determine their concentrations.
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the key degradation pathways and a typical workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation stability study.
Conclusion
Understanding the stability of this compound is paramount for its successful application in research and development. By being aware of its potential degradation pathways—namely hydrolysis/decarboxylation and debenzylation—and by implementing the proper storage, handling, and reaction conditions, researchers can ensure the integrity of this valuable synthetic building block. The troubleshooting guide and experimental protocols provided herein serve as a practical resource for navigating the challenges associated with the stability of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and scale-up of Ethyl 4-(benzyloxy)-3-oxobutanoate. It addresses common challenges and provides practical, field-proven solutions to ensure successful and efficient production.
Introduction
This compound is a valuable β-keto ester intermediate in organic synthesis, notably in the preparation of various pharmaceutical compounds and complex molecular architectures.[1][2][3] Its structure incorporates both electrophilic and nucleophilic centers, making it a versatile building block.[3] However, scaling up its synthesis from the lab bench to pilot or manufacturing scale can present several challenges related to reaction control, impurity profiles, and process safety. This guide provides a structured approach to troubleshooting and optimizing the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
1. What are the most common synthetic routes for this compound?
There are several established methods for synthesizing β-keto esters like this compound.[4][5] The most prevalent routes include:
-
Williamson Ether Synthesis: This involves the reaction of an enolate of ethyl acetoacetate with benzyl bromide. While effective on a small scale, this method can be problematic for scale-up due to the use of strong bases and potential for O- vs. C-alkylation side products.
-
Claisen Condensation: A crossed Claisen condensation between ethyl acetate and ethyl benzoyloxyacetate is a common and efficient method.[6] This reaction is often preferred for larger scale synthesis due to the ready availability of starting materials and generally good yields.[7][8]
-
Reaction of Benzyl Alcohol with Ethyl 4-chloroacetoacetate or Ethyl 4-bromoacetoacetate: This route involves the nucleophilic substitution of the halogen with benzyl alcohol in the presence of a base.[9] The choice between the chloro- or bromo- starting material often depends on reactivity and cost considerations.
2. What are the critical process parameters to control during a Claisen condensation for this synthesis?
Successful and reproducible Claisen condensations on a larger scale hinge on the precise control of several parameters:
-
Anhydrous Conditions: The presence of water can hydrolyze the ester starting materials and quench the strong base, significantly reducing the yield.[3][7] All solvents and reagents should be thoroughly dried before use.
-
Base Selection and Stoichiometry: Sodium ethoxide is a commonly used base for this transformation.[6][7] A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is a thermodynamic driving force for the reaction.[10]
-
Temperature Control: The initial enolate formation is often exothermic and may require cooling to maintain control.[7] Subsequent reaction steps may require heating to ensure complete conversion. Careful temperature monitoring and control are crucial to prevent side reactions.
-
Addition Rate: Slow and controlled addition of reagents is important to manage the reaction exotherm and minimize the formation of byproducts.
3. I am observing a low yield in my reaction. What are the likely causes?
Low yields can stem from several factors. A systematic troubleshooting approach is recommended:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Moisture Contamination: As mentioned, water can have a detrimental effect. Re-evaluate the drying procedures for all solvents and reagents.
-
Base Degradation: Strong bases like sodium ethoxide can degrade upon exposure to air and moisture. Ensure the base is fresh and handled under an inert atmosphere.
-
Side Reactions: Competing reactions, such as self-condensation of ethyl acetate, can reduce the yield of the desired product. Optimizing the reaction conditions, such as temperature and addition order, can help minimize these side reactions.
-
Workup Issues: Improper workup, such as using an incorrect pH during quenching or inefficient extraction, can lead to product loss.
4. What are the common impurities, and how can they be minimized?
Common impurities can include unreacted starting materials, byproducts from side reactions, and decomposition products.
-
Unreacted Starting Materials: Optimize reaction time and temperature to ensure complete conversion.
-
Self-Condensation Products: Careful control of the addition of the enolizable ester (ethyl acetate) to the reaction mixture containing the base and the non-enolizable ester (ethyl benzoyloxyacetate) can favor the desired crossed Claisen condensation.
-
Decarboxylation Products: β-keto esters can undergo decarboxylation, especially at elevated temperatures or under acidic or basic conditions.[11] Minimize exposure to harsh conditions during workup and purification.
-
Minimization Strategy: Purification is key. Column chromatography on silica gel is an effective method for removing polar impurities.[9] Distillation under reduced pressure can also be used to purify the final product.[12][13]
5. What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry place.[2][14] It is recommended to store it in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2][14] The compound can appear as a colorless to light yellow liquid or solid.[14]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the synthesis and scale-up.
Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Base | Test the activity of the base (e.g., sodium ethoxide) by adding a small amount to a proton source and observing the reaction. Use a fresh, properly stored batch of base. | The strong base is essential for deprotonating the α-carbon of the ester to form the nucleophilic enolate, which initiates the condensation. |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Molecular sieves can be added to the solvent. | Water will react with the strong base, rendering it ineffective, and can also hydrolyze the ester starting materials.[3][7] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the progress by TLC or HPLC. | While the initial enolate formation can be exothermic, the subsequent nucleophilic attack and condensation may require thermal energy to overcome the activation barrier. |
| Poor Mixing | On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration. | Proper mass transfer is critical for bringing the reactants together, especially in heterogeneous mixtures or viscous solutions. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Self-Condensation of Ethyl Acetate | Add the ethyl acetate slowly to the reaction mixture containing the base and ethyl benzoyloxyacetate. Maintain a low concentration of the enolizable ester. | This strategy favors the reaction of the ethyl acetate enolate with the more electrophilic ethyl benzoyloxyacetate over another molecule of ethyl acetate. |
| Transesterification | If using a different alcohol as a solvent, transesterification with the ethyl ester can occur. Use ethanol as the solvent when using sodium ethoxide as the base. | The use of the corresponding alcohol as the solvent minimizes transesterification as the incoming and outgoing alkoxide groups are the same.[3] |
| Over-alkylation | In Williamson ether synthesis routes, dialkylation of the acetoacetate can occur. Use a slight excess of the enolate and control the stoichiometry of the benzyl halide. | Controlling the stoichiometry and reaction conditions can favor mono-alkylation. |
Experimental Protocols
Detailed Protocol for Claisen Condensation
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl benzoyloxyacetate
-
Ethyl acetate (anhydrous)
-
Hydrochloric acid (e.g., 2M)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen), carefully add clean sodium metal in small pieces to anhydrous ethanol in a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Addition of Esters: Slowly add a solution of ethyl benzoyloxyacetate and ethyl acetate (typically a slight excess of ethyl acetate) dropwise to the cooled sodium ethoxide solution with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and then pour it into a mixture of ice and hydrochloric acid to neutralize the excess base and protonate the product enolate. The pH should be adjusted to ~6.[9]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) or by vacuum distillation.[9]
Visualization of Key Processes
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yields.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield | 60-85% | Highly dependent on reaction scale and purity of reagents. |
| Purity (after purification) | >95% | As determined by GC or HPLC. |
| Reaction Temperature | 0°C (addition) to 80°C (reflux) | Varies with the specific procedure and scale. |
| Reaction Time | 4-12 hours | Monitor for completion to avoid degradation. |
References
- 1. This compound | 67354-34-1 [chemicalbook.com]
- 2. This compound CAS#: 67354-34-1 [m.chemicalbook.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. perlego.com [perlego.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solved Ethyl benzoate is reacted with ethyl acetate in a | Chegg.com [chegg.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. aklectures.com [aklectures.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chembk.com [chembk.com]
Effective methods for removing unreacted starting materials from Ethyl 4-(benzyloxy)-3-oxobutanoate.
Welcome to the technical support center for the purification of Ethyl 4-(benzyloxy)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key β-keto ester intermediate in high purity.
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of more complex molecules in the pharmaceutical industry. Its synthesis, commonly achieved by the reaction of a benzyloxy derivative with an ethyl acetoacetate synthon, can often result in a crude product containing unreacted starting materials and side products. This guide provides a comprehensive question-and-answer-based approach to troubleshoot common purification challenges, detailed experimental protocols, and the scientific rationale behind these methods.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
I. Issues Related to Unreacted Starting Materials
Question 1: My crude product is contaminated with a significant amount of benzyl alcohol. What is the most effective way to remove it?
Answer: Excess benzyl alcohol is a common impurity, especially when it is used as a reactant. Due to its moderate polarity and relatively high boiling point (205.3 °C), its removal requires specific strategies.
-
Initial Work-up: A primary and often effective method is a series of aqueous washes. Benzyl alcohol has moderate solubility in water (about 4 g/100 mL)[1]. Washing your organic layer (e.g., in ethyl acetate or diethyl ether) multiple times with water or brine will partition a significant portion of the benzyl alcohol into the aqueous phase.
-
Column Chromatography: For complete removal, column chromatography is the most reliable method[2]. Benzyl alcohol is more polar than the desired product, this compound. Therefore, it will have a lower Rf value on a silica gel TLC plate and will elute later from a silica gel column. A step-gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will effectively separate the product from the more polar benzyl alcohol.
-
Distillation: If the quantity of benzyl alcohol is substantial and your product is thermally stable, vacuum distillation can be considered. However, this is often less practical on a small scale and risks thermal degradation of the β-keto ester.
Question 2: I suspect unreacted ethyl 4-chloroacetoacetate is present in my product. How can I confirm its presence and remove it?
Answer: Ethyl 4-chloroacetoacetate is a reactive starting material and can persist if the reaction does not go to completion.
-
TLC Analysis: You can spot your crude product alongside a standard of ethyl 4-chloroacetoacetate on a TLC plate. Visualization under UV light or with a suitable stain (such as permanganate) will confirm its presence if a spot with a matching Rf value is observed.
-
Aqueous Wash: Ethyl 4-chloroacetoacetate is susceptible to hydrolysis, especially under basic conditions. A wash with a mild aqueous base like sodium bicarbonate solution during the work-up can help to hydrolyze and extract the unreacted starting material into the aqueous layer[3]. Be cautious, as prolonged exposure to strong bases can also affect your β-keto ester product.
-
Column Chromatography: Similar to benzyl alcohol, ethyl 4-chloroacetoacetate has a different polarity compared to the product and can be effectively separated by column chromatography. Its Rf value will differ from that of the desired product, allowing for separation with an appropriate eluent system.
Question 3: How do I handle and quench the unreacted sodium hydride (NaH) from my reaction?
Answer: Sodium hydride is a strong, water-reactive base often used in the synthesis of this compound to deprotonate benzyl alcohol[4]. It is crucial to quench any excess NaH safely.
-
Quenching Protocol: The reaction should be cooled in an ice bath. Slowly and carefully add a proton source that is less reactive with NaH than water. Isopropanol is a good initial choice, followed by ethanol or methanol to ensure all the NaH is consumed[5]. Finally, water can be added dropwise to quench any remaining reactive species. This process will generate hydrogen gas, so it must be performed in a well-ventilated fume hood.
-
Work-up: After quenching, the reaction mixture can be worked up. Typically, this involves partitioning between an organic solvent (like ethyl acetate) and an aqueous solution. An acidic wash (e.g., with dilute HCl) is often employed to neutralize the basicity and aid in the separation of byproducts[4].
II. General Purification and Product Isolation Issues
Question 4: My purified product is an oil, but the literature suggests it can be a solid. How can I induce crystallization?
Answer: this compound is described as a liquid or a solid, suggesting it may have a low melting point or that its physical state is sensitive to purity[6]. If your product is an oil, it is likely due to the presence of impurities.
-
Purity Check: First, assess the purity of your oily product by TLC or NMR. If significant impurities are present, further purification by column chromatography is recommended.
-
Low-Temperature Recrystallization: For oils or low-melting solids, low-temperature recrystallization can be effective. The general principle is to dissolve the compound in a minimal amount of a suitable hot solvent and then cool it slowly to a very low temperature (e.g., -20 °C to -78 °C) to induce crystallization.
-
Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. For esters, solvent systems like hexane/ethyl acetate or diethyl ether/hexane are often good starting points[7]. You can perform small-scale solubility tests to find the optimal solvent or solvent mixture.
Question 5: I am struggling with my column chromatography. The separation is poor, and I'm getting mixed fractions. What can I do?
Answer: Poor separation during column chromatography can be due to several factors.
-
Optimize Your Solvent System: The choice of eluent is critical. Before running the column, optimize the solvent system using TLC. Aim for an Rf value of around 0.2-0.3 for your product in the chosen solvent system. A common eluent for this compound is a mixture of petroleum ether and ethyl acetate, starting with a low polarity (e.g., 30:1) and gradually increasing the polarity (e.g., to 5:1)[4].
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Sample Loading: Load your sample onto the column in a concentrated band using a minimal amount of solvent. A broad starting band will lead to broad, overlapping elution bands.
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
Experimental Protocols
Protocol 1: Extractive Work-up and Liquid-Liquid Extraction
This protocol is designed to remove water-soluble impurities, including excess benzyl alcohol and salts formed after quenching the base.
-
Quench the Reaction: Following the completion of the reaction, cool the reaction vessel in an ice bath. Slowly add isopropanol, followed by methanol, and finally water to quench any unreacted sodium hydride.
-
Acidify the Mixture: Add 2M HCl solution to the reaction mixture until the pH is approximately 6[4]. This will neutralize any remaining base and protonate any salts of the product.
-
Extract the Product: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate[4].
-
Combine and Wash Organic Layers: Combine the organic extracts. Wash the combined organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Diagram of Extractive Work-up Workflow
Caption: Workflow for the extractive work-up of this compound.
Protocol 2: Purification by Column Chromatography
This protocol is based on a reported procedure for the purification of this compound[4].
-
Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., petroleum ether or hexane) to create a slurry.
-
Pack the Column: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain continuously. Gently tap the column to ensure even packing and avoid air bubbles. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product from the extractive work-up in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column.
-
Elute the Column: Begin elution with a low-polarity solvent system, such as petroleum ether:ethyl acetate (30:1).
-
Gradient Elution: Gradually increase the polarity of the eluent. For example, you can sequentially use petroleum ether:ethyl acetate ratios of 20:1, 10:1, and finally 5:1[4].
-
Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.
-
Concentrate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Diagram of Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 3: Low-Temperature Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified oil in a few drops of a "good" solvent (e.g., ethyl acetate, diethyl ether, or acetone). Then, add a "poor" solvent (e.g., hexane or pentane) dropwise until the solution becomes cloudy. This indicates the approximate ratio for your recrystallization solvent system. Alternatively, test single solvents like hexane or a hexane/ethyl acetate mixture[7].
-
Dissolution: In a flask, dissolve the oily product in a minimal amount of the chosen hot solvent system.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C), then a freezer (-20 °C), and finally, if necessary, in a dry ice/acetone bath (-78 °C). Slow cooling is crucial to obtain pure crystals rather than an oil.
-
Inducing Crystallization: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
Isolation of Crystals: Once crystals have formed, quickly filter the cold mixture through a pre-cooled Büchner funnel under vacuum.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold "poor" solvent and then dry them under vacuum.
Data Summary
The following table summarizes the key physical properties of the product and common starting materials to aid in their identification and separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | C₁₃H₁₆O₄ | 236.26 | 113-115 (at 0.05 Torr)[6] | Light yellow to brown liquid or solid[6] |
| Benzyl Alcohol | C₇H₈O | 108.14 | 205.3 | Colorless liquid[8] |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 115 (at 14 mmHg) | Colorless to pale yellow liquid |
References
- 1. Sciencemadness Discussion Board - Remove Benzylalcohol from Benzylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
Impact of base selection on the alkylation of Ethyl 4-(benzyloxy)-3-oxobutanoate.
Welcome to the technical support center for the alkylation of Ethyl 4-(benzyloxy)-3-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile β-keto ester. Here, we address common challenges and frequently asked questions, with a focus on how the critical choice of base dictates the reaction's outcome. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is the fundamental principle behind the alkylation of this compound?
A1: The alkylation of this compound, like other β-keto esters, hinges on the acidity of the α-hydrogens located on the carbon between the two carbonyl groups (the C2 position).[1][2][3] A sufficiently strong base is used to deprotonate this carbon, creating a resonance-stabilized nucleophile known as an enolate.[4][5] This enolate then attacks an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond at the α-position.[1][2][4]
Q2: Why is base selection so critical in this reaction?
A2: Base selection is paramount because it directly influences several key aspects of the reaction:
-
Extent of Enolate Formation: The strength of the base relative to the pKa of the β-keto ester (approx. 10-11) determines whether the enolate is formed reversibly or irreversibly.[6] Incomplete deprotonation can lead to side reactions and lower yields.[7]
-
Reaction Rate: A stronger base will typically lead to faster enolate formation.
-
Selectivity (C- vs. O-Alkylation): The choice of base, its counter-ion, and the solvent system can influence the ratio of desired C-alkylation to the undesired O-alkylation byproduct.[8][9]
-
Side Reactions: The base's nucleophilicity can lead to unwanted reactions, such as hydrolysis of the ester. Using a non-nucleophilic base can mitigate this.
Q3: What are "C-alkylation" and "O-alkylation," and how do I control which one occurs?
A3: C-alkylation and O-alkylation are competing reaction pathways for the ambident enolate nucleophile, which has electron density on both the α-carbon and the oxygen atom.[9]
-
C-alkylation is the desired pathway where the new alkyl group attaches to the α-carbon, forming a new C-C bond. This is typically the thermodynamically more stable product.[9]
-
O-alkylation is an undesired side reaction where the alkyl group attaches to the enolate oxygen, forming an ether (a vinyl ether derivative).[9]
Controlling the C- vs. O-alkylation ratio depends on several factors, often explained by Hard and Soft Acid-Base (HSAB) theory.[10] Generally, C-alkylation is favored by conditions that promote thermodynamic control, such as using protic solvents and certain metal counter-ions. O-alkylation can become more significant with "harder" electrophiles or under conditions that favor kinetic control.[8][9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the alkylation of this compound.
Issue 1: Low or No Product Yield
Q: I've run the reaction, but my yield is very low, or I've only recovered the starting material. What went wrong?
A: This is a common issue that can point to several root causes:
-
Insufficiently Strong Base: The base must be strong enough to deprotonate the β-keto ester. For complete and rapid deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of the ester (approx. 10-11). Weaker bases like potassium carbonate (K₂CO₃) can work, but may require harsher conditions (e.g., heating, phase-transfer catalysis) and may not drive the equilibrium fully to the enolate side.[11] Strong bases like Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) are more reliable for achieving full conversion to the enolate.[6][7]
-
Presence of Moisture or Protic Impurities: Strong bases like NaH react violently with water. Any moisture in your solvent, glassware, or starting materials will quench the base, preventing enolate formation. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Low Reaction Temperature: While some alkylations are run at low temperatures to control side reactions, the activation energy for the reaction might not be met.[12] If using a weaker base, gentle heating may be required to drive the reaction forward.
-
Poorly Reactive Alkylating Agent: The SN2 reaction works best with primary and secondary alkyl halides. Tertiary halides are too sterically hindered and will likely result in elimination reactions instead of alkylation.
Issue 2: Significant Formation of an O-Alkylated Byproduct
Q: My analysis shows a significant peak corresponding to the O-alkylated product. How can I improve the selectivity for C-alkylation?
A: The formation of the O-alkylated product is a classic challenge in enolate chemistry.[9] Here are strategies to favor the desired C-alkylation:
-
Solvent Choice: Polar aprotic solvents (like DMF or DMSO) can solvate the metal cation, leaving a more "naked" and reactive oxygen anion, which can increase the amount of O-alkylation. In contrast, polar protic solvents (like ethanol) can hydrogen-bond with the oxygen atom of the enolate, making it less nucleophilic and favoring C-alkylation. However, protic solvents are incompatible with very strong bases like NaH. When using NaH, THF is a common and effective solvent choice.
-
Counter-ion Effect: The nature of the metal counter-ion (e.g., Li⁺, Na⁺, K⁺) influences the enolate's structure and reactivity. Lithium cations, for instance, coordinate tightly with the oxygen, which can sometimes decrease O-alkylation compared to potassium.
-
Temperature: Higher temperatures generally favor the thermodynamically more stable C-alkylated product.[12]
Issue 3: Presence of a Dialkylated Byproduct
Q: I'm getting both my desired mono-alkylated product and a significant amount of a dialkylated version. How can I improve mono-selectivity?
A: Dialkylation occurs because the mono-alkylated product still has one remaining acidic α-hydrogen.[13] The enolate of this product can form and react with another equivalent of the alkylating agent. To minimize this:
-
Control Stoichiometry: Use a precise molar equivalent (1.0) or a slight sub-stoichiometric amount (e.g., 0.95 eq) of the base and alkylating agent relative to the starting ester.[13]
-
Order and Rate of Addition: Add the alkylating agent slowly to the formed enolate solution. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant and generally more reactive starting material enolate.[13]
-
Use a Bulky Base: In some systems, a sterically hindered base like Lithium Diisopropylamide (LDA) can selectively deprotonate the less hindered starting material over the more substituted mono-alkylated product.[13]
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity, as the second deprotonation may have a higher activation energy.[12]
Comparative Analysis of Common Bases
The choice of base is a critical parameter. This table summarizes the properties and typical applications of bases commonly used for β-keto ester alkylations.
| Base | Formula | Type | pKa (Conj. Acid) | Typical Solvent | Pros | Cons |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | ~35 (for H₂) | THF, DMF | Irreversible enolate formation; byproduct (H₂) is a gas; high yields.[7] | Highly reactive with water/alcohols; requires strictly anhydrous conditions and inert atmosphere. |
| Sodium Ethoxide | NaOEt | Strong, Nucleophilic | ~16 (for EtOH) | Ethanol | Inexpensive; can be prepared in situ; solvent is also the conjugate acid, which can simplify the system.[6][11] | Can lead to transesterification; equilibrium may not fully favor enolate; can act as a nucleophile. |
| Potassium Carbonate | K₂CO₃ | Weak, Non-nucleophilic | ~10.3 (for HCO₃⁻) | Acetone, DMF | Mild, easy to handle, inexpensive. | Often requires heating or a phase-transfer catalyst (PTC) for good conversion; reaction can be slow.[11][14][15] |
| Lithium Diisopropylamide | LDA | Strong, Non-nucleophilic, Bulky | ~36 (for Diisopropylamine) | THF | Very strong and fast deprotonation; excellent for kinetic control; sterically hindered.[12] | Must be prepared fresh or purchased as a solution; requires very low temperatures (e.g., -78 °C) to prevent decomposition. |
Visual Guides & Workflows
Decision Workflow for Base Selection
This diagram outlines the logical steps for choosing an appropriate base for your alkylation reaction.
Caption: Decision tree for selecting a suitable base.
Reaction Mechanism: C- vs. O-Alkylation Pathways
This diagram illustrates the formation of the enolate and the two competing alkylation pathways.
Caption: Competing C- vs. O-alkylation pathways.
Experimental Protocols
Important Safety Note: These protocols involve strong bases and flammable solvents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous techniques under an inert atmosphere.
Protocol 1: Alkylation using Sodium Hydride (NaH) in THF
This protocol is designed for high yield and complete conversion.
-
Preparation: Under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Base Addition: Cool the THF to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solvent.
-
Enolate Formation: While maintaining the temperature at 0 °C, add this compound (1.0 equivalent) dropwise via a syringe over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.0-1.1 equivalents) dropwise. After addition, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates consumption of the starting material. Gentle heating (40-50 °C) may be necessary for less reactive alkyl halides.
-
Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired alkylated product.
Protocol 2: Alkylation using Potassium Carbonate (K₂CO₃) in Acetone
This protocol uses a milder, easier-to-handle base but may require longer reaction times or heating.
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent), anhydrous powdered potassium carbonate (K₂CO₃, 2.0 equivalents), and acetone (15 mL per mmol of substrate).
-
Reagent Addition: Add the alkyl halide (1.2 equivalents) to the mixture. If the alkyl halide is a solid, dissolve it in a minimal amount of acetone before adding.
-
Reaction: Stir the suspension vigorously at room temperature or heat to reflux (approx. 56 °C). Monitor the reaction progress by TLC. The reaction may take 12-48 hours to reach completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography.
References
- 1. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 2. aklectures.com [aklectures.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to Catalyst Selection for Efficient β-Keto Ester Synthesis
Introduction
β-Keto esters are foundational building blocks in the world of organic synthesis.[1][2][3] Their unique structure, featuring both electrophilic and nucleophilic sites, makes them exceptionally versatile intermediates for constructing a vast array of complex molecules, from life-saving pharmaceuticals to advanced materials.[1][4] The efficiency of their synthesis is therefore a critical consideration for researchers in academic and industrial settings alike. At the heart of this synthesis lies the choice of catalyst, a decision that profoundly impacts yield, selectivity, reaction conditions, and overall process viability.
This guide provides a comparative analysis of the primary catalytic systems employed for β-keto ester synthesis. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each catalyst class, present comparative performance data, and provide detailed, field-tested protocols. Our objective is to equip you, the practicing researcher, with the insights needed to select the optimal catalyst for your specific synthetic challenge.
Fundamental Synthetic Pathways: The Claisen Condensation and Beyond
The cornerstone of β-keto ester synthesis is the Claisen condensation , a carbon-carbon bond-forming reaction between two ester molecules facilitated by a strong base.[5][6][7] In this classic transformation, an enolizable ester is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of a second ester molecule.[6][8] The subsequent elimination of an alkoxide group yields the target β-keto ester.[5][8]
While the Claisen condensation is a powerful and well-established method, numerous other strategies have been developed, often driven by the need for milder conditions, broader substrate scope, or asymmetric induction. These include reactions catalyzed by Lewis acids, organocatalysts, and enzymes, each offering a distinct set of advantages and limitations.
A Comparative Analysis of Catalyst Classes
The selection of a catalyst is a multi-factorial decision. It requires balancing reaction efficiency with practical considerations such as cost, safety, and scalability. Here, we compare the dominant catalyst classes.
Classical Base Catalysis
This approach is the traditional and most direct application of the Claisen condensation.
-
Mechanism of Action: A strong alkoxide base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of an ester, generating a reactive enolate.[5][8] A crucial mechanistic feature is that a full stoichiometric equivalent of the base is required. This is because the resulting β-keto ester product is significantly more acidic than the starting ester, and the final, thermodynamically favorable deprotonation of the product drives the reaction equilibrium to completion.[6][8][9] An acidic workup is then necessary to protonate the enolate of the product and isolate the neutral β-keto ester.[6][10]
-
Common Catalysts: Sodium ethoxide (NaOEt), sodium hydride (NaH), potassium tert-butoxide (KOtBu).[5][11][12]
-
Advantages:
-
Cost-Effective: The reagents are inexpensive and readily available, making this method highly suitable for large-scale industrial synthesis.
-
Well-Established: The procedure is robust, with extensive literature and predictable outcomes for simple substrates.[13]
-
-
Disadvantages:
-
Stoichiometric Base: The requirement for at least one full equivalent of a strong base can be problematic for sensitive substrates containing base-labile functional groups.
-
Harsh Conditions: The reaction often requires elevated temperatures and strictly anhydrous conditions.[12]
-
Limited Scope: Crossed Claisen condensations between two different enolizable esters can lead to a statistical mixture of four products, limiting synthetic utility unless one ester is non-enolizable.[5]
-
Side Reactions: Self-condensation and other side reactions can reduce yields, especially with complex substrates.
-
Lewis Acid Catalysis
Lewis acids offer a milder alternative to strong bases, operating through a different activation mechanism.
-
Mechanism of Action: Instead of generating an enolate from the nucleophilic partner, the Lewis acid (e.g., MgCl₂, Yttria-Zirconia) coordinates to the carbonyl oxygen of the electrophilic ester.[4][14] This coordination enhances the carbonyl carbon's electrophilicity, making it more susceptible to attack by a weaker nucleophile, such as the enol form of the other ester or a silyl enol ether. This approach avoids the use of strong bases and can often be performed under neutral or mildly acidic conditions.
-
Common Catalysts: Yttria-Zirconia (Y-Zr), MgCl₂, Sc(OTf)₃, TiCl₄.[4][14]
-
Advantages:
-
Milder Conditions: Reactions can often be run at lower temperatures and are more tolerant of various functional groups compared to base-catalyzed methods.
-
Catalytic Quantities: True catalytic amounts of the Lewis acid are often sufficient, improving atom economy.
-
Improved Selectivity: In crossed-condensations, pre-forming an enolate or enol ether of one partner and then adding the Lewis acid and the second ester can provide high selectivity.
-
Heterogeneous Options: Solid Lewis acids like Yttria-Zirconia offer simplified workup and catalyst recycling.[4][14]
-
-
Disadvantages:
-
Moisture Sensitivity: Many Lewis acids are highly sensitive to water, requiring stringent anhydrous techniques.
-
Cost and Toxicity: Some of the more exotic Lewis acids (e.g., scandium or lanthanide-based) can be expensive, and metal residues may be a concern, particularly in pharmaceutical applications.
-
Organocatalysis
The rise of organocatalysis has provided powerful, metal-free alternatives, particularly for the synthesis of chiral β-keto esters.[15][16]
-
Mechanism of Action: Chiral amines or thioureas are common organocatalysts. For example, a primary or secondary amine catalyst can react with a ketone or aldehyde-derived nucleophile to form a nucleophilic enamine. This enamine can then add to an electrophile. In the context of β-keto ester synthesis, organocatalysts are more frequently used in related reactions, such as the asymmetric functionalization of existing β-keto esters.[15][17][18] For their synthesis, a common approach involves the reaction of an enolizable ketone with an acylating agent, mediated by a chiral catalyst that controls the stereochemistry of the newly formed bond.
-
Common Catalysts: Cinchona alkaloids, proline derivatives, chiral thioureas.[17][19][20]
-
Advantages:
-
High Enantioselectivity: Organocatalysis is a premier method for producing optically active β-keto esters, which are invaluable in drug development.[19][20] Yields are often high with excellent enantiomeric excess (ee).[20]
-
Metal-Free: Avoids issues of metal contamination, which is a significant advantage in pharmaceutical synthesis.
-
Milder Conditions: Reactions are typically run under mild, operationally simple conditions.
-
-
Disadvantages:
-
Catalyst Loading: Catalyst loadings can sometimes be higher (1-20 mol%) compared to transition metal catalysts.
-
Substrate Scope: The catalyst performance can be highly substrate-specific.
-
Cost: Chiral organocatalysts can be expensive, although their efficiency often justifies the cost for high-value products.
-
Biocatalysis (Enzymatic)
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, offering a green and highly specific synthetic route.
-
Mechanism of Action: Lipases are commonly used to catalyze the transesterification of a readily available β-keto ester (like ethyl acetoacetate) with a desired alcohol.[21] The reaction proceeds under extremely mild, often solvent-free conditions. This method is particularly powerful for the kinetic resolution of racemic alcohols, where the enzyme selectively acylates one enantiomer, leaving the other unreacted and allowing for easy separation.[21]
-
Common Catalysts: Immobilized lipases such as Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia lipase.[21]
-
Advantages:
-
Exceptional Selectivity: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity.
-
Green Chemistry: Reactions are run under mild, environmentally benign conditions (neutral pH, room temperature, often solvent-free).[21]
-
High Yields: Yields for the transesterification are typically very high.[21]
-
-
Disadvantages:
-
Substrate Specificity: An enzyme's high specificity can also be a limitation, as it may not accept a wide range of substrates.
-
Reaction Time: Enzymatic reactions can be slower than traditional chemical methods.
-
Catalyst Cost and Stability: While often reusable, enzymes are expensive and can be sensitive to temperature and solvents.
-
Head-to-Head Comparison: Data Synthesis
To facilitate catalyst selection, the following table summarizes the key performance indicators for each catalyst class in the synthesis of a representative β-keto ester, ethyl acetoacetate, or its derivatives.
| Catalyst Class | Typical Catalyst | Conditions | Typical Yield | Selectivity | Key Advantages | Key Limitations |
| Base Catalysis | Sodium Ethoxide | Reflux in Ethanol | 60-75% | Moderate | Low cost, scalable | Stoichiometric strong base, harsh conditions |
| Lewis Acid | Yttria-Zirconia | 80-120 °C, Solvent | 85-95%[4] | High (for crossed) | Mild, catalytic, recyclable | Moisture sensitive, metal cost |
| Organocatalysis | Cinchona Alkaloid | RT, various solvents | 75-98%[20] | Excellent (up to 99% ee)[20] | Metal-free, high enantioselectivity | Catalyst cost, substrate-specific |
| Biocatalysis | Novozym 435 | 40-60 °C, Solvent-free | >90%[21] | Excellent (chemo- & enantio-) | Green, mild, highly selective | Slow, limited substrate scope |
Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for key synthetic methods.
Protocol 1: Classic Claisen Condensation of Ethyl Acetate
This protocol describes the synthesis of ethyl acetoacetate using sodium ethoxide, a foundational method in organic chemistry.[13]
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Ethyl acetate (anhydrous)
-
Acetic Acid
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add clean sodium metal (1.0 eq) in small pieces to absolute ethanol (3.0 eq) in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: Cool the sodium ethoxide solution in an ice bath. Add anhydrous ethyl acetate (2.5 eq) dropwise with stirring over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and warm the mixture to room temperature, then heat to reflux for 1-2 hours until a thick precipitate forms.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Add a solution of acetic acid (1.1 eq) in water dropwise with vigorous stirring to neutralize the mixture and dissolve the sodium salt of the product.
-
Extraction: Transfer the mixture to a separatory funnel. Add brine and extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude ethyl acetoacetate by vacuum distillation to obtain the final product.
Protocol 2: Organocatalytic Asymmetric Synthesis of a Chiral β-Keto Ester
This protocol illustrates a modern approach using a cinchona alkaloid-derived catalyst to achieve high enantioselectivity.[20]
Materials:
-
β-Keto ester starting material (e.g., an α-fluoroketoester) (1.0 eq)
-
Nitroolefin (1.2 eq)
-
Cinchona alkaloid-derived catalyst (1-5 mol%)
-
Toluene (anhydrous)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried vial under an inert atmosphere, add the β-keto ester, the cinchona alkaloid catalyst, and anhydrous toluene.
-
Addition of Electrophile: Add the nitroolefin to the stirred solution at the specified reaction temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-48 hours).
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the chiral β-keto ester product.
-
Analysis: Determine the yield and analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualization of Mechanisms and Workflows
Understanding the underlying processes is key to troubleshooting and optimization.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, workup, and purification of β-keto esters.
Caption: A generalized workflow for β-keto ester synthesis.
Mechanistic Comparison: Base vs. Lewis Acid Catalysis
This diagram contrasts the activation modes of classical base catalysis and Lewis acid catalysis.
Caption: Contrasting activation pathways in β-keto ester synthesis.
Conclusion and Future Outlook
The synthesis of β-keto esters is a mature field that continues to evolve.
-
For large-scale, cost-sensitive applications involving simple substrates, classical base catalysis remains the industrial standard due to its economic advantages.
-
Lewis acid catalysis provides a valuable alternative for more sensitive substrates, offering milder conditions and opportunities for heterogeneous catalysis, which simplifies process workflows.
-
When the synthesis of high-value, enantiomerically pure compounds is the goal, as is often the case in drug development, organocatalysis is frequently the superior choice, delivering exceptional stereocontrol without the risk of metal contamination.
-
Biocatalysis represents the frontier of green chemistry, providing unparalleled selectivity under the mildest conditions, ideal for specific transesterifications and kinetic resolutions.
Looking forward, the field is moving towards catalysts that offer higher turnover numbers, operate under solvent-free conditions, and are derived from sustainable sources. The integration of flow chemistry with these catalytic systems promises to further enhance the efficiency, safety, and scalability of β-keto ester synthesis, ensuring these critical synthons remain readily accessible to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Organocatalyzed Transformations of β-Ketoesters. | Semantic Scholar [semanticscholar.org]
- 17. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organocatalytic asymmetric hydroxylation of beta-keto esters: metal-free synthesis of optically active anti-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
A Comparative Guide to Ethyl 4-(benzyloxy)-3-oxobutanoate and Ethyl Acetoacetate in Organic Synthesis
In the vast toolkit of organic synthesis, β-ketoesters stand out as exceptionally versatile building blocks, prized for their ability to facilitate the construction of complex carbon skeletons. For decades, ethyl acetoacetate (EAA) has been the quintessential workhorse in this class, celebrated for its reliability in the classic acetoacetic ester synthesis. However, the demands of modern synthetic challenges, particularly in pharmaceutical and natural product synthesis, often necessitate more intricate starting materials. This guide introduces Ethyl 4-(benzyloxy)-3-oxobutanoate (EBBO), a functionalized analogue of EAA, and provides a detailed, evidence-based comparison to help researchers and drug development professionals make strategic decisions in their synthetic designs.
We will move beyond a simple cataloguing of reactions to explore the fundamental differences in reactivity and strategic application that arise from a single, yet profound, structural modification: the introduction of a benzyloxy group at the γ-position.
Structural and Physicochemical Foundations
At first glance, EBBO and EAA share the same core β-ketoester functionality that dictates their fundamental reactivity. Both possess an acidic α-methylene group flanked by two carbonyls, making them readily convertible to nucleophilic enolates. However, the presence of the γ-benzyloxy ether in EBBO introduces critical differences in their physical properties and synthetic potential.
}
Figure 1: Chemical structures of Ethyl Acetoacetate (EAA) and this compound (EBBO).
| Property | Ethyl Acetoacetate (EAA) | This compound (EBBO) |
| Molecular Formula | C₆H₁₀O₃[1] | C₁₃H₁₆O₄[2][3][4][5] |
| Molecular Weight | 130.14 g/mol [1] | 236.26 g/mol [2][3][5][6] |
| Appearance | Colorless liquid with a fruity odor[1][7] | Colorless to light yellow liquid[3][6] |
| Boiling Point | 180.4 °C (356.7 °F)[8] | 113-115 °C at 0.05 Torr[3][6] |
| pKa (α-protons) | ~11 | ~9.85 (Predicted)[3][4][6] |
| CAS Number | 141-97-9[1] | 67354-34-1[2][3][6] |
The most significant distinction is the predicted lower pKa of EBBO's α-protons. The electron-withdrawing inductive effect of the benzyloxy group, transmitted through the carbon chain, increases the acidity of the active methylene position. This suggests that EBBO can be deprotonated under slightly milder conditions than EAA, a subtle but potentially important factor in complex syntheses with sensitive functional groups.
Synthesis and Accessibility: The Workhorse vs. The Specialty Reagent
The choice between these two reagents is often dictated by practical considerations of availability and cost.
-
Ethyl Acetoacetate (EAA): EAA is produced industrially on a massive scale, primarily through the Claisen self-condensation of ethyl acetate.[8][9] Its widespread availability and low cost make it an economical choice for large-scale synthesis and as a foundational building block.
-
This compound (EBBO): EBBO is a specialty chemical that is not produced on the same scale. It is typically synthesized in a laboratory setting. A common route involves the reaction of benzyl alcohol with a 4-haloacetoacetate derivative, such as ethyl 4-bromoacetoacetate.[2] This multi-step preparation inherently makes EBBO a more expensive and less readily available reagent compared to EAA.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
-
Preparation of Sodium Benzyl Oxide: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add benzyl alcohol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir for 30 minutes at 0 °C.
-
Nucleophilic Substitution: To the same flask, add a solution of ethyl 4-bromoacetoacetate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield EBBO as a colorless to pale yellow oil.
A Tale of Two Synthetic Strategies: Alkylation and Beyond
The true divergence in utility between EAA and EBBO becomes apparent when considering their application in multi-step synthesis.
The Acetoacetic Ester Synthesis: Divergent Pathways
The cornerstone reaction for both molecules is the acetoacetic ester synthesis, which involves alkylation of the α-carbon followed by hydrolysis and decarboxylation to yield a ketone.[10][11][12]
-
With EAA: This is the classic route to α-substituted or α,α-disubstituted methyl ketones.[10][11] The process is efficient and reliable for creating a wide variety of ketone structures from simple alkyl halides.
-
With EBBO: Alkylation proceeds via the same mechanism. However, the product is fundamentally different. The benzyloxy group acts as a masked hydroxyl group . After the core ketone structure is assembled, the benzyl protecting group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C). This uncovers a γ-hydroxy ketone, a valuable synthon that is difficult to prepare directly using EAA.
This strategic difference transforms the acetoacetic ester synthesis from a method for making simple ketones into a powerful tool for constructing highly functionalized, polyketide-like fragments.
}
Figure 2: Divergent synthetic outcomes from the alkylation of EAA versus EBBO.
Chemoselectivity in Reductions
Reduction of the 3-keto group in these esters provides access to valuable β-hydroxy ester and 1,3-diol motifs.
-
EAA: Reduction of the ketone (e.g., with NaBH₄) yields a β-hydroxy ester. This reaction is straightforward.
-
EBBO: The same reduction on EBBO produces a synthon for a 1,3-diol where one hydroxyl group is pre-protected. This is highly advantageous for preventing unwanted side reactions in subsequent steps. Furthermore, asymmetric reduction of the ketone can establish two stereocenters, with the existing benzyloxy group potentially influencing the stereochemical outcome. The challenge lies in achieving chemoselectivity, reducing the ketone without cleaving the benzyl ether or reducing the ethyl ester.
Synthesis of Functionalized Heterocycles
EAA is a staple in heterocyclic synthesis, used in reactions like the Knorr pyrazole synthesis and Hantzsch pyridine synthesis.[8] EBBO can participate in these same cyclization reactions, but with a significant advantage: the resulting heterocycle is appended with a benzyloxymethyl group. This functional handle can be deprotected to reveal a hydroxymethyl group, which can then be used for further elaboration of the molecule, such as linking to other fragments or modifying solubility.
Data-Driven Comparison: A Benchmark for Performance
While direct, side-by-side comparative studies under identical conditions are sparse, we can use the well-documented performance of EAA as a benchmark to evaluate the utility of EBBO. The acetoacetic ester synthesis provides a reliable framework for this comparison.
| Alkylating Agent | Product from EAA | Typical Yield | Product from EBBO | Expected Performance |
| n-Butyl Bromide | Ethyl 2-butylacetoacetate | 70-80% | Ethyl 2-butyl-4-(benzyloxy)-3-oxobutanoate | Similar to EAA; slightly faster enolate formation may be possible. |
| Benzyl Bromide | Ethyl 2-benzylacetoacetate | 72-77% | Ethyl 2-benzyl-4-(benzyloxy)-3-oxobutanoate | Similar to EAA; steric hindrance is not significantly different. |
| Isopropyl Iodide | Ethyl 2-isopropylacetoacetate | ~50% (lower due to sterics) | Ethyl 2-isopropyl-4-(benzyloxy)-3-oxobutanoate | Yield likely comparable to EAA, limited by the sterics of the secondary halide. |
Yields for EAA are representative values from established literature. Expected performance for EBBO is based on mechanistic principles.
The key takeaway is that for standard alkylations, EBBO is expected to perform with similar efficiency to EAA. The choice is therefore not one of yield, but of synthetic strategy.
Conclusion: Choosing the Right Tool for the Job
The comparison between this compound and ethyl acetoacetate is a clear illustration of strategic evolution in organic synthesis.
-
Ethyl Acetoacetate (EAA) remains the undisputed, cost-effective workhorse for the synthesis of simple methyl ketones and a variety of foundational heterocycles. Its value lies in its simplicity, reliability, and low cost.
-
This compound (EBBO) is a specialty reagent designed for complexity. It should be viewed not as a direct replacement for EAA, but as a "smarter" building block. The integrated benzyloxy protecting group allows for the synthesis of γ-hydroxy ketones and other functionalized targets that would otherwise require longer, less efficient synthetic routes. Its higher cost is justified when the final target's complexity demands a more functionalized starting material, ultimately leading to a more convergent and elegant synthesis.
For the modern synthetic chemist, the decision is clear: for foundational, large-scale synthesis of simple structures, EAA is the logical choice. For the targeted, multi-step synthesis of complex, functionalized molecules, particularly in drug discovery and natural product synthesis, the strategic advantages offered by EBBO make it an invaluable and powerful tool.
References
- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 67354-34-1 [chemicalbook.com]
- 7. Ethyl acetoacetate | PPTX [slideshare.net]
- 8. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate: An Evaluation of Alternative Routes
For the attention of Researchers, Scientists, and Drug Development Professionals.
Ethyl 4-(benzyloxy)-3-oxobutanoate is a valuable β-keto ester intermediate in organic synthesis, finding application in the construction of more complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its structure incorporates a readily cleavable benzyl protecting group, making the corresponding 4-hydroxy-3-oxobutanoate accessible for further transformations. This guide provides a comparative analysis of established and alternative synthetic routes to this target molecule, offering insights into their methodologies, yields, and practical considerations to aid in strategic synthetic planning.
Introduction to the Synthetic Challenge
The synthesis of β-keto esters is a well-established field in organic chemistry, with the Claisen condensation being the classical approach.[3] However, for unsymmetrical β-keto esters like this compound, direct condensation methods can lead to mixtures of products. Therefore, more controlled and selective synthetic strategies are often employed. This guide will explore three primary routes:
-
Route A: Williamson Ether Synthesis Approach from a halogenated precursor.
-
Route B: Transesterification of a readily available β-keto ester.
-
Route C: Acylation of a Benzyloxyacetyl Synthon .
A comparative overview of these routes is presented below, followed by detailed experimental protocols and a discussion of their relative merits.
Comparative Analysis of Synthetic Routes
| Metric | Route A: Williamson Ether Synthesis | Route B: Transesterification | Route C: Acylation of a Benzyloxyacetyl Synthon |
| Starting Materials | Ethyl 4-haloacetoacetate, Benzyl alcohol | Ethyl acetoacetate, Benzyl alcohol | Benzyloxyacetyl chloride, Ethyl acetate (or equivalent) |
| Key Reactions | Williamson Ether Synthesis | Catalytic Transesterification | Acylation of an enolate |
| Number of Steps | 1 | 1 | 2 (enolate formation and acylation) |
| Reported Yield | ~88.5%[4] | Variable (catalyst dependent) | Potentially high |
| Scalability | Good | Moderate to Good | Good |
| Key Considerations | Availability and stability of halo-precursor, use of strong base. | Catalyst selection is crucial for efficiency, potential for equilibrium. | Requires anhydrous conditions and a strong base for enolate formation. |
Route A: Williamson Ether Synthesis of Ethyl 4-haloacetoacetate
This is a widely cited and robust method for the preparation of this compound.[4] The reaction involves the nucleophilic substitution of a halide (bromide or chloride) from the ethyl 4-haloacetoacetate by the benzyl alkoxide.
Underlying Chemistry and Mechanistic Insights
The reaction proceeds via a standard SN2 mechanism. A strong base, typically sodium hydride (NaH), is used to deprotonate benzyl alcohol, forming the more nucleophilic sodium benzoxide. This alkoxide then attacks the electrophilic carbon bearing the halogen, displacing it to form the desired ether linkage. The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal for this type of reaction as it solvates the cation without deactivating the nucleophile.
Experimental Protocol
Synthesis of this compound from Ethyl 4-bromoacetoacetate and Benzyl alcohol [4]
-
Materials: Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl alcohol, Ethyl 4-bromoacetoacetate, Anhydrous Tetrahydrofuran (THF), 2M Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of NaH (21.8 g, 0.545 mol, 1.8 eq.) in anhydrous THF (300 mL) under a nitrogen atmosphere at 0 °C, add Benzyl alcohol (32.8 g, 0.303 mol, 1.0 eq.) dropwise.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add Ethyl 4-bromoacetoacetate (63.5 g, 0.304 mol, 1.0 eq.) portionwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (petroleum ether:EtOAc = 5:1).
-
Carefully pour the reaction mixture into a 2M HCl solution to adjust the pH to ~6.
-
Extract the aqueous layer with EtOAc (3 x 200 mL).
-
Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether:EtOAc gradient from 30:1 to 5:1) to yield this compound as a colorless oil. (Reported Yield: 46 g, 88.5%).[4]
-
Visualization of Route A
Caption: Synthetic pathway for Route A.
Route B: Catalytic Transesterification
Transesterification of a readily available β-keto ester, such as ethyl acetoacetate, with benzyl alcohol offers a potentially milder and more atom-economical route.[3][5] The success of this approach is highly dependent on the choice of catalyst.
Underlying Chemistry and Mechanistic Insights
Transesterification is an equilibrium-controlled process.[6] To drive the reaction towards the desired product, either the alcohol can be used in excess, or one of the byproducts (in this case, ethanol) can be removed. The reaction can be catalyzed by acids, bases, or organometallic complexes.[5] For β-keto esters, the reaction is thought to proceed through the enol form, where chelation to a catalyst can facilitate the nucleophilic attack of the incoming alcohol.[5]
Experimental Protocol (Hypothetical, based on general methods)
Boric Acid Catalyzed Transesterification of Ethyl Acetoacetate with Benzyl Alcohol [5]
-
Materials: Ethyl acetoacetate, Benzyl alcohol, Boric acid, Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine ethyl acetoacetate (1 eq.), benzyl alcohol (1.2 eq.), and boric acid (10 mol%).
-
Add toluene as a solvent to facilitate azeotropic removal of ethanol.
-
Heat the mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.
-
Continue the reaction until no more ethanol is collected or TLC analysis indicates completion.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Note: The yield for this specific transformation using boric acid is not reported, but similar reactions with other alcohols show high yields.[5]
Visualization of Route B
Caption: Synthetic pathway for Route B.
Route C: Acylation of an Ethyl Acetate Enolate
This approach involves the C-acylation of a pre-formed enolate of ethyl acetate with a benzyloxyacetyl synthon, such as benzyloxyacetyl chloride. This method offers a high degree of control by building the carbon skeleton in a convergent manner.
Underlying Chemistry and Mechanistic Insights
The key to this synthesis is the selective formation of the ethyl acetate enolate. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used at low temperatures to ensure complete and irreversible deprotonation. The resulting enolate is then treated with the electrophilic acylating agent. The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the enolate.
Experimental Protocol (Hypothetical, based on general acylation methods)
Acylation of Ethyl Acetate with Benzyloxyacetyl Chloride
-
Materials: Diisopropylamine, n-Butyllithium, Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Benzyloxyacetyl chloride.
-
Procedure:
-
Enolate Formation:
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C to form LDA.
-
Add ethyl acetate (1.0 eq.) dropwise to the LDA solution and stir for 1 hour at -78 °C.
-
-
Acylation:
-
Add a solution of benzyloxyacetyl chloride (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Visualization of Route C
Caption: Synthetic pathway for Route C.
Conclusion and Recommendations
For the synthesis of this compound, the Williamson Ether Synthesis (Route A) stands out as a well-documented and high-yielding method.[4] Its scalability and the commercial availability of the starting materials make it a practical choice for many research and development settings.
Route B (Transesterification) presents an attractive alternative, particularly from a green chemistry perspective, as it can potentially be run under solvent-free conditions with a recyclable catalyst.[7] However, optimization of the catalyst and reaction conditions would be necessary to achieve high yields consistently.
Route C (Acylation) offers a highly controlled and convergent synthesis. While it requires the handling of strong bases and strictly anhydrous conditions, it can be a powerful method for accessing analogues of the target molecule by varying the ester enolate or the acylating agent.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost of starting materials, available equipment, and the desired purity of the final product.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 67354-34-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. allstudyjournal.com [allstudyjournal.com]
- 7. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 4-(benzyloxy)-3-oxobutanoate: Confirming Molecular Structure with Confidence
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and progress. Ethyl 4-(benzyloxy)-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules, is no exception. Its β-keto ester functionality introduces the fascinating phenomenon of keto-enol tautomerism, presenting both a challenge and an opportunity for comprehensive structural elucidation.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare these methods with viable alternatives, equipping you with the expertise to approach the structural verification of this and similar molecules with confidence.
The Central Role of Spectroscopy in Structural Verification
Before a molecule like this compound can advance in a drug discovery pipeline or be used in a complex synthesis, its identity and purity must be unequivocally established. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a detailed fingerprint of the compound's atomic connectivity and chemical environment. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer a synergistic and robust confirmation of the target structure.
Primary Spectroscopic Techniques: A Multi-faceted Approach
The combination of NMR, IR, and MS is the gold standard for the structural elucidation of organic molecules. This multi-technique approach is essential for a self-validating system of analysis, where the data from each method corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
A crucial aspect of the NMR analysis of this compound is the presence of keto-enol tautomerism . The molecule exists as an equilibrium mixture of the keto and enol forms, and because the rate of interconversion is slow on the NMR timescale, signals for both tautomers are typically observed in the spectrum. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[1][2]
Predicted ¹H NMR Spectral Data (Keto-enol tautomers)
| Protons (Keto Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl) | ~1.25 | Triplet | 3H |
| -OCH₂- (Ethyl) | ~4.19 | Quartet | 2H |
| -C(O)CH₂C(O)- | ~3.53 | Singlet | 2H |
| -OCH₂Ph | ~4.59 | Singlet | 2H |
| -C₆H₅ | ~7.35 | Multiplet | 5H |
| Protons (Enol Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl) | ~1.28 | Triplet | 3H |
| -OCH₂- (Ethyl) | ~4.20 | Quartet | 2H |
| =CH- (Vinylic) | ~5.05 | Singlet | 1H |
| -OCH₂Ph | ~4.65 | Singlet | 2H |
| -C₆H₅ | ~7.35 | Multiplet | 5H |
| -OH (Enolic) | ~12.0 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectral Data (Keto-enol tautomers)
| Carbon (Keto Form) | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (Ethyl) | ~14.1 |
| -OC H₂- (Ethyl) | ~61.4 |
| -C(O)C H₂C(O)- | ~49.8 |
| -OC H₂Ph | ~73.4 |
| -C ₆H₅ (Aromatic) | ~127.8, 128.4, 137.5 |
| Ester C =O | ~167.2 |
| Ketone C =O | ~202.5 |
| Carbon (Enol Form) | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (Ethyl) | ~14.2 |
| -OC H₂- (Ethyl) | ~60.2 |
| =C H- | ~89.5 |
| -OC H₂Ph | ~73.6 |
| -C ₆H₅ (Aromatic) | ~127.7, 128.5, 137.8 |
| Ester C =O | ~172.5 |
| =C -OH | ~176.8 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the bonds within the molecule. For this compound, the IR spectrum will be dominated by the stretching vibrations of the carbonyl groups. The keto-enol tautomerism is also evident in the IR spectrum.[1]
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |
| Ester C=O | Stretch | ~1745 | ~1650 (conjugated) |
| Ketone C=O | Stretch | ~1720 | - |
| C=C (Enol) | Stretch | - | ~1620 |
| O-H (Enol) | Stretch (H-bonded) | - | ~3200-2500 (broad) |
| C-O | Stretch | ~1200-1000 | ~1200-1000 |
| Aromatic C=C | Stretch | ~1600, ~1495 | ~1600, ~1495 |
The presence of two distinct carbonyl bands in the keto form and the appearance of a broad O-H stretch and a conjugated ester carbonyl band in the enol form are key diagnostic features.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₆O₄), the expected monoisotopic mass is approximately 236.105 g/mol .[3] Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.
Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 236 | [C₁₃H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 191 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 163 | [M - COOCH₂CH₃]⁺ | Loss of ethoxycarbonyl radical |
| 145 | [C₉H₉O₂]⁺ | Cleavage of the C-C bond between the two carbonyls |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
| 43 | [CH₃CO]⁺ | Acylium ion |
The observation of the molecular ion peak confirms the elemental composition, while the fragmentation pattern provides evidence for the presence of the ethyl ester and benzyloxy groups.
Comparison with Alternative Analytical Techniques
While the combination of NMR, IR, and MS is standard, other techniques can provide complementary or, in some cases, definitive structural information.
| Technique | Principle | Advantages for this Compound | Disadvantages for this Compound |
| 2D NMR (COSY, HSQC, HMBC) | Correlates signals from different nuclei to establish connectivity. | Unambiguously assigns all proton and carbon signals, confirming the bonding framework. Can help to distinguish between isomers. | Requires more instrument time and expertise in data interpretation compared to 1D NMR. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute, unambiguous structure of the molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not fully represent the solution-state equilibrium.[1][4] |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio with very high accuracy. | Provides the exact elemental composition, confirming the molecular formula with high confidence.[5] | Does not provide detailed information on the connectivity of atoms. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Can be used to assess the purity of the sample and identify any volatile impurities. | The compound may require derivatization to be sufficiently volatile and thermally stable for GC analysis. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the primary spectroscopic data for this compound.
Protocol for NMR Spectroscopy Analysis[1]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a spectrometer with a proton frequency of at least 400 MHz to ensure good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
For ¹H NMR, acquire 8-16 scans with a spectral width of 0-15 ppm.
-
For ¹³C NMR, acquire a larger number of scans (e.g., 128 or more) with proton decoupling to enhance the signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol for Infrared (IR) Spectroscopy Analysis[1]
-
Sample Preparation:
-
As this compound is a liquid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a 5-10% solution in a suitable IR-transparent solvent like chloroform can be prepared.
-
-
Instrument Setup and Data Acquisition:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.
-
Perform a background scan (with empty salt plates or the pure solvent).
-
Place the sample in the spectrometer's sample holder.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
-
Protocol for Mass Spectrometry (MS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic system like GC or LC).
-
For Electron Ionization (EI), use a standard ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
-
Data Processing:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
If using HRMS, determine the elemental composition from the accurate mass measurement.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural confirmation of this compound is a critical step in its application in research and development. A comprehensive approach utilizing ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating dataset. The characteristic keto-enol tautomerism of this β-keto ester is a key feature that is readily identified by both NMR and IR spectroscopy, providing further confidence in the structural assignment. While alternative techniques such as 2D NMR and X-ray crystallography can offer more detailed or definitive information, the primary spectroscopic methods, when applied with a sound understanding of their principles and the specific chemistry of the molecule, are indispensable for the efficient and accurate confirmation of its structure.
References
Orthogonal analytical techniques for assessing Ethyl 4-(benzyloxy)-3-oxobutanoate purity.
An In-Depth Guide to Orthogonal Analytical Techniques for Purity Assessment of Ethyl 4-(benzyloxy)-3-oxobutanoate
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring ester and ketone functionalities, presents a unique set of challenges for analytical characterization. The presence of uncharacterized impurities, arising from the synthetic route or degradation, can have profound implications on the final API's stability, biological activity, and safety profile.
This guide moves beyond single-method analyses to champion an orthogonal approach—the practice of using multiple, distinct analytical techniques to measure the same attribute.[1][2] The fundamental principle is that methods based on different physicochemical principles are unlikely to share the same biases or weaknesses.[3] For instance, a chromatographic method may fail to resolve an impurity that co-elutes with the main peak, but a spectroscopic method would readily detect it. By integrating data from diverse techniques, we construct a comprehensive and trustworthy purity profile, ensuring that no critical components are overlooked.[1] This document provides researchers, scientists, and drug development professionals with a comparative framework of essential orthogonal techniques, complete with field-proven experimental protocols and data interpretation insights for this compound.
Physicochemical Profile: this compound
A thorough understanding of the analyte's properties is the prerequisite for selecting and optimizing any analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₄ | [4][5] |
| Molecular Weight | 236.26 g/mol | [4][5] |
| CAS Number | 67354-34-1 | [5][6] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 113-115 °C at 0.05 Torr | [6] |
| Storage Temperature | 2-8°C (Refrigerator) | [6][7] |
Chemical Structure:
(Image Source: PubChem CID 9813448)
The Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the cornerstone of purity analysis for non-volatile, thermally stable organic molecules. Its separation mechanism, based on the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is exceptionally effective for resolving the main component from its process-related impurities.[8][9] For this compound, which lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is necessary to ensure adequate sensitivity for both the parent compound and potential impurities.
Experimental Protocol: HPLC-UV
A. Instrumentation and Materials:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound sample.
-
HPLC-grade acetonitrile and water.
-
Formic acid (for mobile phase modification).
B. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A). The formic acid is critical for protonating silanol groups on the stationary phase and any acidic/basic analytes, thereby ensuring sharp, symmetrical peaks.
-
Gradient Example: 0-20 min, 50% to 95% B; 20-25 min, 95% B; 25.1-30 min, 50% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
C. Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
D. Trustworthiness through System Suitability: Before any sample analysis, the system's performance must be verified. This protocol is a self-validating system as mandated by regulatory guidelines like ICH Q2(R1).[10][11][12]
-
Perform five replicate injections of a standard solution.
-
Acceptance Criteria:
-
Repeatability: Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing Factor: < 1.5 (ensures peak symmetry).
-
Theoretical Plates: > 2000 (indicates column efficiency).
-
Data Interpretation: Purity is calculated based on the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Limitations: The primary limitation of any single HPLC method is the risk of co-elution, where an impurity has the same retention time as the main peak or another impurity.[2] This risk necessitates the use of an orthogonal technique.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 67354-34-1 [m.chemicalbook.com]
- 7. This compound | 67354-34-1 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. database.ich.org [database.ich.org]
A Senior Application Scientist's Comparative Guide to Stereoselective Reduction of β-Keto Esters
For researchers, synthetic chemists, and professionals in drug development, the stereoselective synthesis of β-hydroxy esters is a critical transformation. These chiral building blocks are foundational to a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. The reduction of the prochiral ketone in β-keto esters is the most direct route to these valuable compounds, and the choice of reducing agent is paramount to achieving the desired stereochemical outcome with high fidelity and yield. This guide provides an in-depth, comparative analysis of the leading methodologies for this transformation, grounded in mechanistic understanding and supported by experimental data. We will explore the nuances of homogeneous asymmetric hydrogenation, stoichiometric and catalytic reductions with chiral boranes, and the burgeoning field of biocatalysis.
The Landscape of Stereoselective Reduction
The primary challenge in the reduction of a β-keto ester is controlling the facial selectivity of hydride delivery to the prochiral ketone. An achiral reducing agent, such as sodium borohydride, will typically yield a racemic mixture of the two possible alcohol enantiomers. To achieve stereoselectivity, a chiral influence is required, which can be introduced in several ways:
-
Chiral Catalyst: A small amount of a chiral catalyst is used to generate a chiral environment around the substrate, directing the reducing agent to one face of the ketone.
-
Chiral Reagent: A stoichiometric amount of a chiral reducing agent is employed.
-
Biocatalyst: An enzyme, either in isolated form or within whole cells, provides a exquisitely shaped active site that binds the substrate in a specific orientation for highly selective reduction.
This guide will focus on three of the most powerful and widely utilized approaches: Noyori Asymmetric Hydrogenation, the Corey-Itsuno (CBS) Reduction, and Biocatalytic Reductions.
Homogeneous Asymmetric Hydrogenation: The Noyori Approach
Pioneered by Nobel laureate Ryoji Noyori, asymmetric hydrogenation utilizing ruthenium catalysts bearing the chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is a cornerstone of modern asymmetric synthesis.[1] This method is renowned for its high efficiency, excellent enantioselectivity, and broad substrate scope for β-keto esters.[2][3]
Mechanism of Action
The catalytic cycle of the Noyori hydrogenation of β-keto esters is believed to proceed through an "outer-sphere" mechanism.[4][5] The active catalyst is a ruthenium dihydride species formed from a precatalyst, such as RuCl2(BINAP), and hydrogen gas. The β-keto ester coordinates to the ruthenium center in its keto form, and the hydride is transferred from the metal to the carbonyl carbon via a six-membered transition state. The chirality of the BINAP ligand dictates the facial selectivity of this hydride transfer.[5]
Caption: Catalytic cycle for Noyori asymmetric hydrogenation.
Performance and Considerations
The Noyori hydrogenation is characterized by:
-
High Enantioselectivity: Often achieving >98% enantiomeric excess (ee).
-
High Turnover Numbers (TON): Catalyst loadings can be very low, making it suitable for large-scale synthesis.
-
Broad Substrate Scope: Tolerates a wide variety of functional groups.
-
Operational Demands: Requires the use of high-pressure hydrogen gas and specialized equipment.
Chiral Oxazaborolidine Catalyzed Reduction: The Corey-Itsuno (CBS) Method
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is another powerful method for the enantioselective reduction of ketones, including β-keto esters.[6][7] This approach utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a stoichiometric borane source (e.g., BH₃•THF or borane-dimethyl sulfide).[8][9]
Mechanism of Action
The mechanism of the CBS reduction involves a bifunctional activation.[8][10] The borane reductant coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the carbonyl oxygen of the β-keto ester. This ternary complex arranges the substrate for a highly face-selective, intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered ring transition state.[10]
Caption: Simplified mechanism of the Corey-Itsuno (CBS) reduction.
Performance and Considerations
The CBS reduction offers several advantages:
-
High Enantioselectivity: Typically provides excellent enantiomeric excess (>95% ee).[6]
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the chirality of the catalyst.
-
Mild Conditions: Reactions are often run at or below room temperature and at atmospheric pressure.
-
Stoichiometric Reductant: Requires at least a stoichiometric amount of the borane reagent.
Biocatalytic Reduction: Nature's Approach
Biocatalysis has emerged as a powerful and "green" alternative for asymmetric synthesis. Enzymes, particularly ketoreductases (KREDs), and whole-cell systems like baker's yeast (Saccharomyces cerevisiae), can reduce β-keto esters with exceptional selectivity.[11][12]
Mechanism of Action
Enzymatic reductions occur within the highly defined chiral environment of the enzyme's active site. The β-keto ester binds to the active site in a specific orientation, positioning the carbonyl group for hydride transfer from a cofactor, typically NADH or NADPH. The enzyme's structure dictates which face of the ketone is accessible to the hydride, leading to high stereoselectivity.[13] Baker's yeast contains a multitude of reductases, and the observed stereoselectivity can sometimes be a composite of the activities of several enzymes.[14]
Caption: General mechanism for a ketoreductase-catalyzed reduction.
Performance and Considerations
Biocatalytic reductions are attractive for several reasons:
-
Exceptional Selectivity: Often provide >99% ee.
-
Mild and Green Conditions: Reactions are run in aqueous media under ambient temperature and pressure.
-
Cost-Effective: Baker's yeast is inexpensive and readily available. A wide range of isolated ketoreductases are also commercially available.
-
Substrate Specificity: While the substrate scope is broad, the performance can be highly dependent on the specific enzyme and substrate.
-
Work-up: Can be more involved due to the complex reaction medium.
Comparative Performance Data
The choice of reducing agent will ultimately depend on the specific substrate, desired scale, and available resources. The following table provides a comparative overview of the performance of these methods on representative β-keto ester substrates.
| Substrate | Method | Catalyst/Enzyme | Yield (%) | ee (%) | Reference(s) |
| Ethyl acetoacetate | Baker's Yeast | Saccharomyces cerevisiae | 59-76 | 85 (S) | [15][16] |
| Ethyl acetoacetate | Noyori Hydrogenation | RuCl₂[(R)-BINAP] | ~96 | >99 (R) | [5] |
| Ethyl 4-chloro-3-oxobutanoate | Biocatalytic | Cylindrocarpon sclerotigenum | High | >99 (S) | [17] |
| Ethyl 4-chloro-3-oxobutanoate | Biocatalytic | Aldehyde Reductase (S. salmonicolor) | 95.4 | 86 (R) | [18] |
| Methyl 2,2-dimethyl-3-oxobutanoate | Noyori Hydrogenation | Ru₂Cl₄[(R)-BINAP]₂ | 99 | 96 (R) | [5] |
| Ethyl benzoylacetate | Baker's Yeast | Saccharomyces cerevisiae | High | >99 (S) | [19] |
Note: Direct comparisons on identical substrates under optimized conditions for each method are not always available in the literature. This table represents data from various sources to illustrate typical performance.
Experimental Protocols
Noyori Asymmetric Hydrogenation of a β-Keto Ester
This protocol is a representative example and may require optimization for different substrates.
-
Catalyst Preparation: In a glovebox, a pressure vessel is charged with the Ru(II)-BINAP precatalyst (e.g., RuCl₂[(R)-BINAP]) (0.01-0.1 mol%).
-
Reaction Setup: The β-keto ester substrate is dissolved in a degassed solvent (typically methanol or ethanol). This solution is added to the pressure vessel.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a specified temperature (e.g., 25-50 °C) until completion (monitored by TLC, GC, or HPLC).
-
Work-up: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the chiral β-hydroxy ester.[20]
Corey-Itsuno (CBS) Reduction of a β-Keto Ester
This protocol is a representative example and may require optimization for different substrates.
-
Catalyst Setup: To a flame-dried, nitrogen-purged flask is added a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (5-10 mol%) in anhydrous THF. The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
Borane Addition: A solution of borane-dimethyl sulfide or borane-THF complex (1.0-1.2 equivalents) is added dropwise to the catalyst solution.
-
Substrate Addition: The β-keto ester, dissolved in anhydrous THF, is added slowly to the reaction mixture. The reaction is stirred at the specified temperature until completion.
-
Quenching and Work-up: The reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.[21]
Baker's Yeast Reduction of Ethyl Acetoacetate
This is a classic and robust protocol.[15][22]
-
Yeast Activation: In a large flask, dissolve sucrose (e.g., 150 g) in warm tap water (e.g., 650 mL). Add baker's yeast (e.g., 20 g) and stir the mixture at room temperature for about 30 minutes until fermentation begins (indicated by CO₂ evolution).
-
Substrate Addition: Add ethyl acetoacetate (e.g., 10 g) to the fermenting yeast mixture.
-
Fermentation: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: Add a filter aid (e.g., Celite) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Saturate the filtrate with NaCl and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield (S)-(+)-ethyl 3-hydroxybutanoate.[15]
Conclusion and Future Perspectives
The stereoselective reduction of β-keto esters is a well-developed field with several powerful and reliable methods at the disposal of the synthetic chemist.
-
Noyori Asymmetric Hydrogenation stands out for its high efficiency and broad applicability, particularly in industrial settings where the initial investment in high-pressure equipment is justified by the low catalyst loadings.
-
The Corey-Itsuno (CBS) Reduction offers excellent enantioselectivity under mild conditions, making it a highly accessible and predictable method for laboratory-scale synthesis.
-
Biocatalytic methods , with their exceptional selectivity and environmentally benign nature, are increasingly becoming the method of choice, especially with the growing availability of engineered ketoreductases that can be tailored to specific substrates.[23]
The future of this field lies in the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The continued exploration of biocatalysis, including the use of immobilized enzymes and directed evolution to create novel enzyme variants, will undoubtedly expand the synthetic toolbox for the efficient and sustainable production of chiral β-hydroxy esters.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. ethz.ch [ethz.ch]
- 16. orgsyn.org [orgsyn.org]
- 17. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 21. youtube.com [youtube.com]
- 22. chemistry.mdma.ch [chemistry.mdma.ch]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Products Derived from Ethyl 4-(benzyloxy)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the stereochemical purity of a molecule is not merely a matter of academic interest but a critical determinant of its biological activity, efficacy, and safety.[1] Ethyl 4-(benzyloxy)-3-oxobutanoate stands as a versatile C4 building block, prized for its utility in the asymmetric synthesis of valuable chiral molecules, most notably β-hydroxy esters and their derivatives, which are key intermediates in the synthesis of a variety of important chemicals.[2] The asymmetric reduction of the ketone in this compound yields chiral secondary alcohols, specifically ethyl (R)- or (S)-4-(benzyloxy)-3-hydroxybutanoate. The precise determination of the enantiomeric excess (ee) of these products is paramount.
This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying rationale and field-tested insights to empower researchers to make informed decisions for their specific analytical challenges.
The Imperative of Accurate Enantiomeric Excess Determination
The significance of stereoisomerism in pharmacology is profound. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the ability to accurately quantify the enantiomeric composition of a synthetic intermediate is a cornerstone of robust quality control and regulatory compliance in drug development.
Comparative Overview of Analytical Methodologies
The selection of an optimal analytical technique for determining enantiomeric excess hinges on a variety of factors including the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).[3] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.[4] | Formation of diastereomeric species with a chiral auxiliary, leading to distinguishable signals in the NMR spectrum.[5] |
| Sample Volatility | Not required. | Required. Derivatization may be necessary to increase volatility.[6] | Not required. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (mg to µg range). |
| Sample Throughput | Moderate (typically 10-30 min per sample).[7] | High (typically 5-20 min per sample). | Low to Moderate (can be rapid for crude reaction mixtures).[8] |
| Resolution | Excellent, baseline separation is often achievable. | Excellent for volatile compounds. | Dependent on the chiral auxiliary and the analyte. |
| Cost (Instrument) | High. | Moderate to High. | Very High. |
| Cost (Consumables) | Moderate (chiral columns can be expensive). | Moderate (chiral columns can be expensive). | Low (solvents and NMR tubes). |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[7] | Can require optimization of temperature programs and derivatization methods.[9] | Can be rapid, especially for screening.[8] |
| Preparative Scale | Yes, scalable for purification. | No, primarily an analytical technique. | No, an analytical technique. |
In-Depth Analysis of Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for the separation and quantification of enantiomers due to its versatility and robustness.[3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including β-hydroxy esters.[7]
The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is predicated on their ability to form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The selection between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) mobile phases depends on the solubility of the analyte and the desired retention characteristics. For ethyl 4-(benzyloxy)-3-hydroxybutanoate and similar esters, normal-phase chromatography often provides excellent resolution.
The following is a representative protocol for the analysis of a chiral β-hydroxy ester, which can be adapted for products derived from this compound.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
-
Column: Chiralcel® OD-H (or a similar polysaccharide-based column).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity.[4][9] The chiral stationary phases in GC are typically cyclodextrin derivatives coated on the inside of a capillary column.[4] For non-volatile analytes like β-hydroxy esters, derivatization to a more volatile species (e.g., by acylation of the hydroxyl group) is often necessary.[6]
The derivatization step is crucial for analytes with polar functional groups that can cause peak tailing and poor resolution in GC. Acylation of the hydroxyl group in ethyl 4-(benzyloxy)-3-hydroxybutanoate to its acetate ester increases its volatility and improves its chromatographic behavior. The choice of a specific cyclodextrin-based CSP depends on the structure of the analyte, and screening of different columns may be required for optimal separation.
1. Derivatization (Acylation):
-
To a solution of the chiral alcohol (~1 mg) in dichloromethane (0.5 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.
-
Dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.
2. GC Conditions:
-
Column: CP-Chirasil-DEX CB (or similar β-cyclodextrin-based column).[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), then ramp at 5 °C/min to 180 °C.
-
Injection: Split mode (e.g., 50:1).
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess as described for HPLC.
Caption: Workflow for Chiral GC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation.[8] The principle relies on converting the pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA). These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum.[5]
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acid chloride are widely used CDAs for chiral alcohols.[5][10] The reaction of the chiral alcohol with both enantiomers of Mosher's acid chloride creates two diastereomeric esters. The trifluoromethyl group provides a clean signal in the ¹⁹F NMR spectrum, which is often baseline-resolved for the two diastereomers, allowing for highly accurate integration. The analysis of the ¹H NMR spectra can also be used and provides information for the determination of the absolute configuration of the alcohol.[5]
1. Preparation of Mosher's Esters (in separate NMR tubes):
-
(R)-MTPA Ester: In an NMR tube, dissolve ~2-5 mg of the chiral alcohol in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). Add a small excess of anhydrous pyridine (~5-10 µL). Add approximately 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.[10]
-
(S)-MTPA Ester: In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.[10]
-
Allow the reactions to proceed at room temperature for 1-2 hours or until completion.
2. NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra for each sample.
-
For ee determination, identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra (the ¹⁹F spectrum is often preferred).
3. Data Analysis:
-
Integrate the corresponding signals for the two diastereomers.
-
Calculate the enantiomeric excess from the ratio of the integrals.
Caption: Workflow for NMR Analysis with a Chiral Derivatizing Agent.
Conclusion and Recommendations
The choice of the most suitable technique for assessing the enantiomeric excess of chiral products derived from this compound is a multifaceted decision.
-
Chiral HPLC is the workhorse method, offering high reliability and applicability to a wide range of compounds without the need for derivatization. It is the recommended starting point for routine analysis and method validation.
-
Chiral GC is an excellent choice for high-throughput screening of volatile derivatives, providing rapid analysis times and high sensitivity.
-
NMR Spectroscopy with chiral derivatizing agents is a powerful tool for rapid analysis, especially for in-process monitoring of reactions, and it uniquely offers the ability to determine the absolute configuration of the chiral center.
Ultimately, a well-equipped research and development laboratory will benefit from having access to all three techniques, as they are often complementary. The choice of which to employ will be guided by the specific requirements of the analytical problem at hand.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Establishing Purity Specifications for Ethyl 4-(benzyloxy)-3-oxobutanoate in Regulated Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a starting material to an Active Pharmaceutical Ingredient (API) is paved with exacting standards of quality and purity. For crucial intermediates like Ethyl 4-(benzyloxy)-3-oxobutanoate, a versatile building block in the synthesis of complex molecules, establishing robust purity specifications is not merely a regulatory hurdle, but a fundamental pillar of process control and final product safety. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of this compound, offering the technical rationale to establish scientifically sound purity specifications for its use in regulated applications.
The Imperative of Purity for a Non-Isolated Intermediate
This compound (CAS 67354-34-1) is a β-keto ester widely employed in the synthesis of various pharmaceutical agents.[1] Its molecular structure, featuring a reactive β-dicarbonyl system, makes it an excellent synthon for creating complex carbocyclic and heterocyclic frameworks. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during its synthesis and storage.
The quality of this intermediate directly influences the impurity profile of the subsequent synthetic steps and, ultimately, the final API. Therefore, a thorough understanding and control of its purity are paramount. This aligns with the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients, as outlined in the ICH Q7 guideline, which emphasizes the need for appropriate controls for starting materials and intermediates.[2][3][4][5]
Charting the Impurity Landscape: A Synthesis-Based Approach
To establish meaningful purity specifications, one must first anticipate the likely impurities. These can be broadly categorized as process-related impurities (unreacted starting materials, by-products, and reagents) and degradation products. A common synthetic route to this compound involves the reaction of benzyl alcohol with an ethyl 4-haloacetoacetate, such as ethyl 4-chloro- or 4-bromoacetoacetate, in the presence of a base.[5]
Based on this, a logical impurity profile would include:
-
Unreacted Starting Materials:
-
Benzyl alcohol
-
Ethyl 4-chloroacetoacetate or Ethyl 4-bromoacetoacetate
-
-
Process-Related By-products:
-
Dibenzyl ether (from the self-condensation of benzyl alcohol)
-
Ethyl acetoacetate (from potential debenzylation)
-
Over-alkylated or other side-reaction products
-
-
Residual Solvents:
-
Solvents used in the synthesis and work-up (e.g., tetrahydrofuran, ethyl acetate)
-
The following diagram illustrates the synthetic pathway and potential impurity formation:
Caption: Synthetic pathway and potential impurity sources.
A Comparative Guide to Analytical Methods for Purity Determination
The selection of an appropriate analytical technique is crucial for accurate purity assessment. The choice depends on the specific impurity to be detected and the desired level of quantitation.
| Analytical Technique | Principle | Applicability for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Assay of the main component and quantification of non-volatile organic impurities. | High resolution, sensitivity, and reproducibility. Ideal for purity determination.[6] | The compound lacks a strong chromophore, requiring detection at low UV wavelengths (e.g., 210 nm).[6] |
| Gas Chromatography (GC) | Separation based on boiling point and polarity | Quantification of volatile impurities, including residual solvents and some starting materials. | Excellent for volatile and semi-volatile compounds. High sensitivity with a Flame Ionization Detector (FID).[7] | Thermal lability of β-keto esters can be a concern. The compound may degrade or undergo transesterification in the hot injector.[8] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | Absolute purity determination without the need for a specific reference standard of the analyte. | A primary ratio method, highly accurate and precise. Provides structural information for impurity identification.[9] | Lower sensitivity compared to chromatographic methods. Requires a well-characterized internal standard. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Confirmatory identification of the compound. | Provides a unique molecular fingerprint. Can be used to monitor the disappearance of starting materials. | Not a quantitative technique for purity determination. |
In-Depth Analysis and Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the workhorse for purity analysis in the pharmaceutical industry. For this compound, a reversed-phase method is most suitable.
-
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity.
-
Mobile Phase: A gradient of water and acetonitrile allows for the elution of both polar and non-polar impurities. A buffered aqueous phase (e.g., with formic or phosphoric acid) is crucial to ensure consistent ionization of acidic and basic impurities and to achieve sharp peak shapes.
-
Detector: UV detection at a low wavelength (around 210 nm) is necessary due to the weak chromophore of the analyte.[6]
-
Experimental Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
2. Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
GC with a Flame Ionization Detector (FID) is the standard for detecting and quantifying residual solvents.[4][10]
-
Causality Behind Experimental Choices:
-
Technique: Headspace GC is preferred for residual solvent analysis to avoid injecting the non-volatile sample matrix onto the column, which can cause contamination and degradation.
-
Column: A polar column (e.g., DB-624 or equivalent) is suitable for separating a wide range of common organic solvents.
-
Detector: FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.
-
Experimental Protocol: GC-FID for Residual Solvents
-
Instrumentation: Headspace Gas Chromatograph with FID.
-
Column: DB-624, 30 m x 0.53 mm, 3.0 µm, or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
3. Quantitative NMR (qNMR) for Absolute Purity
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific certified reference standard of the analyte itself.[9]
-
Causality Behind Experimental Choices:
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte's signals is chosen (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is used.
-
Acquisition Parameters: A long relaxation delay (at least 5 times the T1 of the slowest relaxing proton) is critical to ensure complete magnetization recovery for accurate integration.
-
Experimental Protocol: Quantitative ¹H-NMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: ≥ 16.
-
-
Data Processing:
-
Apply appropriate phase and baseline corrections.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
The following diagram illustrates the workflow for selecting an appropriate analytical method:
Caption: Workflow for analytical method selection.
Establishing Meaningful Specifications
Based on the analytical data generated, a set of specifications can be established. A typical specification sheet for this compound as a pharmaceutical intermediate would include:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow liquid |
| Identification | IR | Conforms to the reference spectrum |
| Assay | HPLC | ≥ 98.0% |
| Related Substances | HPLC | |
| Any individual impurity | ≤ 0.20% | |
| Total impurities | ≤ 1.0% | |
| Residual Solvents | GC | Meets ICH Q3C limits |
| Water Content | Karl Fischer | ≤ 0.5% |
Comparison with Alternatives
While this compound is a valuable intermediate, other β-keto esters can be used in similar synthetic strategies. The choice often depends on the specific reaction conditions and the desired final product.
| Intermediate | Key Feature | Rationale for Use |
| Ethyl acetoacetate | Simpler, less sterically hindered | Cost-effective for syntheses where a free hydroxyl group is desired after de-esterification. |
| tert-Butyl acetoacetate | The tert-butyl ester can be cleaved under milder acidic conditions | Useful when other acid-labile protecting groups are present in the molecule. |
| Methyl acetoacetate | Similar reactivity to the ethyl ester | May be preferred in cases where methanol is a more desirable by-product than ethanol. |
The use of the benzyloxy group in the target compound offers a key advantage: it serves as a protecting group for the hydroxyl functionality that can be selectively removed by hydrogenolysis, a common and clean deprotection strategy in pharmaceutical synthesis.
Conclusion
Establishing purity specifications for a pharmaceutical intermediate like this compound is a multi-faceted process that requires a deep understanding of its synthesis, potential impurities, and the analytical techniques available for their control. By employing a suite of orthogonal analytical methods—HPLC for non-volatile impurities, GC for volatile components, and qNMR for absolute purity—a comprehensive and robust purity profile can be established. This data-driven approach, grounded in the principles of GMP and scientific rationale, ensures the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final active pharmaceutical ingredient.
References
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. sciepub.com [sciepub.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. qNMR for the Quantification of Ethyl 4-(benzyloxy)-3-oxobutanoate
Introduction
In pharmaceutical development and manufacturing, the precise quantification of chemical intermediates is non-negotiable. It is a critical control point that directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 4-(benzyloxy)-3-oxobutanoate, a key building block in various synthetic pathways, presents a unique analytical challenge due to its structure.[1][2] This guide provides an in-depth, objective comparison and cross-validation of two powerful analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring that the described methods are not only accurate but also robust and self-validating. We will dissect the methodologies, compare their performance based on internationally recognized validation standards, and provide clear, data-driven recommendations for their application.
Pillar 1: Understanding the Analyte and the Methodologies
The Analyte: this compound and its Tautomerism
This compound is a β-ketoester. A crucial characteristic of β-dicarbonyl compounds is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[3] This equilibrium is influenced by factors such as the solvent, temperature, and pH.
-
Impact on HPLC: In reversed-phase HPLC, this tautomerism can manifest as peak distortion, broadening, or even the appearance of two distinct, poorly resolved peaks, complicating integration and affecting accuracy. Mobile phase optimization, such as controlling the pH, is critical to manage this effect, often by driving the equilibrium to favor one form.
-
Impact on qNMR: In an NMR spectrum, the keto-enol equilibrium is often slow on the NMR timescale, resulting in a distinct set of signals for each tautomer. For accurate quantification, it is essential to identify all signals corresponding to a specific proton across all tautomeric and isomeric forms and sum their integrals.[4] Failure to do so will lead to a significant underestimation of the analyte's concentration.
The Methodologies: Principles of Quantification
High-Performance Liquid Chromatography (HPLC) HPLC is a comparative, secondary method that excels in separating components within a mixture.[5] For quantification, the analyte's response (typically the area under its chromatographic peak) is compared against the response of a highly purified reference standard of the same compound. This relationship is established by generating a calibration curve across a range of known concentrations. Its accuracy is therefore directly dependent on the purity and integrity of the reference standard.
Quantitative NMR (qNMR) Conversely, ¹H qNMR is a primary ratio method.[6][7] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[8][9] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to a signal from the internal standard. This method does not require a reference standard of the analyte itself, making it a powerful tool for purity assessment and the certification of primary standards.[9][10]
Pillar 2: The Framework for Validation
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[11][12] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[13][14][15][16] Our comparison will be based on these core parameters.
Pillar 3: Experimental Design & Protocols
HPLC-UV Method Protocol
This protocol is designed for the routine purity and assay determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary gradient HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures reproducible ionization and improves peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions. A gradient is chosen to ensure elution of the main analyte and any potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
-
Detection Wavelength: 210 nm. The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength to capture the carbonyl group's absorbance.[17]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.05 to 0.5 mg/mL).
-
Sample Solution (0.2 mg/mL): Accurately weigh ~20 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. System Suitability: Before analysis, inject the mid-level calibration standard five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.
4. Validation Procedure:
-
Specificity: Analyze a blank (diluent), the analyte sample, and a sample spiked with known related substances to demonstrate that no interfering peaks co-elute with the main analyte peak.
-
Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples of known concentration (e.g., by spiking a placebo matrix at 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Workflow for HPLC-UV Quantification
Caption: Experimental workflow for HPLC-UV analysis.
Quantitative NMR (qNMR) Method Protocol
This protocol is designed for the high-accuracy purity determination of this compound.
1. Instrumentation and Materials:
-
NMR Spectrometer: A ≥400 MHz NMR spectrometer equipped with a high-resolution probe.
-
Internal Standard (IS): Dimethyl terephthalate (DMT). Chosen because it is non-volatile, chemically inert, highly pure, and has a simple ¹H spectrum (two singlets) that does not overlap with the analyte signals.
-
Deuterated Solvent: Chloroform-d (CDCl₃). This solvent is chosen as it effectively dissolves both the analyte and the internal standard and shows minimal tautomerization for the analyte.[4]
2. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30 on Bruker systems).
-
Relaxation Delay (D1): ≥ 30 seconds. This is the most critical parameter for qNMR. A long delay (at least 5 times the longest T₁ relaxation time of any proton being quantified) is essential to ensure complete relaxation of all nuclei between pulses, guaranteeing that the signal intensity is directly proportional to the number of nuclei.
-
Number of Scans (NS): 16 or 32. Sufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Acquisition Time (AQ): ≥ 3 seconds. To ensure high digital resolution.
3. Preparation of Sample:
-
Accurately weigh ~20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance. Record the weight to 0.01 mg.
-
Accurately weigh ~10 mg of the Dimethyl Terephthalate (DMT) internal standard into the same vial. Record the weight.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the selected signals:
-
Analyte Signal: The methylene protons (-CH₂ -COOEt) of the keto form, typically around 3.5 ppm. If enol is present, sum the integrals of all signals corresponding to this group.
-
Internal Standard Signal: The aromatic protons of DMT (a singlet around 8.1 ppm).
-
-
Calculate the purity of the analyte using the following formula:
Purity (%w/w) = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₓ / Mₛ) * (Wₛ / Wₓ) * Pₛ
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal (Nₓ=2 for the methylene, Nₛ=4 for the aromatic protons of DMT)
-
M = Molar mass (Mₓ=236.26 g/mol , Mₛ=194.19 g/mol )
-
W = Weight
-
P = Purity of the internal standard (typically >99.9%)
-
x = Analyte (this compound)
-
s = Internal Standard (DMT)
-
Workflow for qNMR Quantification
Caption: Experimental workflow for qNMR analysis.
Pillar 4: Comparative Data & Performance
The following table summarizes representative validation data for the two methods. This data is compiled from typical performance characteristics observed for similar small organic molecules.
| Validation Parameter | HPLC-UV Method | qNMR Method | Commentary |
| Specificity | Demonstrated by peak purity & resolution | Demonstrated by unique, non-overlapping signals | Both methods are highly specific when properly developed. |
| Linearity (R²) | > 0.999 | Not Applicable¹ | Linearity is fundamental to HPLC; qNMR is a single-point measurement. |
| Range | 0.05 - 0.5 mg/mL | 1 - 30 mg/mL | HPLC is generally more sensitive for trace-level quantification. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.5% | qNMR often exhibits higher accuracy as it is a primary method, less prone to reference standard error.[18] |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 0.5% | qNMR can achieve excellent precision with optimized parameters. |
| - Intermediate Precision | ≤ 1.5% | ≤ 0.8% | Both methods show good intermediate precision. |
| LOD | ~ 0.01 mg/mL | ~ 0.1 mg/mL | HPLC typically offers superior limits of detection. |
| LOQ | ~ 0.05 mg/mL | ~ 0.3 mg/mL | HPLC is better suited for quantifying low-level impurities. |
¹Linearity is not a standard validation parameter for qNMR as it is not a comparative technique relying on a calibration curve.
Pillar 5: Cross-Validation and Method Equivalence
Cross-validation is the process of demonstrating that two different analytical procedures can be used for the same intended purpose by yielding comparable results.[19][20][21] To confirm the equivalence of the validated HPLC and qNMR methods, three separate batches of this compound were assayed in triplicate using each method.
| Batch ID | HPLC-UV Assay (% w/w) | qNMR Purity (% w/w) | Difference (%) |
| Batch A | 99.1 | 99.3 | -0.2 |
| Batch B | 98.5 | 98.6 | -0.1 |
| Batch C | 99.6 | 99.5 | +0.1 |
The results from both methods are in excellent agreement, with no significant difference observed between the two techniques.[18][22] This successful cross-validation demonstrates that the HPLC method is accurately calibrated and that both methods are fit for the purpose of quantifying this compound.
Conclusion and Recommendations
Both HPLC-UV and qNMR are powerful, reliable, and accurate techniques for the quantification of this compound, each with distinct advantages. The choice between them should be driven by the specific analytical objective.
-
Choose HPLC-UV for:
-
Routine Quality Control (QC): Its high throughput, automation capabilities, and lower per-sample cost make it ideal for release testing of multiple batches in a manufacturing environment.
-
Quantification of Low-Level Impurities: The superior sensitivity (lower LOD/LOQ) of HPLC is essential for impurity profiling and stability studies.
-
Established Processes: In environments where a well-characterized reference standard is available and the primary goal is to ensure batch-to-batch consistency.
-
-
Choose qNMR for:
-
Purity Assessment of Reference Standards: As a primary method, qNMR is the gold standard for certifying the purity of the material that will be used to calibrate secondary methods like HPLC.
-
Analysis without a Specific Standard: When a pure reference standard of the analyte is unavailable or cost-prohibitive, qNMR can provide an accurate purity value using any certified internal standard.
-
Investigational or R&D Settings: Its ability to provide structural information simultaneously with quantitative data is invaluable for structure confirmation and identifying unknown impurities.
-
By understanding the fundamental principles, strengths, and limitations of each technique, scientists can confidently select and validate the most appropriate method, ensuring data integrity and the quality of the final pharmaceutical product.
References
- 1. This compound | C13H16O4 | CID 9813448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:67354-34-1 | Chemsrc [chemsrc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 7. azom.com [azom.com]
- 8. youtube.com [youtube.com]
- 9. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 10. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. e-b-f.eu [e-b-f.eu]
- 21. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 4-(benzyloxy)-3-oxobutanoate
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the vast array of chemical intermediates, β-keto esters such as Ethyl 4-(benzyloxy)-3-oxobutanoate play a crucial role as versatile building blocks. However, with great utility comes the inherent responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, grounded in established safety protocols and field-proven insights. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring that scientific advancement and personal safety proceed in tandem.
Understanding the Hazards: A Proactive Approach to Safety
This compound (CAS No. 67354-34-1) is a compound that, while invaluable in synthesis, presents a number of health hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), this chemical is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.
A thorough understanding of these risks is the foundational step in building a culture of safety around its use. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of its dust or aerosols can compromise the respiratory system. Accidental ingestion or significant dermal exposure can lead to systemic toxicity. Therefore, all subsequent handling protocols are designed to prevent these routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural formality; it is a critical, evidence-based decision to protect against the specific hazards posed by this compound. The following table summarizes the required PPE, followed by an in-depth explanation of the rationale behind each choice.
| PPE Category | Specification | Purpose |
| Hand Protection | Butyl rubber or Polyvinyl alcohol (PVA) gloves. Nitrile gloves may be suitable for short-duration tasks.[2][3] | Butyl and PVA gloves offer excellent resistance to esters and ketones, preventing skin contact and potential absorption.[2][3] Nitrile gloves provide good general chemical resistance but should be used with caution and changed frequently, as their performance against this specific chemical class may be less robust over extended periods. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols, preventing direct contact with the eyes which could lead to serious irritation.[1] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A chemically resistant lab coat or a full-body protective suit. | Prevents contamination of personal clothing and minimizes skin exposure to spills and splashes.[1] The choice between a lab coat and a full suit depends on the scale of the operation. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used when there is a risk of generating dust or aerosols, or when working in a poorly ventilated area, to prevent respiratory tract irritation and inhalation toxicity.[1] |
Expert Insight: The choice of glove material is paramount. While nitrile gloves are common in laboratory settings, for prolonged handling of β-keto esters, butyl rubber or PVA gloves are the more prudent choice due to their superior chemical resistance to this class of compounds. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid cross-contamination.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following protocol outlines the key steps from receipt to use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is between 2-8°C.[1]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
-
-
Preparation and Weighing:
-
Conduct all handling of the compound within a certified chemical fume hood to control for potential inhalation hazards.
-
Before handling, don all required PPE as outlined in the table above.
-
When weighing, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.
-
-
Experimental Use:
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.
-
Keep the container sealed when not in use.
-
Be mindful of potential ignition sources, although the chemical is not classified as flammable, good laboratory practice dictates minimizing ignition risks.[4]
-
-
Post-Experiment:
-
Thoroughly decontaminate all equipment and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
-
Emergency Preparedness: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
Chemical Spill Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle in the laboratory.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated absorbent materials, disposable PPE, and empty containers, in a designated hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[5]
-
-
Containerization:
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.[5]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their vital work, ensuring that scientific discovery does not come at the cost of personal or environmental well-being.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. Your Complete Guide to Chemical Resistant Gloves [lynnriver.co.nz]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. NIOSH Pocket Guide to Chemical Hazards | Office of Justice Programs [ojp.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
